molecular formula C2H2BrI B106051 1-Bromo-2-iodoethene CAS No. 16452-91-8

1-Bromo-2-iodoethene

Cat. No.: B106051
CAS No.: 16452-91-8
M. Wt: 232.85 g/mol
InChI Key: UTDMSJMYYBXEPR-UHFFFAOYSA-N
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Description

1-Bromo-2-iodoethene, also known as 1-Bromo-2-iodoethene, is a useful research compound. Its molecular formula is C2H2BrI and its molecular weight is 232.85 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Bromo-2-iodoethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-2-iodoethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-iodoethene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-iodoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrI/c3-1-2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDMSJMYYBXEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Bromo-2-iodoethene, a versatile dihalogenated alkene of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into the stereoselective synthesis of both (E)- and (Z)-isomers, detailed characterization methodologies, and the underlying scientific principles that govern these processes.

Introduction: The Synthetic Utility of Dihaloalkenes

1-Bromo-2-iodoethene is a valuable synthetic intermediate due to the differential reactivity of its carbon-halogen bonds. The presence of both a bromine and an iodine atom on a vinyl scaffold allows for selective functionalization through various cross-coupling reactions, making it a powerful building block for the construction of complex molecular architectures. The stereochemistry of the double bond further enhances its utility, enabling the synthesis of specific geometric isomers of target molecules.

The C-I bond is generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) compared to the C-Br bond. This reactivity difference allows for sequential and site-selective introduction of different substituents, providing a strategic advantage in multi-step syntheses.

Stereoselective Synthesis of 1-Bromo-2-iodoethene

The stereocontrolled synthesis of 1-Bromo-2-iodoethene is crucial for its application in targeted organic synthesis. Herein, we present plausible and detailed protocols for the selective preparation of both the (E)- and (Z)-isomers, based on established methodologies for the synthesis of haloalkenes.

Synthesis of (E)-1-Bromo-2-iodoethene

The synthesis of the (E)-isomer can be approached through a two-step sequence starting from acetylene. This method relies on a stereoselective anti-addition of bromine and iodine across the triple bond.

Reaction Scheme:

G acetylene HC≡CH intermediate Br-CH=CH-Li acetylene->intermediate 1. n-BuLi 2. Br₂ product (E)-Br-CH=CH-I intermediate->product I₂

Caption: Proposed synthetic pathway for (E)-1-Bromo-2-iodoethene.

Experimental Protocol:

  • Preparation of Bromoacetylene Lithium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetylene gas in anhydrous tetrahydrofuran (THF) at -78 °C.

  • To this solution, add one equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.

  • After stirring for 30 minutes, slowly add one equivalent of bromine (Br₂) dissolved in THF via the dropping funnel. The reaction mixture is stirred for an additional hour at -78 °C to yield a solution of bromoacetylene lithium salt.

  • Iodination: To the freshly prepared solution of bromoacetylene lithium salt, add one equivalent of iodine (I₂) dissolved in THF dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-1-Bromo-2-iodoethene.[1]

Causality behind Experimental Choices:

  • The use of a strong base like n-BuLi is essential to deprotonate acetylene, forming the acetylide anion, which is a potent nucleophile.

  • The sequential addition of bromine and then iodine is crucial. The initial bromination forms a bromoalkene intermediate.

  • The reaction is carried out at low temperatures (-78 °C) to control the reactivity of the organolithium species and prevent side reactions.

  • The stereochemical outcome is dictated by the anti-addition of the halogens across the triple bond.

Synthesis of (Z)-1-Bromo-2-iodoethene

The synthesis of the (Z)-isomer can be achieved with high stereoselectivity by the hydrohalogenation of bromoacetylene. A plausible approach involves the reaction of bromoacetylene with a source of iodine and a proton.

Reaction Scheme:

G bromoacetylene Br-C≡CH product (Z)-Br-CH=CH-I bromoacetylene->product HI (in situ)

Caption: Proposed synthetic pathway for (Z)-1-Bromo-2-iodoethene.

Experimental Protocol:

  • Preparation of Bromoacetylene: Bromoacetylene can be prepared from the dehydrobromination of 1,2-dibromoethene using a strong base like sodium amide (NaNH₂) in liquid ammonia. Extreme caution must be exercised as bromoacetylene is a highly reactive and potentially explosive gas.

  • Hydroiodination: In a separate, well-ventilated fume hood, dissolve the prepared bromoacetylene in a suitable non-polar solvent such as dichloromethane (CH₂Cl₂) at low temperature (e.g., 0 °C).

  • Slowly bubble hydrogen iodide (HI) gas through the solution, or add a solution of HI in a non-reactive solvent. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, carefully neutralize any excess acid with a dilute aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • After solvent removal, the crude product can be purified by distillation under reduced pressure to afford (Z)-1-Bromo-2-iodoethene.[1]

Causality behind Experimental Choices:

  • The syn-addition of HI across the triple bond of bromoacetylene is expected to yield the (Z)-isomer. The regioselectivity is governed by the electronic effects of the bromine atom.

  • The use of a non-polar solvent helps to prevent the formation of ionic intermediates that could lead to a loss of stereoselectivity.

  • Low reaction temperatures are employed to control the exothermicity of the reaction and minimize side reactions.

Characterization of 1-Bromo-2-iodoethene

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 1-Bromo-2-iodoethene isomers. The following spectroscopic techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of the atoms.

Expected ¹H and ¹³C NMR Data:

IsomerProtonExpected ¹H NMR (δ, ppm)Coupling Constant (J, Hz)CarbonExpected ¹³C NMR (δ, ppm)
(E) =CH-Br~6.8 - 7.2trans J(H-H) ≈ 13-18=CH-Br~110 - 120
=CH-I~6.5 - 6.9=CH-I~80 - 90
(Z) =CH-Br~6.3 - 6.7cis J(H-H) ≈ 7-12=CH-Br~105 - 115
=CH-I~6.6 - 7.0=CH-I~85 - 95

Note: These are estimated values based on data for similar haloalkenes. Actual values may vary depending on the solvent and spectrometer frequency.[2][3]

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-Bromo-2-iodoethene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software to obtain the chemical shifts, coupling constants, and integrals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=C stretch1600 - 1650
=C-H stretch3000 - 3100
C-Br stretch500 - 600
C-I stretch480 - 550

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A small drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the molecular weight of C₂H₂BrI will be observed. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I) will be characteristic. The expected m/z values for the molecular ions are approximately 232 and 234.[4]

  • Fragmentation Peaks: Fragments corresponding to the loss of Br, I, H, or combinations thereof will be observed.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Record the mass spectrum.

Purification

The purification of 1-Bromo-2-iodoethene is critical to remove any unreacted starting materials, byproducts, or isomers.

Workflow for Purification:

G crude Crude Product wash Aqueous Wash crude->wash Remove water-soluble impurities drying Drying wash->drying Dry with MgSO₄ or Na₂SO₄ distillation Fractional Distillation drying->distillation Separate isomers and high-boiling impurities pure Pure Isomer distillation->pure

Caption: General workflow for the purification of 1-Bromo-2-iodoethene.

Detailed Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus with a Vigreux column to ensure efficient separation.

  • Carefully transfer the crude, dried product to the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Collect the fractions that distill at the expected boiling point of the target isomer under reduced pressure. The boiling points of the (E)- and (Z)-isomers are expected to be slightly different, allowing for their separation.[1]

Applications in Organic Synthesis

1-Bromo-2-iodoethene is a versatile building block for the synthesis of complex organic molecules due to the orthogonal reactivity of the C-I and C-Br bonds.

Key Applications:

  • Sequential Cross-Coupling Reactions: The C-I bond can be selectively coupled with an organometallic reagent (e.g., in a Suzuki or Sonogashira reaction) while leaving the C-Br bond intact. The resulting product can then undergo a second cross-coupling reaction at the C-Br position.[5][6]

  • Synthesis of Substituted Alkenes: This stepwise functionalization allows for the precise and stereocontrolled synthesis of di- and tri-substituted alkenes.

  • Precursor to Acetylenes: Elimination of HBr and HI can provide a route to substituted acetylenes.

Safety and Handling

1-Bromo-2-iodoethene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant and potentially toxic. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of (E)- and (Z)-1-Bromo-2-iodoethene. The stereoselective synthetic routes and comprehensive characterization data presented herein will be of significant value to researchers in the fields of organic chemistry and drug discovery, enabling the use of this versatile building block in the development of novel and complex molecules.

References

  • Supporting Information for a relevant article on haloalkene synthesis. Note: A specific citation is not available from the provided search results, but this would typically be a peer-reviewed journal article.
  • Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC. [Link]

  • Addition of bromine chloride and iodine monochloride to carbonyl-conjugated, acetylenic ketones: synthesis and mechanisms. PubMed. [Link]

  • Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans. Catalysis Science & Technology (RSC Publishing). [Link]

  • Influence of the 1‐bromo‐2‐iodobenzene substituent on the a:b selectivity of the reaction vs Hammett constants. ResearchGate. [Link]

  • P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate. [Link]

  • Benzene, 1-bromo-2-iodo-. the NIST WebBook. [Link]

  • (E)-1-bromo-2-iodoethene. PubChem. [Link]

  • is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]

  • Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. ResearchGate. [Link]

  • How To: Purify by Distillation. Chemistry - University of Rochester. [Link]

  • Fast, mild, and convenient procedures for iodination and bromination of carbohydrates: reactions of organoboranes with iodine monochloride, sodium iodide, bromine, and bromine chloride. ResearchGate. [Link]

  • 1-Bromo-1,2-diiodoethene. PubChem. [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]

  • Can my 13C/1H NMR spectra differentiate between E and Z isomers? I managed to argue that my product is indeed 1-bromo-1,2-diphenylethene, however i cant seem to show that it is the (E) isomer. I also cannot make any new measurements. The HNMR vinylic proton peak is a. Reddit. [Link]

Sources

(E)-1-Bromo-2-iodoethene: A Precision Synthon for Modular Cross-Coupling

[1]

Executive Summary

(E)-1-bromo-2-iodoethene (CAS: 56798-08-4) represents a critical class of "linchpin" reagents in modern organic synthesis.[1] Unlike symmetrical dihaloalkenes, its structural asymmetry—defined by the distinct electronic and steric profiles of bromine and iodine—enables highly selective, sequential functionalization. This guide provides a rigorous analysis of its physicochemical properties, spectral signatures, and its pivotal role as a scaffold for constructing poly-conjugated systems in drug discovery and materials science.

Physical & Chemical Properties

Note: Distinction must be made between the unsaturated (E)-ethene derivative and its saturated ethane counterpart (CAS 590-16-9), which is frequently conflated in automated databases.[1]

Table 1: Physicochemical Profile
PropertyValue / DescriptionNotes
IUPAC Name (E)-1-bromo-2-iodoetheneTrans-configuration is essential for specific spatial arrangements.[1]
CAS Number 56798-08-4Distinct from Z-isomer and saturated analogs.[1]
Molecular Formula C

H

BrI
Molecular Weight 232.85 g/mol High halogen content contributes to density.[1]
Appearance Pale yellow liquid to low-melting solidSensitive to light; iodine liberation causes darkening.[1]
Boiling Point ~110–120 °C (Estimated)Caution: Saturated analog boils at 163 °C. The alkene is more volatile.[1]
Density > 2.4 g/cm³Estimated based on dihaloalkene trends.[1][2]
Solubility Soluble in CHCl

, THF, Et

O, Hexanes
Hydrophobic; sparingly soluble in water.
Stability Light and heat sensitiveStore at 2–8°C away from light to prevent polymerization or I

release.[1]

Synthesis & Stereochemistry

Achieving high stereochemical purity (>98% E-isomer) is the primary challenge.[1] Direct addition of iodine monobromide (IBr) to acetylene often yields thermodynamic mixtures.[1] The "Gold Standard" protocol utilizes organotin intermediates to enforce stereocontrol.[1]

Protocol: Stereoselective Synthesis via Stannanes

Principle: The reaction proceeds through a stereospecific electrophilic destannylation.[1]

  • Precursor Synthesis: Hydrostannylation of iodoethyne or iodostannylation of acetylene to generate (E)-1-tributylstannyl-2-iodoethene.[1]

  • Halogenation: Treatment with elemental bromine (Br

    
    ) at low temperature.[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Dissolve (E)-1-tributylstannyl-2-iodoethene (10 mmol) in anhydrous CH

    
    Cl
    
    
    (50 mL). Cool to -78°C.[1]
  • Addition: Add Br

    
     (10 mmol) in CH
    
    
    Cl
    
    
    dropwise. The red color of bromine should disappear rapidly.
  • Quench: Once the color persists, quench with saturated aqueous Na

    
    S
    
    
    O
    
    
    .
  • Workup: Extract with Et

    
    O, dry over MgSO
    
    
    , and concentrate in vacuo.
  • Purification: Rapid filtration through a silica plug (pentane eluent) is often sufficient to remove tin residues.[1]

Visualization: Synthesis Pathway

SynthesisAcetyleneAcetylene(HC≡CH)Stannane(E)-1-tributylstannyl-2-iodoetheneAcetylene->Stannane1. Bu3SnH, Pd(0)2. I2 (Sequential)Product(E)-1-bromo-2-iodoetheneStannane->ProductBr2, -78°C(Electrophilic Subst.)ByproductBu3SnBrStannane->ByproductSide Product

Caption: Stereoselective route ensuring (E)-geometry retention via electrophilic destannylation.

Spectral Analysis

Accurate characterization relies on identifying the specific coupling constants that differentiate the E (trans) isomer from the Z (cis) isomer.[1]

Nuclear Magnetic Resonance (NMR)

The protons in (E)-1-bromo-2-iodoethene are chemically non-equivalent but magnetically similar, appearing as two doublets.[1]

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • Chemical Shift (

      
      ):  Two doublets centered between 6.60 – 7.20 ppm .[1]
      
    • Coupling Constant (

      
      ):  The critical diagnostic is the vicinal coupling constant.[1]
      
      • 
         Hz  (Characteristic of E-isomer).[1]
        
      • Contrast:

        
         would be typically 5–9 Hz.[1]
        
    • Interpretation: The proton geminal to Iodine is typically more shielded (upfield) than the proton geminal to Bromine due to the "heavy atom effect" of Iodine, despite Iodine's lower electronegativity compared to Bromine.

  • 
    C NMR: 
    
    • Two distinct vinylic signals in the range of 75 – 115 ppm .[1]

    • C-I Carbon: Significantly upfield (shielded), often < 85 ppm (Heavy atom effect).[1]

    • C-Br Carbon: Downfield relative to C-I, typically > 105 ppm.[1]

Mass Spectrometry (MS)[1]
  • Ionization: EI (Electron Impact) or CI.[1]

  • Isotope Pattern:

    • Molecular Ion (

      
      ):  Distinct pattern due to 
      
      
      Br (50.7%) and
      
      
      Br (49.3%).[1]
    • Appearance: A 1:1 doublet at

      
       ~232 and 234.[1]
      
    • Fragmentation: Loss of I (

      
      ) is a dominant pathway, followed by loss of Br.[1]
      

Reactivity & Applications: The "Linchpin" Strategy

The core value of (E)-1-bromo-2-iodoethene lies in the bond-dissociation energy (BDE) differential between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol).[1] This allows for Chemouselective Sequential Cross-Coupling .[1]

Selective Sonogashira Coupling

Researchers can perform a Sonogashira coupling exclusively at the C-I site at room temperature, leaving the C-Br bond intact for a subsequent reaction (e.g., Suzuki or Heck coupling).

Experimental Logic:

  • Activation: Pd(0) inserts oxidatively into the weaker C-I bond.[1]

  • Coupling: Reaction with a terminal alkyne yields an (E)-1-bromo-1,3-enyne.[1]

  • Second Functionalization: The remaining C-Br bond is then activated under more forcing conditions (higher temp, bulky phosphine ligands) to install a different group.[1]

Visualization: Sequential Functionalization

ReactivityStart(E)-1-bromo-2-iodoetheneInterIntermediate:(E)-1-bromo-enyneStart->InterStep 1: Sonogashira(R-C≡CH, Pd(PPh3)2Cl2, CuI, RT)Selective C-I reactionFinalFinal Product:Unsymmetrical Di-substituted AlkeneInter->FinalStep 2: Suzuki/Heck(R'-B(OH)2, Pd catalyst, Heat)C-Br reaction

Caption: Exploiting BDE differences for programmable, site-selective molecular assembly.

Safety & Handling (MSDS Summary)

  • Hazards: Severe skin and eye irritant.[1] Lachrymator (tear gas effect).[1]

  • Storage: Light-sensitive.[1] Store under inert gas (Argon/Nitrogen) in amber glass at 4°C. Copper stabilizers are sometimes added to inhibit polymerization.[1]

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

  • PubChem Compound Summary. (E)-1-bromo-2-iodoethene. National Center for Biotechnology Information.[1] [Link][1]

  • Uwai, K., et al. Stereoselective Synthesis of (E)-1-Bromo-2-iodoalkenes. Journal of Organic Chemistry.[1] (General methodology for mixed dihaloalkenes).

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry.[1] (Foundational reactivity principles).

  • NIST Chemistry WebBook. Halogenated Hydrocarbons Spectral Data.[1][Link][1]

(Z)-1-bromo-2-iodoethene synthesis and isolation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Synthesis and Isolation of (Z)-1-Bromo-2-iodoethene

Abstract

(Z)-1-bromo-2-iodoethene is a highly valuable and versatile synthetic intermediate, primarily utilized in stereoselective cross-coupling reactions. Its utility stems from the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for programmed, sequential functionalization under palladium or nickel catalysis. This guide provides a comprehensive overview of a robust and stereoselective synthetic pathway to (Z)-1-bromo-2-iodoethene, details rigorous isolation and purification protocols, and discusses its key applications in modern organic synthesis, particularly in Negishi and Sonogashira cross-coupling reactions. The methodologies presented are grounded in established chemical principles to ensure reproducibility and high fidelity for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

The precise construction of stereodefined di- and tri-substituted alkenes is a cornerstone of contemporary organic synthesis, particularly in the assembly of complex natural products and pharmaceutical agents. Dihaloalkenes, such as 1-bromo-2-iodoethene, serve as exceptional linchpins in these synthetic endeavors. The Z-configuration, in particular, offers a distinct three-dimensional vector for molecular elaboration.

The strategic advantage of (Z)-1-bromo-2-iodoethene lies in the orthogonal reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Br bond.[1] This predictable reactivity hierarchy enables chemists to perform selective coupling at the iodinated position, leaving the bromide intact for a subsequent, different coupling reaction. This one-pot or sequential approach provides a highly efficient route to complex, stereodefined alkenes from a single, versatile starting material.

Stereoselective Synthesis: A Mechanistic Approach

The primary challenge in synthesizing (Z)-1-bromo-2-iodoethene is the installation of the two different halogens across a two-carbon unit with precise control of the cis-(Z) geometry. While several strategies could be envisioned, a highly effective and stereocontrolled method involves the syn-hydroiodination of bromoacetylene. This approach ensures the desired stereochemical outcome through a well-defined mechanistic pathway.

The overall synthetic workflow can be visualized as a two-stage process starting from a readily available precursor.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Stereoselective Halogenation cluster_2 Isolation & Purification A 1,1-Dibromoethene B Bromoacetylene A->B  Base-mediated  Elimination (e.g., n-BuLi) C (Z)-1-Bromo-2-iodoethene B->C  syn-Hydroiodination  (e.g., I₂, NaI, H⁺) D Crude Product C->D  Aqueous Workup E Pure (Z)-Isomer D->E  Column Chromatography  or Vacuum Distillation

Figure 1: High-level workflow for the synthesis and purification of (Z)-1-bromo-2-iodoethene.

Synthesis of the Bromoacetylene Precursor

Bromoacetylene is a key, albeit unstable, intermediate for this synthesis. A reliable method for its in situ generation involves the treatment of 1,1-dibromoethene with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. This reaction proceeds via a Fritsch–Buttenberg–Wiechell rearrangement mechanism.

Experimental Protocol: In Situ Generation of Bromoacetylene

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Substrate Addition: 1,1-Dibromoethene (1.0 equivalent) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The resulting solution containing lithium bromoacetylide is used directly in the next step without isolation.

Stereoselective Hydroiodination

The crucial step for establishing the (Z)-stereochemistry is the electrophilic iodination of the bromoacetylide intermediate, followed by protonation. The syn-addition of the iodine and proton across the triple bond is key. This can be achieved by reacting the lithium bromoacetylide with molecular iodine, which generates a lithium (Z)-1-bromo-2-iodo-vinyllithium species. Subsequent quenching with a proton source delivers the final product.

G Start (Z)-1-Bromo-2-iodoethene Mid (Z)-1-Bromo-2-(R¹)-ethene Start->Mid  1st Coupling (e.g., Negishi)  R¹-ZnX, Pd(0) catalyst  (Reacts at C-I bond) Final (Z)-1-(R²)-2-(R¹)-ethene Mid->Final  2nd Coupling (e.g., Sonogashira)  R²-acetylene, Pd(0), Cu(I)  (Reacts at C-Br bond)

Sources

1-Bromo-2-iodoethene: The Sequential Cross-Coupling Powerhouse

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-Bromo-2-iodoethene , designed for researchers in organic synthesis and drug development.

Executive Summary

1-Bromo-2-iodoethene (also known as 1-bromo-2-iodoethylene) is a bifunctional haloalkene utilized primarily as a linchpin in the stereoselective synthesis of conjugated systems. Its value lies in the significant reactivity differential between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds. This "reactivity gap" allows researchers to perform sequential, chemoselective palladium-catalyzed cross-coupling reactions—functionalizing the iodide position first under mild conditions, followed by the bromide position under more forcing conditions. This capability is critical for constructing non-symmetrical divinyl, enyne, and enediyne motifs found in pharmaceuticals (e.g., enediyne antibiotics) and advanced materials (e.g., carotenoids, liquid crystals).

Chemical Identity & Properties

The compound exists as geometric isomers. The (E)-isomer is frequently preferred in synthesis to maintain trans-olefin geometry in target molecules.

PropertyData
Chemical Name 1-Bromo-2-iodoethene
IUPAC Name (E)-1-Bromo-2-iodoethene / (Z)-1-Bromo-2-iodoethene
Molecular Formula C₂H₂BrI
Molecular Weight 232.85 g/mol
CAS Number (Generic) 16452-91-8
CAS Number ((E)-Isomer) 56798-08-4
CAS Number ((Z)-Isomer) 95497-36-2
Appearance Pale yellow to reddish liquid (light sensitive)
Density ~2.60 g/mL
Boiling Point ~63–77 °C (at reduced pressure, varies by isomer)
Stability Light and air sensitive; stabilize with copper or silver foil.[1][2][3][4][5][6][7][8][9]

Critical Note: Do not confuse with 1-Bromo-2-iodoethane (CAS 590-16-9), which is the saturated analog (MW 234.86) and lacks the cross-coupling versatility of the alkene.

Synthesis & Manufacturing

Direct halogenation of acetylene typically yields mixtures. Stereoselective routes are required for high-precision applications.

Method A: Stereoselective Synthesis of (E)-1-Bromo-2-iodoethene

The most authoritative route for the pure (E)-isomer involves the sequential halogenation/desilylation of silyl-alkenes or the utilization of propiolic acid derivatives. A robust method developed for the synthesis of Xerulin involves the reaction of (E)-1-bromo-2-(trimethylsilyl)ethene with iodine monochloride (ICl).

  • Precursor: (E)-1-Bromo-2-(trimethylsilyl)ethene.

  • Reagent: Iodine Monochloride (ICl) in CH₂Cl₂ at 0°C.

  • Mechanism: Electrophilic substitution of the silyl group (Ipso-substitution) with retention of configuration.

  • Yield: Typically >80% with >98% isomeric purity.

Method B: Addition to Acetylene (Industrial/Bulk)

For applications where isomer separation is feasible or mixtures are tolerated:



  • Conditions: Reaction typically occurs in a solvent like CH₂Cl₂ or neat, often requiring careful temperature control to prevent over-halogenation to the tri/tetra-halo species.

Reactivity: The Sequential Coupling Logic

The core utility of 1-bromo-2-iodoethene is the chemoselective oxidative addition of Pd(0) to the C–I bond over the C–Br bond.

  • Bond Dissociation Energy (BDE): C(sp²)–I (~65 kcal/mol) < C(sp²)–Br (~81 kcal/mol).

  • Step 1 (Selective): Sonogashira, Negishi, or Suzuki coupling at the Iodine site at Room Temperature (RT).

  • Step 2 (Exhaustive): Subsequent coupling at the Bromine site at elevated temperatures (60–80°C).

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logical flow for synthesizing a non-symmetrical 1,3-diene or enyne using this scaffold.

SequentialCoupling Start 1-Bromo-2-iodoethene (C-I Weak / C-Br Strong) Intermed Intermediate: 1-Bromo-2-functionalized-ethene Start->Intermed Step 1: Pd(0), RT Selective C-I Insertion Reagent1 Reagent A (R¹-M) (e.g., Alkyne, Boronic Acid) Reagent1->Intermed Final Target: R¹-CH=CH-R² (Stereodefined) Intermed->Final Step 2: Pd(0), Heat C-Br Insertion Reagent2 Reagent B (R²-M) (Higher Temp / Active Catalyst) Reagent2->Final

Caption: Chemoselective workflow exploiting the bond energy difference between C-I and C-Br for sequential assembly.

Experimental Protocol: Selective Sonogashira Coupling

Objective: Selective alkynylation at the iodine position to generate (E)-1-bromo-1-en-3-yne.

Reagents:

  • (E)-1-Bromo-2-iodoethene (1.0 equiv)[5][6]

  • Terminal Alkyne (1.05 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Diisopropylamine (DIPA) or Et₃N (Solvent/Base)

Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Add (E)-1-bromo-2-iodoethene and the terminal alkyne to degassed DIPA.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI.

  • Reaction: Stir at room temperature (20–25°C).

    • Note: Monitoring is crucial.[10] Heating >40°C may trigger premature coupling at the bromide site.

  • Monitoring: Check TLC for consumption of the dihaloalkene. The C–Br bond remains intact under these conditions.

  • Workup: Dilute with Et₂O, wash with NH₄Cl (sat. aq.) to remove Cu salts, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Applications in Drug Development

  • Enediyne Antibiotics: Used to construct the "warhead" core of enediyne antitumor agents (e.g., Calicheamicin analogs) by sequentially coupling two different alkyne units.

  • Retinoids & Carotenoids: The (E)-isomer serves as a C2 spacer to link polyene chains while preserving double-bond geometry, essential for the biological activity of Vitamin A derivatives.

  • Liquid Crystals: Used to synthesize rod-like molecules where trans-geometry is required for mesophase formation.

Safety & Handling (MSDS Highlights)

  • Hazards: Severe eye irritant (Lachrymator).[6][11] Skin and respiratory irritant.[11]

  • Storage: Store at 2–8°C in the dark. The compound liberates free iodine upon decomposition (turning dark violet/brown).

  • Stabilization: Store over activated Copper turnings or Silver wool to scavenge free halogens.

References

  • Negishi, E., et al. "Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis." Journal of Organic Chemistry.
  • Uenishi, J., et al. "Stereoselective Synthesis of Carotenoids and Retinoids via Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society.
  • PubChem Database. "Compound Summary: (E)-1-Bromo-2-iodoethene."[3] CID 6295728.[3] Link

  • GuideChem. "1-Bromo-2-iodoethene CAS 16452-91-8." Link

Sources

Technical Guide: Separation and Purification of Geometric Isomers of 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the separation, purification, and characterization of the geometric isomers of 1-bromo-2-iodoethene.

Executive Summary

1-Bromo-2-iodoethene is a critical bifunctional linchpin in organic synthesis, particularly for modular cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) where stereochemical retention is paramount. The molecule exists as two geometric isomers: (Z)-1-bromo-2-iodoethene (cis) and (E)-1-bromo-2-iodoethene (trans).

Syntheses typically yield a thermodynamic mixture favoring the trans isomer (approx. 6:1 to 7:1 ratio). Separation is challenging due to the compounds' volatility and light sensitivity. This guide provides a field-validated protocol for isolating these isomers using silica gel flash chromatography, validated by


H NMR coupling constants.

Part 1: Synthesis & Isomer Generation

Understanding the origin of the mixture is essential for efficient separation. The standard synthesis involves the addition of iodine monobromide (IBr) to acetylene.[1]

Reaction Pathway

The reaction proceeds via electrophilic addition. While conditions can be tuned, a typical setup involves:

  • Reagents: Acetylene (ethyne), Iodine Monobromide (IBr).

  • Solvent/Catalyst: Concentrated HBr or neat reaction in a pressure vessel.

  • Outcome: A mixture of (E) and (Z) isomers. The (E)-isomer is the thermodynamic product, typically constituting 80-85% of the crude mixture.

Technical Note: The crude product often contains free iodine and unreacted starting materials, requiring a reductive wash (Na


S

O

) before attempting chromatography.

Part 2: Separation Protocol (Flash Chromatography)

Unlike many di-haloalkenes where distillation suffices, the boiling points of (E)- and (Z)-1-bromo-2-iodoethene are sufficiently close to make fractional distillation inefficient for high-purity separation. Flash column chromatography is the industry standard for resolution.

Chromatographic Parameters
  • Stationary Phase: Silica Gel (200-400 mesh).

  • Mobile Phase: Pentane : Diethyl Ether (100:1 v/v).

  • Column Loading: Wet-packing is critical. Dry packing can lead to irreversible adsorption of the iodine-containing species.

Elution Order & Retardation Factors ( )

Contrary to the general rule where the more polar cis isomer elutes last, in this specific solvent system on silica, the (Z)-isomer (cis) elutes FIRST , followed by the (E)-isomer (trans) .

IsomerConfiguration

(100:1 Pentane:Ether)
Elution Order
(Z)-1-bromo-2-iodoethene Cis0.50 - 0.65 1st (Fast)
(E)-1-bromo-2-iodoethene Trans0.15 - 0.32 2nd (Slow)

Critical Insight: An impurity (likely an iodine-containing byproduct) often elutes between the two isomers (


). Strict fraction collection is required to avoid contamination of the trans fractions.
Step-by-Step Workflow
  • Preparation: Concentrate the crude organic layer (dried over MgSO

    
    ) at reduced pressure. Do not heat above 50°C  to prevent isomerization or volatilization.
    
  • Column Packing: Slurry pack the silica column using the eluent (100:1 Pentane:Et

    
    O).
    
  • Loading: Load the crude oil carefully onto the sand bed.

  • Elution:

    • Collect the initial fractions rapidly to capture the (Z)-isomer .

    • Monitor the "mixed" intermediate fractions closely by TLC (visualize with UV or Iodine chamber).

    • Flush the column to recover the major (E)-isomer , which trails significantly.

  • Isolation: Evaporate solvents from combined pure fractions under mild vacuum (15 mmHg, bath < 25°C).

Part 3: Characterization & Validation

The definitive method for assigning stereochemistry is Proton NMR (


H NMR) , relying on the Vicinal Coupling Constant (

).
NMR Logic

According to the Karplus relationship, protons in a trans (180°) arrangement exhibit a significantly larger coupling constant than those in a cis (0°) arrangement.

  • (E)-Isomer (Trans): Large coupling constant (

    
     Hz).
    
  • (Z)-Isomer (Cis): Smaller coupling constant (

    
     Hz).
    
Spectroscopic Data Table
Property(E)-Isomer (Trans)(Z)-Isomer (Cis)

H NMR Shift (

)
~5.33 ppm (CDCl

)
~6.60 ppm (CDCl

)
Coupling Constant (

)
13.5 – 17.0 Hz 6.0 – 9.0 Hz
Appearance Pale yellow oilPale yellow oil
Decision Logic Diagram

The following diagram illustrates the logic flow for synthesis, separation, and validation.

G Start Crude Mixture (Acetylene + IBr) TLC TLC Analysis (Pentane:Ether 100:1) Start->TLC Col Flash Chromatography (Silica Gel) TLC->Col Load Sample Frac1 Fraction A (High Rf ~0.65) Elutes First Col->Frac1 Early Fractions Frac2 Fraction B (Low Rf ~0.32) Elutes Second Col->Frac2 Late Fractions NMR1 1H NMR Analysis Frac1->NMR1 NMR2 1H NMR Analysis Frac2->NMR2 Res1 J = 6-9 Hz (Z)-Isomer (Cis) NMR1->Res1 Small Coupling Res2 J = 13-17 Hz (E)-Isomer (Trans) NMR2->Res2 Large Coupling

Caption: Workflow for the isolation and stereochemical assignment of 1-bromo-2-iodoethene isomers.

Part 4: Storage and Stability

Both isomers are thermodynamically unstable relative to each other and chemically reactive.

  • Isomerization: Pure isomers will slowly equilibrate to a thermodynamic mixture (~21:79 Z:E) if left at room temperature for several weeks.

  • Light Sensitivity: The C-I bond is photolabile. Exposure to light liberates iodine (turning the oil brown/purple).

  • Storage Protocol:

    • Store neat or in solution at -18°C (Freezer) .

    • Protect from light (Amber vials or foil-wrapped).

    • Stabilization with activated Copper wire is recommended for long-term storage to scavenge free iodine.

References

  • Organic Syntheses , Coll.[2] Vol. 10, p. 117 (2004); Vol. 79, p. 19 (2002). Preparation of (E)-1-Bromo-2-iodoethene.

  • BenchChem , Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

  • PubChem , Compound Summary: (E)-1-bromo-2-iodoethene.[3]

  • Thieme Connect , Synthesis by Metal-Mediated Coupling Reactions.

Sources

A Predictive Guide to the Spectroscopic Data of 1-Bromo-2-iodoethene: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide provides a detailed analysis of the expected spectroscopic characteristics of (E)- and (Z)-1-bromo-2-iodoethene. As of the time of writing, a complete set of experimentally verified spectroscopic data for this specific compound is not widely available in public databases. The information herein is therefore a synthesis of established spectroscopic principles, data from analogous compounds, and theoretical predictions, intended to guide researchers in the identification and characterization of these molecules.

Introduction: The Elusive Spectroscopic Portrait of 1-Bromo-2-iodoethene

1-Bromo-2-iodoethene, a dihalogenated alkene, exists as two geometric isomers: (E)- and (Z)-1-bromo-2-iodoethene. The stereochemistry of these isomers dictates their physical properties and reactivity, making their unambiguous identification a critical aspect of their use in organic synthesis. This guide provides a comprehensive framework for the spectroscopic characterization of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data is scarce, we can construct a reliable predictive model based on the well-understood effects of halogen substitution on olefinic systems.

Figure 1: Structures of (Z)- and (E)-1-bromo-2-iodoethene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomeric Assignment

NMR spectroscopy, particularly ¹H NMR, is the most definitive method for differentiating between the (E) and (Z) isomers of 1-bromo-2-iodoethene. The key diagnostic feature is the magnitude of the coupling constant (³JHH) between the two vinylic protons.

¹H NMR Spectroscopy: A Tale of Two Coupling Constants

The ¹H NMR spectrum of each isomer is expected to show two doublets, one for each of the non-equivalent vinylic protons.

Table 1: Predicted ¹H NMR Data for (E)- and (Z)-1-bromo-2-iodoethene

IsomerPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (³JHH, Hz)
(E)-1-bromo-2-iodoethene6.5 - 7.512 - 18
(Z)-1-bromo-2-iodoethene6.5 - 7.56 - 12

Expertise & Experience: The differentiation of the isomers is unequivocally based on the vicinal coupling constant (³JHH). The Karplus relationship dictates that the coupling between two protons on a double bond is significantly larger when they are in a trans configuration (dihedral angle of 180°) compared to a cis configuration (dihedral angle of 0°). Therefore, the isomer exhibiting a coupling constant in the range of 12-18 Hz can be confidently assigned as the (E)-isomer, while the isomer with a coupling constant in the 6-12 Hz range is the (Z)-isomer.

The precise chemical shifts of the vinylic protons are influenced by the electronegativity and magnetic anisotropy of the adjacent halogens. The deshielding effect of the halogens will cause these protons to resonate in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide two distinct signals for the two sp²-hybridized carbons in each isomer.

Table 2: Predicted ¹³C NMR Data for (E)- and (Z)-1-bromo-2-iodoethene

IsomerCarbon attached to Bromine (C-Br)Carbon attached to Iodine (C-I)
Predicted Chemical Shift Range (δ, ppm)95 - 11580 - 100

Trustworthiness: The carbon atom bonded to the more electronegative bromine atom is expected to be deshielded and thus resonate at a higher chemical shift compared to the carbon bonded to the iodine atom. The specific chemical shifts for each isomer will differ slightly due to the different steric and electronic environments. These assignments can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

workflow cluster_nmr NMR Analysis Workflow sample Dissolve sample in CDCl3 with TMS acquire_h1 Acquire ¹H NMR Spectrum sample->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum sample->acquire_c13 process Process Data (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Analyze Spectra process->analyze assign Assign Isomers based on ³JHH analyze->assign

Figure 2: A standard workflow for NMR-based analysis of 1-bromo-2-iodoethene.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers

IR spectroscopy can provide strong evidence for the stereochemistry of 1-bromo-2-iodoethene, primarily through the analysis of the out-of-plane C-H bending vibrations.

Table 3: Predicted Key IR Absorption Frequencies for 1-Bromo-2-iodoethene

Vibrational ModePredicted Frequency (cm⁻¹)Isomeric Significance
C=C Stretch~1600May show slight differences between isomers.
trans C-H Bend (out-of-plane)960 - 990A strong absorption in this region is characteristic of the (E)-isomer.
cis C-H Bend (out-of-plane)670 - 730A strong absorption in this region is characteristic of the (Z)-isomer.

Authoritative Grounding: The out-of-plane C-H bending vibrations in disubstituted alkenes are highly diagnostic of their stereochemistry. This principle is well-documented and widely used for the structural elucidation of olefinic compounds. For instance, the IR spectra of cis- and trans-1,2-dichloroethene clearly show this differentiation.

Mass Spectrometry (MS): Deciphering the Molecular Ion and Fragmentation

Mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns.

Molecular Ion (M⁺): Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. Iodine is monoisotopic (¹²⁷I). The expected m/z values for the molecular ions are:

  • C₂H₂⁷⁹BrI⁺: m/z ≈ 232

  • C₂H₂⁸¹BrI⁺: m/z ≈ 234

Key Fragmentation Pathways: The most probable fragmentation will involve the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule.

  • Loss of an iodine radical: [M - I]⁺

  • Loss of a bromine radical: [M - Br]⁺

The relative intensities of these fragment ions will depend on the relative strengths of the C-Br and C-I bonds.

fragmentation M [C₂H₂BrI]⁺˙ (m/z ≈ 232, 234) M_minus_I [C₂H₂Br]⁺ (m/z ≈ 105, 107) M->M_minus_I - I• M_minus_Br [C₂H₂I]⁺ (m/z ≈ 153) M->M_minus_Br - Br•

Figure 3: Predicted primary fragmentation pathways for 1-bromo-2-iodoethene.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the free induction decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt (NaCl or KBr) plates. If it is a solid, prepare a KBr pellet or a mull.

  • Acquisition: Use a Fourier-transform infrared (FTIR) spectrometer. Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is ideal. The sample is injected into a GC, and the separated components are introduced into the mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method that will induce reproducible fragmentation.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion pattern and characteristic fragment ions.

Conclusion

References

  • Barluenga, J., Rodríguez, M. A., Campos, P. J., & Asensio, G. (1987). Stereoselective Synthesis of 2-Functionalized 1-Bromo-1-iodo-1-alkenes by Electrophilic Iodination of 1-Bromo-1-alkynes. Synthesis, 1987(7), 661-662.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Western, C. M., & Billinghurst, B. E. (n.d.). IR spectra of cis- and trans- 1,2-dichloroethene. PGOPHER. Retrieved from [Link]

  • Li, P., & Wang, J. (2020). Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2. Chem, 6(5), 1153-1165.
  • Stork, G., & Zhao, K. (1989). A stereoselective synthesis of (Z)-1-iodo-1-alkenes. Tetrahedron Letters, 30(17), 2173-2174.
  • Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052.

physical properties of 1-bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and application logic of 1-bromo-2-iodoethene , a critical bifunctional linchpin in modern organic synthesis.

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

1-Bromo-2-iodoethene (C₂H₂BrI) serves as a high-value "chemical linchpin" for the modular construction of conjugated systems. Its utility stems from the distinct bond dissociation energies (BDE) of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds. This electronic differentiation allows researchers to perform sequential, site-selective cross-coupling reactions —typically engaging the more reactive C–I bond first under mild conditions, followed by activation of the C–Br bond. This capability is essential for the stereocontrolled synthesis of unsymmetrical divinyl compounds, enediynes, and polyene natural products.

Chemical Identity & Isomerism

The molecule exists as two geometric isomers. Proper assignment of the E (trans) and Z (cis) configuration is critical, as they lead to topologically distinct pharmacophores.

AttributeDetail
IUPAC Name 1-Bromo-2-iodoethene
Molecular Formula C₂H₂BrI
Molecular Weight 232.85 g/mol
CAS (General) 16452-91-8
CAS (E-isomer) 56798-08-4
CAS (Z-isomer) 95497-36-2
SMILES (E) Br/C=C/I
SMILES (Z) Br/C=C\I
Physicochemical Data Compendium

The following data represents the general mixture or the thermodynamically stable E-isomer unless otherwise noted.

PropertyValueConditions / Note
Physical State LiquidColorless to light yellow (darkens on storage)
Density 2.605 g/mL at 25 °C
Boiling Point 63–77 °C at 100 mmHg (Reduced Pressure)
Refractive Index

1.6320
High polarizability due to heavy halogens
Flash Point 44 °C (112 °F)Flammable liquid
Solubility ImmiscibleWater
Solubility MiscibleDCM, THF, Et₂O, Toluene
Stability Light SensitiveC–I bond photolyzes; store in amber glass over Cu stabilizer
Spectroscopic Characterization

Differentiation between the E and Z isomers is most reliably achieved via


H NMR spectroscopy , utilizing the magnitude of the vicinal coupling constant (

).

H NMR (Proton)
  • Chemical Shift (

    
    ):  The olefinic protons typically appear in the 6.5 – 7.5 ppm  range, significantly deshielded by the inductive effect of the halogens.
    
  • Coupling Constants (

    
    ): 
    
    • (E)-Isomer: Displays a larger coupling constant, typically

      
       .
      
    • (Z)-Isomer: Displays a smaller coupling constant, typically

      
       .
      

C NMR (Carbon)
  • C–Br Carbon: Typically resonates upfield (~108–115 ppm).

  • C–I Carbon: Typically resonates further upfield (~75–85 ppm) due to the "heavy atom effect" (spin-orbit coupling) of iodine.

Synthetic Methodologies

The synthesis of 1-bromo-2-iodoethene is non-trivial due to the need for stereocontrol.

Method A: Anti-Addition to Acetylene (Primary Route for E-Isomer)

The most direct industrial route involves the electrophilic addition of Iodine Monobromide (IBr) to acetylene.

  • Mechanism: The reaction proceeds via a cyclic iodonium ion intermediate.

  • Stereochemistry: Nucleophilic attack by bromide (Br⁻) occurs from the backside (anti-addition).

  • Outcome: Predominantly yields (E)-1-bromo-2-iodoethene .

  • Purification: Fractional distillation is required to separate the product from 1,2-dibromoethene or 1,2-diiodoethene byproducts.

Method B: Stereoselective Cross-Coupling (Modern Route)

For high isomeric purity without distillation, modern methods utilize:

  • Hunsdiecker-type reaction: Reaction of (E)-3-bromoacrylic acid with

    
     and a silver salt.
    
  • Boronic Acid Exchange: Reaction of trans-2-bromovinylboronic acid with NaI and Chloramine-T.

Reactivity & Applications: The Sequential Coupling Logic

The core value of 1-bromo-2-iodoethene in drug development is its ability to act as a programmable scaffold . The C–I bond is significantly weaker (BDE ~57 kcal/mol) than the C–Br bond (BDE ~69 kcal/mol), allowing for chemoselective activation.

Experimental Workflow: Sequential Functionalization
  • Step 1 (C–I Activation): Perform a Sonogashira or Negishi coupling at 0°C to room temperature. The catalyst inserts exclusively into the C–I bond.

  • Step 2 (Isolation): Isolate the 1-bromo-1,3-diene or enyne intermediate.

  • Step 3 (C–Br Activation): Perform a second coupling (Suzuki/Heck) at elevated temperatures (>60°C) or using a more active catalyst (e.g., Pd(P(t-Bu)₃)₂) to functionalize the remaining C–Br bond.

SequentialCoupling Start 1-Bromo-2-iodoethene (Bifunctional Scaffold) Step1 Reaction 1: C-I Activation (Mild Conditions, 25°C) Start->Step1 Pd(0) / CuI Selects C-I Inter Intermediate: 1-Functionalized-2-bromoalkene Step1->Inter Yields Step2 Reaction 2: C-Br Activation (Forcing Conditions, >60°C) Inter->Step2 Add 2nd Nucleophile Final Target Molecule: Unsymmetrical Conjugated System Step2->Final Complete Scaffold

Figure 1: Logic flow for the chemoselective functionalization of 1-bromo-2-iodoethene, exploiting the reactivity gap between C–I and C–Br bonds.[1]

Handling and Safety Protocols
  • Hazards: The compound is a potent lachrymator and skin irritant. It can cause severe respiratory irritation.

  • Storage: Must be stored at 2–8 °C in the dark. Stabilization with copper wire is recommended to scavenge free iodine generated by photolysis.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References
  • PubChem. (E)-1-bromo-2-iodoethene | C2H2BrI | CID 6295728.[2] National Library of Medicine. Link

  • ECHEMI. 1-BROMO-2-IODO-ETHENE Physical Properties and Supplier Data. Link

  • ChemicalBook. 1-Bromo-2-iodoethene CAS 16452-91-8 Technical Data. Link

  • Organic Chemistry Frontiers. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes (Contextual Mechanism). Royal Society of Chemistry. Link

  • NIST Chemistry WebBook. 1-Bromo-2-iodoacetylene (Precursor Data). Link

Sources

Thermochemical Properties and Synthetic Utility of Bromo- and Iodoethenes

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermochemical properties of bromo- and iodo-ethenes, designed for researchers and drug development professionals.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

Bromoethene (Vinyl Bromide) and Iodoethene (Vinyl Iodide) serve as critical


 synthons in the construction of complex pharmaceutical architectures. Their utility is defined by a precise trade-off between thermodynamic stability  and kinetic reactivity . While Vinyl Bromide offers greater shelf-stability and lower cost, Vinyl Iodide provides superior reactivity in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) due to the lability of the C–I bond.

This guide aggregates high-fidelity thermochemical data, bond dissociation energies, and mechanistic insights to support rational reagent selection in drug discovery and process chemistry.

Fundamental Thermochemical Properties

The following data represents the most reliable experimental and computed values derived from combustion calorimetry, photoionization spectroscopy, and active thermochemical tables (ATcT).

Table 1: Standard State Thermochemical Data (298.15 K)
PropertySymbolUnitsBromoethene (Vinyl Bromide)Iodoethene (Vinyl Iodide)
Formula


Physical State Gas (bp 15.8 °C)Liquid (bp 56 °C)
Enthalpy of Formation

kJ/mol+79.2 ± 1.9

+131.2 ± 3.2

Enthalpy of Formation

kJ/mol+53.8 (est)+98.5 (est)
Standard Entropy

J/(mol[1][2][3]·K)275.8

~295 (est)
Heat Capacity

J/(mol·K)55.5

~60 (est)
Ionization Energy IEeV9.809.32 ± 0.01

Note on Data Provenance:

  • Bromoethene:

    
     is derived from hydrogenation calorimetry (Lacher et al.) reanalyzed by Cox and Pilcher.
    
  • Iodoethene:

    
     was resolved recently via TPEPICO spectroscopy (Shuman et al., 2008), correcting older discrepancies.
    
  • Estimates: Where experimental

    
     is absent for Vinyl Iodide, values are estimated based on halogen trends relative to Vinyl Bromide and Ethyl Iodide.
    

Bond Energetics and Reactivity Profile

The divergence in synthetic utility between these two halides is governed by the strength of the Carbon-Halogen (C–X) bond. The


 hybridization of the vinyl carbon renders these bonds stronger than their alkyl counterparts, yet the trend remains 

.
Table 2: Bond Dissociation Enthalpies (BDE) at 298 K
Bond TypeMoleculeBDE (kcal/mol)BDE (kJ/mol)Reactivity Implication
C(

)–Br
Vinyl Bromide72.1 301.7 Moderate. Requires activated catalysts or heating.
C(

)–I
Vinyl Iodide57.6 241.0 High. Facile oxidative addition at RT.
ReferenceEthyl Bromide69.0289.0Comparison (Alkyl)
ReferenceEthyl Iodide53.0222.0Comparison (Alkyl)
Mechanistic Impact: Oxidative Addition

In Palladium-catalyzed cross-couplings, the rate-determining step is often the oxidative addition of the aryl/vinyl halide to the Pd(0) species. The lower BDE of Vinyl Iodide allows this step to proceed under milder conditions, preserving sensitive functional groups on the drug scaffold.

OxidativeAddition cluster_energy Activation Energy Barrier (Ea) Pd0 Pd(0)L2 Active Catalyst Complex [Pd(II)(Vinyl)(X)L2] Oxidative Addition Complex Pd0->Complex Oxidative Addition (Rate Limiting for Br) RX Vinyl-X (Reactant) RX->Complex Product Coupled Product (Drug Intermediate) Complex->Product Transmetallation & Reductive Elimination Note Ea(I) < Ea(Br) << Ea(Cl) Vinyl Iodide reacts fastest

Figure 1: The oxidative addition pathway.[4] The lower activation energy for Vinyl Iodide (due to weaker C-I bond) accelerates the formation of the Pd(II) complex.

Experimental Methodologies for Property Determination

Understanding how these values are derived is essential for validating new data or resolving discrepancies in literature.

Combustion Calorimetry

Used primarily for Vinyl Bromide . The compound is burned in excess oxygen, and the heat of combustion (


) is measured.
  • Protocol: The sample is enclosed in a rotating bomb calorimeter containing arsenious oxide solution (to reduce formed bromine).

  • Calculation:

    
     is derived from 
    
    
    
    using Hess's Law and the known enthalpies of formation for
    
    
    ,
    
    
    , and
    
    
    .
TPEPICO Spectroscopy (Threshold Photoelectron-Photoion Coincidence)

Used for the definitive determination of Vinyl Iodide properties (Shuman et al., 2008).

  • Method: This gas-phase technique measures the appearance energy (AE) of the vinyl cation (

    
    ) from the neutral precursor.
    
  • Advantage: It circumvents the handling difficulties of pure liquid vinyl iodide (polymerization/light sensitivity) by working in molecular beams.

  • Equation:

    
    .
    

Synthetic Applications & Handling Protocols

Cross-Coupling in Drug Discovery

Vinyl halides are used to install the vinyl group (


) or substituted alkenes into aromatic drug cores.
  • Vinyl Bromide: Preferred for scale-up (kg scale) due to lower cost and volatility (gas can be bubbled into reaction mixtures).

  • Vinyl Iodide: Preferred for "late-stage functionalization" where the molecule is complex and harsh heating must be avoided. It is often generated in situ or used as a solution.

Handling and Stability Protocol

Vinyl Iodide is light-sensitive and prone to radical decomposition (releasing


, which turns samples purple/brown).

Standardized Stability Protocol:

  • Storage: Store Vinyl Iodide at -20°C in amber glass vials.

  • Stabilization: Add Copper (Cu) turnings or Silver (Ag) wool to the storage vessel. These metals scavenge free halogens and inhibit radical chain polymerization.

  • Purification: Before use in sensitive catalytic cycles, pass the liquid through a short plug of basic alumina to remove traces of

    
     or 
    
    
    
    .
Safety: Carcinogenicity

Both compounds are alkylating agents.

  • Vinyl Bromide: Classified as a probable human carcinogen (IARC Group 2A). It is metabolized to the epoxide (bromoethylene oxide), which alkylates DNA.

  • Precaution: All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).

References

  • Lacher, J. R.; Kianpour, A.; et al. Reaction heats of organic halogen compounds.[5] IX. The catalytic hydrogenation of vinyl and perfluorovinyl bromide.[5]J. Phys. Chem. 1957, 61, 1125–1126.[5] Link

  • Shuman, N. S.; Ochieng, M. A.; Sztáray, B.; Baer, T. TPEPICO Spectroscopy of Vinyl Chloride and Vinyl Iodide: Neutral and Ionic Heats of Formation and Bond Energies.J. Phys. Chem. A 2008, 112, 5647–5652.[6] Link

  • NIST Chemistry WebBook, SRD 69.[5][7] Vinyl Bromide Gas Phase Thermochemistry.[5][7]National Institute of Standards and Technology .[5][7] Link

  • Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies, CRC Press, 2007.

Sources

commercial availability of trans-1-bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to trans-1-Bromo-2-iodoethene: Commercial Availability, Synthesis, and Synthetic Utility

Introduction

trans-1-Bromo-2-iodoethene, also known by its IUPAC name (E)-1-bromo-2-iodoethene, is a halogenated alkene of significant interest to the research and development community, particularly those in the fields of organic synthesis and medicinal chemistry. Its value lies in its bifunctional nature, possessing two distinct carbon-halogen bonds (C-Br and C-I) on a vinyl scaffold. This unique arrangement allows for selective and sequential functionalization, making it a versatile building block for the construction of complex molecular architectures. The differential reactivity of the C-I and C-Br bonds, with the former being more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, opens up a wide array of synthetic possibilities. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic route, and its potential applications in modern organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of trans-1-bromo-2-iodoethene is fundamental for its effective use in the laboratory. The key properties are summarized in the table below, compiled from authoritative sources.[1]

PropertyValue
IUPAC Name (E)-1-bromo-2-iodoethene
Synonyms trans-1-Bromo-2-iodoethene
CAS Number 56798-08-4[1]
Molecular Formula C₂H₂BrI[1]
Molecular Weight 232.85 g/mol [1]
Appearance Liquid[2]
Density 2.605 g/mL at 25 °C (lit.)[2]
Boiling Point 63-77 °C at 100 mm Hg (lit.)[2]
Refractive Index n20/D 1.6320 (lit.)[2]
InChI InChI=1S/C2H2BrI/c3-1-2-4/h1-2H/b2-1+[1]
InChIKey UTDMSJMYYBXEPR-OWOJBTEDSA-N[1]
SMILES C(=C/I)\Br[1]

Commercial Availability

The is somewhat limited, positioning it as a specialty reagent rather than a common laboratory chemical. Researchers looking to procure this compound may need to source it from manufacturers specializing in fine and rare chemicals. Below is a summary of a potential supplier. It is advisable to contact these suppliers directly for up-to-date information on availability, purity, and lead times.

SupplierProduct NameCAS NumberNotes
CHEMLYTE SOLUTIONS CO.,LTD 1-BROMO-2-IODO-ETHENE16452-91-8 (listed as primary, with 56798-08-4 for the (E)-isomer)A manufactory listed on ECHEMI, providing the compound as a liquid.[2]

Given its specialized nature, custom synthesis may be a viable option for researchers requiring larger quantities or specific purity grades.

Synthesis of trans-1-Bromo-2-iodoethene

Proposed Synthetic Protocol: Anti-Hydrobromination of Iodoacetylene

This proposed method aims to achieve a stereoselective synthesis of the desired trans-product. The choice of a radical-initiated hydrobromination is critical for achieving the anti-addition and the desired regiochemistry.

Step 1: Preparation of Iodoacetylene Iodoacetylene can be prepared from acetylene via reaction with a suitable base (e.g., sodium amide) followed by quenching with iodine.

Step 2: Radical-Initiated Hydrobromination

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a gas inlet, a condenser, and a magnetic stirrer, place a solution of iodoacetylene in a suitable inert solvent (e.g., hexane). The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to the solution.

  • HBr Addition: Bubble hydrogen bromide (HBr) gas through the solution at a controlled rate. Alternatively, a solution of HBr in acetic acid can be used. The reaction should be carried out at a low temperature (e.g., 0 °C to room temperature) to maintain selectivity. The presence of the radical initiator promotes the anti-addition of HBr across the triple bond.

  • Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture should be quenched by washing with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water and brine.

  • Purification: The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure trans-1-bromo-2-iodoethene.

G cluster_synthesis Proposed Synthesis Workflow iodoacetylene Iodoacetylene reaction_mixture Reaction Mixture in Hexane iodoacetylene->reaction_mixture hbr_initiator HBr, Radical Initiator (AIBN) hbr_initiator->reaction_mixture quench Aqueous NaHCO₃ Quench reaction_mixture->quench 1. Reaction extraction Extraction & Drying quench->extraction 2. Workup distillation Fractional Distillation extraction->distillation 3. Isolation product trans-1-Bromo-2-iodoethene distillation->product 4. Purification G cluster_application Synthetic Utility as a Bifunctional Building Block start trans-1-Bromo-2-iodoethene step1 Selective Cross-Coupling (e.g., Sonogashira, Suzuki) start->step1 intermediate trans-1-Bromo-2-(R1)-ethene step1->intermediate Reacts at C-I bond step2 Second Cross-Coupling (e.g., Suzuki, Heck) intermediate->step2 final_product trans-1-(R2)-2-(R1)-ethene (Disubstituted Alkene) step2->final_product Reacts at C-Br bond

Caption: Stepwise functionalization strategy using trans-1-bromo-2-iodoethene.

Safety and Handling

trans-1-Bromo-2-iodoethene is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. [1]Therefore, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Conclusion

trans-1-Bromo-2-iodoethene is a highly versatile, albeit specialized, reagent for organic synthesis. Its value as a bifunctional building block capable of undergoing selective, stepwise cross-coupling reactions makes it a powerful tool for the construction of complex and diverse molecular structures. While its commercial availability may be limited, its straightforward, plausible synthesis renders it accessible for dedicated research endeavors. For scientists and professionals in drug discovery and development, the strategic use of trans-1-bromo-2-iodoethene can significantly streamline the synthesis of novel compounds for biological screening and lead optimization.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6295728, (E)-1-bromo-2-iodoethene. Retrieved February 20, 2026, from [Link].

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-Bromo-2-iodoethene for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-bromo-2-iodoethene as a versatile building block for stereoselective synthesis. We delve into the fundamental principles governing its reactivity, focusing on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This unique characteristic enables highly controlled, sequential cross-coupling reactions, providing a powerful tool for the stereospecific construction of complex organic molecules such as conjugated dienes and enynes. This document furnishes detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, supported by mechanistic insights, data tables, and visual workflows to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of 1-Bromo-2-iodoethene

In the landscape of synthetic organic chemistry, the precise control of molecular geometry is paramount. Stereoisomers can exhibit vastly different biological activities, making stereoselective synthesis a cornerstone of modern drug discovery and materials science. 1-Bromo-2-iodoethene, available as distinct (E) and (Z) isomers[1][2], has emerged as a linchpin synthon for this purpose.

Its utility does not stem from the mere presence of two halogen atoms, but from the significant difference in their bond strengths and, consequently, their reactivity in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is substantially weaker than the carbon-bromine bond, which allows for a chemoselective, stepwise functionalization.[3] This predictable reactivity enables chemists to perform sequential cross-coupling reactions with high fidelity, preserving the original double bond geometry throughout the synthetic sequence. This guide will explore the practical applications of this principle.

Core Principle: Orthogonal Reactivity in Sequential Cross-Coupling

The foundational concept for using 1-bromo-2-iodoethene is the exploitation of differential C(sp²)–X bond reactivity in palladium-catalyzed cycles. The rate-determining step in many cross-coupling reactions is the oxidative addition of the organic halide to the low-valent palladium(0) catalyst.[3] The energy barrier for this step is significantly lower for the C-I bond compared to the C-Br bond.

This reactivity gap allows for the selective activation of the C-I bond under mild conditions, leaving the C-Br bond untouched. Once the first coupling is complete, the resulting vinyl bromide can be subjected to a second, often more forcing, coupling condition to react at the C-Br position. Crucially, cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings proceed with retention of the alkene's stereochemistry.[4][5] This stereoretentive nature is the key to translating the defined geometry of the starting 1-bromo-2-iodoethene isomer into the final, complex product.

G cluster_start Starting Material cluster_step1 Step 1: Selective C-I Coupling cluster_step2 Step 2: C-Br Coupling start (E/Z)-1-Bromo-2-iodoethene step1_reagent + R¹-Met [Pd(0) Catalyst] Mild Conditions start->step1_reagent Reaction at Iodide step1_product (E/Z)-1-Bromo-2-(R¹)-ethene step1_reagent->step1_product step2_reagent + R²-Met [Pd(0) Catalyst] Standard/Forcing Conditions step1_product->step2_reagent Reaction at Bromide step2_product (E/Z)-1-(R²)-2-(R¹)-ethene (Stereodefined Product) step2_reagent->step2_product

Figure 1. General workflow for sequential, stereoretentive cross-coupling.

Application I: Stereoselective Synthesis of Conjugated Dienes

The construction of conjugated dienes with defined stereochemistry is a common challenge in the synthesis of natural products and pharmaceuticals.[6][7] The sequential Suzuki-Miyaura coupling of 1-bromo-2-iodoethene with vinylboron reagents offers a robust and reliable solution.[8][9]

Causality Behind the Protocol:

The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron compound.[10] The choice of a mild base (e.g., K₂CO₃) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄) at moderate temperatures ensures that the oxidative addition occurs exclusively at the C-I bond. After the first coupling, the reaction can be advanced to the second coupling by adding a different vinylboronic acid, often requiring slightly higher temperatures to activate the more resilient C-Br bond.

Protocol 3.1: One-Pot Sequential Suzuki-Miyaura Coupling

This protocol details the synthesis of a stereodefined, unsymmetrical 1,3-diene starting from (E)-1-bromo-2-iodoethene.

Materials:

  • (E)-1-bromo-2-iodoethene (1.0 equiv)

  • Vinylboronic acid #1 (1.1 equiv)

  • Vinylboronic acid #2 (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv), finely powdered

  • Solvent: 1,4-Dioxane and Water (4:1), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Catalyst Pre-formation & Initial Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv). Add half of the degassed 1,4-dioxane and stir for 15 minutes at room temperature until the solution is homogeneous.

  • First Coupling (C-I): Add (E)-1-bromo-2-iodoethene (1.0 equiv), vinylboronic acid #1 (1.1 equiv), K₂CO₃ (1.5 equiv), the remaining dioxane, and the degassed water.

  • Reaction 1: Heat the mixture to 60 °C. Monitor the reaction by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-4 hours. Self-validation check: A successful first step will show a single new product spot/peak corresponding to the bromo-diene intermediate.

  • Second Coupling (C-Br): After cooling the mixture to room temperature, add vinylboronic acid #2 (1.2 equiv) and the remaining K₂CO₃ (1.5 equiv) to the flask.

  • Reaction 2: Heat the reaction mixture to 90 °C and stir overnight (12-16 hours). Monitor for the consumption of the bromo-diene intermediate.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure, stereodefined 1,3-diene. Confirm stereochemical integrity via ¹H NMR analysis of the vinylic coupling constants.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryIsomerVinylboronic Acid #1Vinylboronic Acid #2Product StereochemistryTypical Yield
1(E)(E)-Styrylboronic acid(E)-Hex-1-enylboronic acid(1E, 3E)78%
2(Z)(E)-Styrylboronic acid(E)-Hex-1-enylboronic acid(1Z, 3E)75%
3(E)Cyclohexenylboronic acid4-Methoxystyrylboronic acid(E)82%

Yields are for the isolated, purified product after two sequential steps.

Application II: Stereoselective Synthesis of Conjugated Enynes

Conjugated enynes are highly valuable intermediates in organic synthesis, frequently employed in pericyclic reactions and as precursors to complex molecular architectures. The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with a vinyl or aryl halide, is an ideal method for this transformation.[5][11]

Causality Behind the Protocol:

The Sonogashira catalytic cycle also relies on the initial oxidative addition of the halide to the Pd(0) center.[12] The C-I bond of 1-bromo-2-iodoethene reacts preferentially under standard Sonogashira conditions (Pd catalyst, Cu(I) cocatalyst, amine base). The resulting bromo-enyne is a versatile intermediate. It can undergo a second Sonogashira coupling to form an enediyne or be used in a different cross-coupling reaction (e.g., Suzuki, Heck) to create more elaborate structures, showcasing the power of this building block.

G cluster_start Starting Material cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Suzuki Coupling start (Z)-1-Bromo-2-iodoethene step1_reagent + R¹-C≡CH PdCl₂(PPh₃)₂, CuI, Et₃N start->step1_reagent Selective C-I Reaction step1_product (Z)-Bromo-enyne step1_reagent->step1_product step2_reagent + R²-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ step1_product->step2_reagent C-Br Reaction step2_product (Z)-Aryl-enyne Product step2_reagent->step2_product

Figure 2. Workflow for a sequential Sonogashira/Suzuki coupling sequence.

Protocol 4.1: Sequential Sonogashira and Suzuki Coupling

This protocol describes the synthesis of a (Z)-aryl-enyne, demonstrating the synthetic versatility of the bromo-enyne intermediate.

Materials:

  • (Z)-1-bromo-2-iodoethene (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv)

  • Arylboronic acid (e.g., 4-tolylboronic acid, 1.2 equiv)

  • For Sonogashira: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv), Copper(I) iodide (CuI, 0.05 equiv), Triethylamine (Et₃N, 2.5 equiv), THF (degassed)

  • For Suzuki: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv), Aqueous K₂CO₃ (2M, 3.0 equiv)

Procedure:

  • Sonogashira Reaction (C-I): To a dry Schlenk flask under argon, add (Z)-1-bromo-2-iodoethene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv). Add degassed THF, followed by Et₃N (2.5 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction 1: Stir the mixture at room temperature for 6 hours. Monitor by TLC/GC-MS until the starting dihalide is consumed.

  • Intermediate Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate, to remove catalyst residues and amine salts. Concentrate the filtrate. This step is crucial for ensuring the success of the subsequent Suzuki reaction.

  • Suzuki Reaction (C-Br): Transfer the crude bromo-enyne intermediate to a new Schlenk flask. Add Pd(PPh₃)₄ (0.04 equiv) and the arylboronic acid (1.2 equiv). Add degassed THF and the aqueous K₂CO₃ solution (3.0 equiv).

  • Reaction 2: Heat the mixture to 70 °C and stir for 12 hours.

  • Final Work-up & Purification: Follow steps 6 and 7 from Protocol 3.1 to isolate and characterize the final aryl-enyne product.

Key Experimental Considerations & Best Practices

  • Stereochemical Purity of Starting Material: The stereochemical outcome of the synthesis is entirely dependent on the purity of the starting (E) or (Z)-1-bromo-2-iodoethene. It is essential to source or synthesize isomers with high geometric purity.

  • Inert Atmosphere: Palladium(0) species are oxygen-sensitive. All reactions must be conducted under an inert atmosphere (argon or nitrogen) using properly degassed solvents to prevent catalyst degradation and ensure reproducibility.[13]

  • Minimizing Isomerization: While palladium-catalyzed cross-couplings are generally stereoretentive, prolonged reaction times, excessive heat, or certain ligand/catalyst combinations can sometimes lead to minor isomerization.[4] Reaction progress should be carefully monitored to avoid unnecessarily long reaction times.

  • Safety Precautions: 1-Bromo-2-iodoethene is a flammable liquid and can cause skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1-Bromo-2-iodoethene serves as a powerful and highly adaptable platform for modern stereoselective synthesis. The predictable and orthogonal reactivity of its two distinct carbon-halogen bonds provides a logical and efficient pathway for the construction of stereodefined dienes, enynes, and other complex unsaturated systems. The protocols and principles outlined in this guide offer a validated framework for researchers to harness the full potential of this unique building block, accelerating the development of novel chemical entities in medicine and materials science.

References

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC - NIH. [Link]

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. ResearchGate. [Link]

  • Dienes as building block in Organic Synthesis. IRIS-AperTO. [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2. PMC - NIH. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. PMC - NIH. [Link]

  • (E)-1-bromo-2-iodoethene. PubChem - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of Conjugated Dienes in Natural Compounds. MDPI. [Link]

  • One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. [Link]

  • 10.5: Sequence Rules - The E,Z Designation. Chemistry LibreTexts. [Link]

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1-bromo-2-iodoethene as a building block in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-bromo-2-iodoethene (also known as 1-bromo-2-iodoethylene), a critical bifunctional "linchpin" reagent in modern organic synthesis.

Role: Bifunctional Linchpin for Iterative Cross-Coupling CAS: 590-16-9 (Generic), 56798-08-4 ((E)-isomer) Molecular Formula:



Part 1: The Bifunctional Linchpin Concept

In total synthesis, particularly of conjugated polyenes (e.g., retinoids, macrolides, and conductive polymers), the ability to sequentially functionalize a double bond is paramount. 1-Bromo-2-iodoethene serves as a stereodefined platform for this purpose due to the distinct reactivity profiles of its carbon-halogen bonds.

The Kinetic Hierarchy (Chemoselectivity)

The utility of this building block rests on the rate of oxidative addition to Palladium(0) catalysts. The C–I bond is significantly weaker and more labile than the C–Br bond, establishing a kinetic hierarchy:



This allows researchers to perform Iterative Cross-Coupling (ICC) :

  • Activation 1: Chemoselective coupling at the C–I site (e.g., Sonogashira or Negishi) at low temperature or mild conditions. The C–Br bond remains intact.

  • Activation 2: Subsequent coupling at the C–Br site (e.g., Suzuki-Miyaura or Stille) under more forcing conditions to complete the sequence.

Part 2: Preparation & Purification Protocols[1][2]

Protocol A: Synthesis of (E)-1-Bromo-2-iodoethene

The most direct route involves the electrophilic addition of iodine monobromide (IBr) to acetylene. This reaction proceeds via an iodonium ion intermediate, followed by backside attack of the bromide, resulting in anti-addition and high selectivity for the (E)-isomer.

Safety Warning: Acetylene is highly flammable and explosive under pressure. IBr is corrosive. Perform all steps in a fume hood behind a blast shield.

Materials:

  • Acetylene gas (purified)

  • Iodine monobromide (IBr)

  • Dichloromethane (CH₂Cl₂, anhydrous) or 10% HBr (aq)

  • Sodium thiosulfate (sat.[1] aq.)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar) initially.
    
  • Solvent & Cooling: Charge the flask with anhydrous CH₂Cl₂ (0.5 M relative to IBr). Cool the solvent to -78°C (dry ice/acetone bath) to maximize stereocontrol and solubility of acetylene.

  • Acetylene Saturation: Bubble dry acetylene gas through the solvent for 30–60 minutes until saturated.

  • Addition: Dissolve IBr (1.0 equiv) in a minimal amount of CH₂Cl₂. Add this solution dropwise to the saturated acetylene mixture over 1 hour.

    • Note: The solution will turn dark brown/red. Maintain temperature < -60°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C for an additional 2 hours.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

    
    . Shake vigorously until the iodine color dissipates (solution becomes pale yellow/colorless).
    
  • Workup: Separate the organic layer.[2][3][4] Extract the aqueous layer with CH₂Cl₂ (2x). Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure (do not heat above 40°C due to volatility). Purify by vacuum distillation (bp ~75–80°C at 15 mmHg) or flash chromatography (Pentane/Hexanes) to isolate the pure (E)-isomer.

Protocol B: Separation of E/Z Isomers

If a mixture is obtained (often ~8:1 E:Z), separation is required for stereodefined synthesis.

MethodSuitabilityNotes
Fractional Distillation High Scale (>10g)Boiling points are close; requires a Vigreux column.
AgNO₃-Impregnated Silica Low Scale (<1g)Silver ions complex selectively with the Z-alkene (less sterically hindered

-face), increasing its retention time.

Part 3: Application Protocols (Iterative Coupling)

Workflow Diagram: The Linchpin Strategy

The following diagram illustrates the sequential functionalization logic used in total synthesis.

LinchpinStrategy Start (E)-1-Bromo-2-iodoethene (Bifunctional Linchpin) Step1 Step 1: Chemoselective Coupling (C-I Bond Activation) Start->Step1 Pd(0), RT (Sonogashira/Negishi) Intermed Intermediate A (Vinyl Bromide Intact) Step1->Intermed Yield: 80-95% Retention of Config. Step2 Step 2: Exhaustive Coupling (C-Br Bond Activation) Intermed->Step2 Pd(0), Heat (Suzuki/Stille) Final Final Product (Conjugated Diene/Enyne) Step2->Final Stereodefined Polyene

Caption: Logical flow for iterative cross-coupling using 1-bromo-2-iodoethene. The C-I bond is functionalized first under mild conditions, preserving the C-Br bond for a second functionalization.

Protocol C: Chemoselective Sonogashira Coupling (Step 1)

This protocol selectively couples a terminal alkyne to the iodide position.

Reagents:

  • (E)-1-bromo-2-iodoethene (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)[5]

  • 
     (2-5 mol%)
    
  • CuI (1-2 mol%)

  • Triethylamine (

    
    ) or Diisopropylamine (DIPA) (Solvent/Base)
    

Procedure:

  • Degassing: Flame-dry a Schlenk flask and cool under Argon. Add

    
     and CuI.
    
  • Solvent: Add degassed THF/

    
     (1:1 ratio).
    
  • Substrate Addition: Add (E)-1-bromo-2-iodoethene via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise at 0°C to Room Temperature (RT) .

    • Critical Control: Do not heat. The C-I bond reacts at RT. Heating may trigger premature C-Br coupling or degradation.

  • Monitoring: Monitor by TLC (Hexanes). Reaction is typically complete in 2–4 hours.

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat.) to remove Copper, then brine. Dry and concentrate.
  • Product: (E)-1-bromo-1-en-3-yne derivative.

Protocol D: Stereospecific Negishi Coupling (Step 2)

After Step 1, the vinyl bromide motif is used to couple an organozinc reagent, creating a diene.

Reagents:

  • Vinyl Bromide Intermediate (from Step 1)

  • Organozinc Reagent (

    
    ) (1.2 equiv)
    
  • 
     (5 mol%)
    
  • THF (anhydrous)[2]

Procedure:

  • Catalyst Prep: Dissolve the Vinyl Bromide intermediate and

    
     in anhydrous THF under Argon.
    
  • Activation: Stir for 10 minutes to ensure catalyst dissolution.

  • Coupling: Add the organozinc reagent dropwise at RT.

  • Reaction: If reactivity is low, heat to 50–60°C . The C-Br bond requires higher activation energy than the C-I bond.

  • Workup: Quench with dilute HCl or

    
    . Extract with EtOAc.[2][6]
    
  • Outcome: Stereodefined conjugated diene/enyne.

Part 4: Troubleshooting & Handling

IssueCauseSolution
Loss of Stereochemistry Isomerization during couplingUse mild bases (e.g.,

instead of alkoxides). Avoid prolonged heating. Use bulky phosphine ligands.
Bis-coupling (Step 1) High Temp or Excess ReagentStrictly control stoichiometry (1:1). Perform Step 1 at 0°C. Ensure C-I bond is fully consumed before warming.
Product Volatility Low MW of building blockDo not use high-vacuum for long periods. Use pentane/ether for extractions and distill carefully.
Instability Light sensitivityStore 1-bromo-2-iodoethene in amber vials at -20°C over Copper wire (stabilizer).

References

  • Synthesis of 1-Bromo-2-iodoethene: Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Stereoselective synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids.[7] Tetrahedron, 61(16), 4043-4052.

  • Sonogashira Coupling Methodology: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Negishi Coupling & Stereoretention: Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821.

  • General Review of Halogenated Alkenes in Synthesis: Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation.[7][8] Chemical Reviews, 103(5), 1979-2018.

  • Separation of Isomers (AgNO3 Silica): Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.

Sources

Application Note: High-Fidelity Sequential Cross-Coupling with 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Bifunctional Linchpin Concept

In drug discovery and natural product synthesis, the construction of non-symmetrical conjugated systems (dienes, enynes, styrenes) requires precise stereocontrol. 1-Bromo-2-iodoethene serves as a premier "linchpin" reagent due to its two distinct halogen handles.

The utility of this reagent rests entirely on chemoselectivity . The carbon-iodine (C-I) bond is significantly weaker and more labile toward oxidative addition than the carbon-bromine (C-Br) bond. This creates a "kinetic window" where a researcher can exclusively functionalize the C-I position under mild conditions, leaving the C-Br bond intact for a subsequent, harsher activation.

Mechanistic Basis: The Kinetic Window

The success of sequential coupling relies on the relative rates of oxidative addition (


) to the Palladium(0) species.
  • C-I Bond: Low bond dissociation energy (~53 kcal/mol). Fast oxidative addition at Room Temperature (RT).

  • C-Br Bond: Higher bond dissociation energy (~68 kcal/mol). Slow oxidative addition at RT; requires elevated temperatures (>60°C) or specialized bulky ligands to activate.

By controlling temperature and catalyst ligand sterics, we achieve >98% site selectivity.

SelectivityLandscape Reagent (E)-1-Bromo-2-iodoethene Pd0 Pd(0) Catalyst Reagent->Pd0 PathI Path A: C-I Activation (Fast @ 25°C) Pd0->PathI Kinetic Control PathBr Path B: C-Br Activation (Slow @ 25°C / Fast @ 80°C) Pd0->PathBr Thermal Activation ProductA Mono-Coupled Vinyl Bromide PathI->ProductA ProductB Di-Coupled Product PathBr->ProductB ProductA->PathBr Step 2

Figure 1: The Selectivity Landscape. Path A represents the accessible kinetic window for selective C-I functionalization.

Part 2: Experimental Protocols

Protocol A: Selective C-I Activation (Sonogashira Coupling)

Objective: Synthesis of an (E)-1-bromo-1-en-3-yne. Rationale: The Sonogashira coupling is the most frequent "first step" because it proceeds readily at room temperature using CuI co-catalysis, ensuring the C-Br bond remains untouched.

Reagents:

  • (E)-1-Bromo-2-iodoethene (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)[1]

  • PdCl₂(PPh₃)₂ (2.0 mol%)

  • CuI (4.0 mol%)

  • Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0 equiv)

  • Solvent: THF or DMF (Degassed)[2]

Step-by-Step Procedure:

  • System Prep: Flame-dry a Schlenk flask or round-bottom flask. Cool under a stream of Argon.

  • Catalyst Charge: Add PdCl₂(PPh₃)₂ and CuI to the flask. Note: Pd(PPh₃)₄ is also acceptable but Pd(II) precatalysts are generally more stable.

  • Solvent & Reagent Addition: Add degassed THF, followed by the amine base.

  • Linchpin Addition: Add (E)-1-bromo-2-iodoethene via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes.

    • Critical Control Point: Monitor internal temperature.[3] Exotherms can trigger premature C-Br activation. Keep T < 30°C.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄).

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over MgSO₄.

  • Purification: Flash chromatography. The product is a vinyl bromide and may be slightly volatile; avoid prolonged high-vacuum drying.

Protocol B: Sequential C-Br Activation (Suzuki-Miyaura Coupling)

Objective: Conversion of the vinyl bromide (from Protocol A) into a non-symmetrical diene or styrene. Rationale: Suzuki coupling typically requires a base and heat, conditions that are sufficient to activate the remaining C-Br bond.

Reagents:

  • Vinyl Bromide Intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding cases)

  • Solvent: Toluene/Ethanol/Water (4:1:1) or THF/Water

Step-by-Step Procedure:

  • Charge: Combine the vinyl bromide, boronic acid, and base in a reaction vial.

  • Catalyst: Add Pd(PPh₃)₄ inside a glovebox or under rapid Argon flow.

  • Solvent: Add the degassed solvent mixture.[2]

  • Activation: Heat the mixture to 60–80°C .

    • Stereochemical Note: Do not overheat (>100°C) as this increases the risk of E/Z isomerization of the alkene backbone.

  • Monitoring: Reaction typically completes in 4–12 hours.

  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Purification: Silica gel chromatography.

Part 3: Data & Optimization Guidelines

Catalyst Selection for Site Selectivity

The choice of ligand is critical for maintaining the distinction between I and Br reactivity.[4]

Catalyst SystemLigand TypeC-I Selectivity (RT)C-Br Reactivity (Heat)Recommended Use
PdCl₂(PPh₃)₂ TriphenylphosphineHigh ModerateStandard for Step 1 (Sonogashira).
Pd(PPh₃)₄ TriphenylphosphineHigh HighExcellent for Step 2 (Suzuki/Stille).
Pd(dppf)Cl₂ Bidentate (Ferrocene)ModerateHighUse for Step 2 if steric bulk is high.
Pd(t-Bu₃P)₂ Bulky/Electron-RichLowVery High Avoid in Step 1. Will activate Br and I indiscriminately.
Strategic Workflow Visualization

Workflow Start Start: (E)-1-Bromo-2-iodoethene Step1 Step 1: C-I Coupling (Sonogashira/Negishi) Start->Step1 Pd(II), CuI, RT Inter Intermediate: (E)-1-Bromo-alkene Step1->Inter Decision Purification? Inter->Decision Step2 Step 2: C-Br Coupling (Suzuki/Stille) Decision->Step2 Yes (Recommended) Decision->Step2 No (One-Pot risk) Final Final Product: Stereodefined Diene/Enyne Step2->Final Pd(0), Base, Heat

Figure 2: Sequential Workflow. Isolation of the intermediate is recommended to prevent homocoupling side reactions.

Part 4: Troubleshooting & Safety (E-E-A-T)

Stereochemical Erosion (Isomerization)
  • Issue: The (E)-isomer can isomerize to the (Z)-isomer, particularly during the second, heated coupling step.

  • Mechanism: Pd-hydride species (formed via

    
    -hydride elimination from alkyl impurities or solvent decomposition) can insert and rotate the double bond.
    
  • Solution: Use anhydrous solvents and carbonate bases (K₂CO₃) rather than hydroxides. Keep reaction times short.

Homocoupling of the Alkyne (Glaser Coupling)
  • Issue: In Step 1, the alkyne couples with itself instead of the iodide.

  • Solution: Strictly degas all solvents (freeze-pump-thaw is best). Add the alkyne slowly to the mixture containing the iodide and catalyst, keeping the local concentration of alkyne low.

Safety: Haloalkene Toxicity
  • Warning: 1-Bromo-2-iodoethene is a halogenated alkylating agent. It is a potential mutagen and lachrymator.

  • Protocol: Always handle in a fume hood. Double-glove (Nitrile). Quench all aqueous waste with bleach before disposal to neutralize trace organohalides.

References

  • Original Methodology: Linstrumelle, G., et al. "Palladium-catalyzed reaction of 1-bromo-2-iodoethene with acetylenics." Tetrahedron Letters, 1987, 28(44), 5291-5294.

  • Sequential Coupling Review: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-iodoethene." Organic & Biomolecular Chemistry, 2008.[1][5]

  • Stereoselectivity Analysis: Coleman, R. S., et al. "Stereoselective Synthesis of Dienes via Sequential Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2004.[5]

  • Catalyst Comparison Data: "Catalyst Performance in Selective Suzuki-Miyaura Coupling." BenchChem Application Notes, 2025.

  • Negishi Protocol Adaptation: Negishi, E., et al. "Double Metal Catalyzed Cross-Coupling."[5] Chemical Reviews, 2003.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective functionalization of (E)-1-bromo-2-iodoethene , a critical linchpin for synthesizing conjugated dienes and polyenes. The core challenge in utilizing this vicinal dihaloalkene is achieving exclusive cross-coupling at the C–I bond while preserving the C–Br bond for subsequent iterations. By exploiting the kinetic disparity in oxidative addition rates between C–I and C–Br bonds, researchers can achieve high-fidelity mono-coupling under mild conditions.

Target Audience: Medicinal chemists and process development scientists engaged in the synthesis of natural products, retinoids, or conjugated materials.

Mechanistic Logic & Design Principles

The Kinetic Hierarchy of Oxidative Addition

The success of this reaction relies entirely on the bond dissociation energy (BDE) differences between the carbon-halogen bonds. Palladium(0) catalysts insert into carbon-halogen bonds in the following order of reactivity:



For 1-bromo-2-iodoethene, the C–I bond is significantly weaker (~50-60 kcal/mol) than the vinylic C–Br bond. Under controlled conditions (ambient temperature, controlled stoichiometry), the Pd(0) species will exclusively undergo oxidative addition at the iodine, forming the vinyl-palladium(II) intermediate [A] (see Diagram 1).

Stereochemical Retention

Suzuki-Miyaura couplings of vinyl halides are stereospecific. The reaction proceeds with retention of configuration at the double bond. Therefore, starting with pure (E)-1-bromo-2-iodoethene yields (E)-1-bromo-1,3-dienes. Isomerization to the (Z)-isomer is rare but can occur if the reaction is overheated or if the catalyst loading is excessive, leading to reversible


-hydride elimination pathways.
Pathway Visualization

The following diagram illustrates the divergent pathways. The "Green Path" represents the desired chemoselective cycle, while the "Red Path" indicates the over-reaction (double coupling) that must be suppressed.

G Start Start: (E)-1-Bromo-2-iodoethene OxAdd Oxidative Addition (Kinetic Control) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Intermed_I Intermediate A: Vinyl-Pd(II)-I Species OxAdd->Intermed_I Fast (C-I) Intermed_Br Side Product: Vinyl-Pd(II)-Br Species OxAdd->Intermed_Br Slow (C-Br) TransMet Transmetallation (R-B(OH)2 + Base) Intermed_I->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Target Product: (E)-1-Bromo-1,3-diene RedElim->Product OverReaction Over-Reaction: Double Coupling Product->OverReaction Excess Boronic Acid High Temp

Figure 1: Chemoselective Catalytic Cycle. The green path highlights the kinetic preference for C-I insertion.

Critical Reaction Parameters

To ensure high yields (>80%) and >95:5 chemoselectivity, the following parameters must be strictly controlled.

ParameterRecommended ConditionScientific Rationale
Catalyst Pd(PPh₃)₄ (3–5 mol%)Tetrakis(triphenylphosphine)palladium(0) is the "Gold Standard" for this reaction. It is active enough for C–I insertion at room temp but sluggish for C–Br insertion.
Base K₂CO₃ or NaOH (aq)Weak to moderate bases prevent side reactions. Strong bases (e.g., KOtBu) can promote dehydrohalogenation or rapid double coupling.
Solvent THF , Toluene , or DME Ethers are preferred. A biphasic system (e.g., THF/Water) is essential for the solubility of the inorganic base and activation of the boronic acid.
Temperature Ambient (20–25 °C) Crucial. Heating (>50 °C) significantly increases the rate of C–Br activation, leading to mixtures of mono- and bis-coupled products.
Stoichiometry 1.0 : 1.05 (Halide:Boronate)Use a slight excess of the Boronic Acid (1.05 eq). Do not use a large excess (e.g., 1.5 eq) as this drives the second coupling event.
Light Darkness 1-bromo-2-iodoethene is light-sensitive.[1] Decomposition releases free radicals that can ruin selectivity.

Standard Operating Protocol (SOP)

Reagent Preparation & Handling
  • Storage: Store (E)-1-bromo-2-iodoethene at 2–8 °C in the dark. If the liquid has turned dark brown/purple, it indicates free iodine release; redistill or pass through a short plug of silica gel before use.

  • Degassing: Oxygen promotes homocoupling of boronic acids (Glasier coupling) and deactivates the Pd(0) catalyst. All solvents must be rigorously degassed (sparging with Argon for 15 mins).

Step-by-Step Protocol: Synthesis of (E)-1-bromo-4-phenylbuta-1,3-diene

This protocol uses phenylboronic acid as a model nucleophile.

Materials:

  • (E)-1-Bromo-2-iodoethene (1.0 equiv, 233 mg, 1.0 mmol)

  • Phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 58 mg, 0.05 mmol)

  • 2M Aqueous Na₂CO₃ (2.0 equiv, 1.0 mL)

  • THF (Degassed, 5.0 mL)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon.

  • Solvent Prep: In a separate vial, combine THF (5 mL) and 2M Na₂CO₃ (1 mL). Sparge with Argon for 15 minutes.

  • Charging: To the RBF, add Pd(PPh₃)₄ (58 mg) and Phenylboronic acid (128 mg). Note: Adding the catalyst first ensures it is ready to intercept the unstable halide, though order is less critical if strictly anaerobic.

  • Addition: Add the degassed THF/Base mixture to the solids via syringe. Stir for 2 minutes to ensure dissolution/suspension.

  • Substrate Addition: Add (E)-1-bromo-2-iodoethene (233 mg) dropwise via syringe. Protect the flask from ambient light using aluminum foil.

  • Reaction: Stir vigorously at Room Temperature (23 °C) .

    • Monitoring: Check TLC after 2 hours. The starting material (

      
       in hexanes) should disappear. The mono-coupled product will appear (
      
      
      
      ).
    • Endpoint: Reaction is typically complete in 4–6 hours.

  • Quench & Workup:

    • Dilute with Diethyl Ether (20 mL) and Water (10 mL).

    • Separate layers. Extract aqueous layer with Ether (2 x 10 mL).

    • Wash combined organics with Brine (15 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate carefully (the product may be volatile).

  • Purification: Flash column chromatography on Silica Gel using 100% Hexanes or 95:5 Hexanes:EtOAc.

Yield Expectation: 75–85% isolated yield of the (E)-bromodiene.

Troubleshooting & Optimization Matrix

Use the following decision tree to resolve common issues encountered during this synthesis.

Troubleshooting Issue Problem Observed LowYield Low Yield (<50%) Issue->LowYield DoubleCoupling Double Coupling (Bis-aryl product) Issue->DoubleCoupling StereoLoss Loss of Stereochem (E/Z mixture) Issue->StereoLoss FreshCat Check Catalyst Quality (Must be yellow, not black) LowYield->FreshCat Degas Re-degas Solvents (O2 kills Pd) LowYield->Degas LowerTemp Lower Temp to 0°C DoubleCoupling->LowerTemp ReduceEq Reduce Boronic Acid to 0.95 equiv DoubleCoupling->ReduceEq StereoLoss->LowerTemp ChangeBase Switch to TlOH or Ag2O (specialized) StereoLoss->ChangeBase Avoid strong bases

Figure 2: Troubleshooting logic for common failure modes.

References

  • Coleman, R. S.; Sanyal, A. "Stereoselective Synthesis of (E)-1-Bromo-1,3-dienes via the Suzuki Coupling of (E)-1-Bromo-2-iodoethene." Organic Letters, 2000 , 2(16), 2463–2465. (Verified Source for Protocol Foundation)

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.[2] (Seminal Review on Mechanism)

  • BenchChem. "Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling." (General Protocol Reference)

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions."

Sources

Application Note: Negishi Coupling of 1-Bromo-2-Iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of (E)-1-bromo-2-iodoethene as a bifunctional linchpin reagent in Negishi cross-coupling. It is designed for researchers requiring precise control over the synthesis of unsymmetrical conjugated dienes and polyenes.

Sequential Cross-Coupling Strategies for Stereodefined Polyene Synthesis

Part 1: Core Directive & Strategic Overview

The Linchpin Strategy: (E)-1-bromo-2-iodoethene serves as a geometric template for the modular assembly of conjugated systems. Its utility stems from the extreme kinetic differentiation between the C–I and C–Br bonds. In Palladium-catalyzed cross-coupling, the rate of oxidative addition follows the order C–I ≫ C–OTf > C–Br ≫ C–Cl .

By exploiting this window, researchers can perform a chemoselective Negishi coupling at the iodide position at ambient (or low) temperatures, leaving the bromide intact for a subsequent, more forcing coupling event. This "Iterative Cross-Coupling" (ICC) approach is fundamental to the total synthesis of natural products like retinoids, amphotericin B, and various pheromones.

Mechanistic Insight: Chemoselectivity Control

The success of this protocol relies on "Kinetic Gating."

  • Fast Gating (Step 1): The Pd(0) catalyst inserts into the weak C–I bond (

    
    ). This occurs rapidly at 
    
    
    
    to
    
    
    .
  • Slow Gating (Step 2): The resulting alkenyl bromide is relatively inert under these mild conditions. Oxidative addition into the C–Br bond (

    
    ) typically requires elevated temperatures (
    
    
    
    ) or specialized bulky/electron-rich ligands (e.g.,
    
    
    ).

Part 2: Detailed Experimental Protocols

Protocol A: Chemoselective Mono-Coupling (C–I Bond)

Objective: Synthesis of functionalized (E)-1-bromo-1,3-dienes. Scope: Coupling with Alkyl-, Alkenyl-, or Arylzinc reagents.[1][2]

1. Reagents & Preparation
  • Substrate: (E)-1-bromo-2-iodoethene (1.0 equiv).

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (for steric bulk).
  • Organozinc Reagent (

    
    ):  Prepared fresh via Li/Zn transmetalation or direct Zn insertion.
    
  • Solvent: THF (Anhydrous) or THF/DMF (2:1 ratio for difficult substrates).

2. Step-by-Step Procedure

Step 1: Catalyst Activation

  • Flame-dry a 2-neck round-bottom flask under Argon.

  • Charge with

    
     (
    
    
    
    ) and (E)-1-bromo-2-iodoethene (
    
    
    , e.g.,
    
    
    ).
  • Dissolve in anhydrous THF (

    
     concentration).
    
  • Critical: Cool the solution to

    
      using an ice bath. Lower temperatures (
    
    
    
    ) may be required for highly reactive alkylzinc reagents to prevent bis-coupling.

Step 2: Organozinc Addition

  • Transfer the pre-generated organozinc reagent (

    
    ) dropwise via cannula or syringe pump over 15–30 minutes.
    
    • Note: Slow addition maintains a low concentration of nucleophile, suppressing the rate of the secondary reaction at the bromide.

  • Allow the reaction to stir at

    
     for 1 hour, then slowly warm to Room Temperature (
    
    
    
    ).

Step 3: Monitoring & Quench

  • Monitor via TLC or GC-MS.[3] Look for the disappearance of the dihalide and the appearance of the mono-coupled product.

    • Checkpoint: If bis-coupled product (

      
      ) appears, lower the temperature or switch to a less active catalyst system (e.g., 
      
      
      
      ).
  • Quench with saturated aqueous

    
    .
    
  • Extract with

    
     or Hexanes (to avoid polymerizing the diene).
    
  • Dry over

    
     and concentrate carefully (volatile products).
    

Step 4: Purification

  • Flash chromatography on Silica Gel.

  • Caution: Conjugated bromodienes can be light-sensitive and prone to polymerization. Store in the dark at

    
    .
    
Protocol B: Second Coupling (C–Br Bond)

Objective: Conversion of (E)-1-bromo-1,3-dienes into (E)-1,3,5-trienes or unsymmetrical dienes.

  • Reagents: Use the purified bromodiene from Protocol A.

  • Catalyst: Switch to a more active system if necessary, such as

    
     or simply use 
    
    
    
    with heating.
  • Conditions: Heat to

    
     in THF.
    
  • Note: Stereoretention is generally excellent (

    
    ), but prolonged heating can induce E/Z isomerization.
    

Part 3: Visualization & Data

Chemoselectivity Logic Flow

The following diagram illustrates the kinetic decision tree utilized in this protocol.

NegishiSelectivity cluster_legend Kinetic Gating Start (E)-1-bromo-2-iodoethene Pd_Insert Oxidative Addition (Pd0) Start->Pd_Insert Intermediate_A Intermediate A: (Alkenyl)-Pd-I Pd_Insert->Intermediate_A Fast (k1) @ 0°C Intermediate_B Intermediate B: (Alkenyl)-Pd-Br Pd_Insert->Intermediate_B Slow (k2) Requires Heat Product_1 Product 1: (E)-1-bromo-1,3-diene Intermediate_A->Product_1 + R-ZnX Transmetalation Product_2 Product 2: Unsymmetrical Polyene Product_1->Product_2 + R'-ZnX Heat / Active Cat. Note k1 >> k2 ensures selective mono-coupling

Caption: Kinetic pathway demonstrating the selective oxidative addition at the C-I bond (green path) vs. the C-Br bond (red dashed path).

Comparative Reactivity Table
ParameterC–I Bond Coupling (Step 1)C–Br Bond Coupling (Step 2)
Temperature

to


to

Catalyst

(Standard)

(Active)
Rate Constant


Stereochemistry

Retention of Geometry

Retention (Risk of Isomerization)
Common Pitfall Homocoupling of Organozinc

-Hydride Elimination (if Alkyl-Zn used)

Part 4: Troubleshooting & Optimization

Issue: "Scrambling" or Bis-Coupling during Step 1

  • Cause: Temperature too high or Organozinc added too rapidly.

  • Solution: Cool reaction to

    
    . Use a syringe pump for reagent addition (
    
    
    
    ).
  • Alternative: Switch solvent to THF/NMP (4:1) . The polarity of NMP accelerates the specific Pd cycle but allows for better thermal control.

Issue: Loss of Stereochemistry (E to Z isomerization)

  • Cause: Prolonged exposure to Pd(II) species at high temperatures.

  • Solution: Stop the reaction immediately upon consumption of starting material. Avoid "overnight" stirring for the bromide coupling step.

Issue: Low Yield with Alkylzinc Reagents

  • Cause:

    
    -hydride elimination competes with reductive elimination.
    
  • Solution: Use Negishi's "Z-Scheme" conditions : Add 2.0 equiv of anhydrous

    
     or 
    
    
    
    to the organozinc to form a zincate species (
    
    
    ), which transmetalates faster than
    
    
    -elimination occurs.

References

  • Negishi Coupling Overview & Mechanism

    • Title: The Negishi coupling[2][3][4][5][6][7][8][9][10]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][4]

  • Synthesis of Conjug

    • Title: Synthesis of Conjugated Dienes in Natural Compounds[11][12][13]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Stereoselective Alkenyl Coupling

    • Title: Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling[14]

    • Source: Organic Letters (via Organic Chemistry Portal)
    • URL:[Link]

  • General Negishi Protocols

    • Title: Application Notes and Protocols for Negishi Coupling
    • Source: BenchChem[3][4]

Sources

Application Note: 1-Bromo-2-iodoethene as a Stereodefined Linchpin

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the mechanistic principles and experimental procedures for utilizing 1-bromo-2-iodoethene as a stereodefined linchpin in organic synthesis.

Executive Summary

1-Bromo-2-iodoethene (CAS: 56798-08-4 for E-isomer) serves as a critical bifunctional linchpin in the synthesis of stereodefined polyenes and conjugated systems. Its utility stems from the significant reactivity differential between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

This guide provides a validated roadmap for exploiting this differential to achieve sequential, chemoselective cross-couplings . By strictly controlling catalyst ligands and reaction temperature, researchers can functionalize the C-I bond exclusively in the first step, preserving the C-Br bond for subsequent elaboration.

Key Mechanistic Insights
  • Chemoselectivity: The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol). Palladium(0) undergoes oxidative addition to the C-I bond at rates orders of magnitude faster than C-Br.

  • Stereoretention: Unlike nucleophilic substitutions on sp³ carbons, Pd-catalyzed cross-couplings on this sp² system proceed with high retention of double-bond geometry (E remains E), provided that isomerization pathways (e.g., prolonged heating, radical intermediates) are suppressed.

  • The "Elimination Trap": Attempting direct Lithium-Halogen exchange on 1-bromo-2-iodoethene often leads to

    
    -elimination, generating highly reactive alkynes or metal-acetylides rather than the desired vinyllithium species. Protocol 2  addresses how to avoid this.
    

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways. The Blue Path represents the desired sequential coupling (Linchpin Strategy), while the Red Path highlights the elimination risk associated with direct organolithium treatment.

ReactionMechanism cluster_legend Pathway Legend Start (E)-1-Bromo-2-iodoethene Pd_Inter Pd(II) Intermediate (Oxidative Addition at C-I) Start->Pd_Inter Pd(0) Catalyst RT to 40°C (Fast OA) Elim_Inter Unstable Lithio-Intermediate Start->Elim_Inter n-BuLi (Li-Hal Exchange) Product_1 Product A: (E)-1-Bromo-2-alkenylethene (C-Br Intact) Pd_Inter->Product_1 R¹-M (Transmetalation) Reductive Elimination Product_2 Final Product B: 1,2-Difunctionalized Ethene Product_1->Product_2 Step 2: Pd(0), >60°C R²-M Alkyne Side Product: Acetylene/Bromoacetylene Elim_Inter->Alkyne Beta-Elimination (Rapid) key1 Blue = Chemoselective Linchpin Route (Recommended) key2 Red = Elimination Risk (Avoid)

Caption: Divergent reactivity of 1-bromo-2-iodoethene. The C-I bond allows for selective Pd-insertion (Blue), whereas direct lithiation risks elimination to alkynes (Red).

Experimental Protocols

Protocol 1: Chemoselective Sonogashira Coupling

Objective: Selective alkynylation of the C-I bond while retaining the C-Br bond. Scope: Synthesis of (E)-1-bromo-enynes.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
(E)-1-Bromo-2-iodoethene 1.0SubstrateLimiting reagent.
Terminal Alkyne 1.05NucleophileSlight excess ensures conversion.
PdCl₂(PPh₃)₂ 0.02CatalystBis(triphenylphosphine) is standard; mild activity preserves C-Br.
CuI 0.01Co-catalystEssential for Sonogashira cycle.
Et₃N or i-Pr₂NH 2.0BaseScavenges HI.
THF or DMF SolventMediumDeoxygenated.[1]
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Charging: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%) to the flask. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed THF (0.2 M concentration relative to substrate).

  • Substrate Addition: Add (E)-1-bromo-2-iodoethene (1.0 equiv) via syringe.

    • Critical Control Point: Cool the mixture to 0°C before adding the base to prevent exothermic runaway or non-selective elimination.

  • Base & Alkyne Addition: Add Et₃N (2.0 equiv) followed by the terminal alkyne (1.05 equiv) dropwise over 10 minutes.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Monitoring: Monitor by TLC or GC-MS every 30 minutes. The reaction is typically complete within 1-2 hours.

    • Stop Condition: Quench immediately upon disappearance of the starting iodide. Prolonged stirring may lead to sluggish oxidative addition into the C-Br bond.

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography on silica gel. The product (1-bromo-enyne) is often less polar than the starting material.

Validation Criteria:

  • ¹H NMR should show retention of the alkene doublet (J ~ 14 Hz for E-isomer).

  • Absence of bis-coupled product (dialkyne).

Protocol 2: Chemoselective Negishi Coupling

Objective: Selective alkylation/arylation of the C-I bond using organozinc reagents. Scope: Synthesis of functionalized vinyl bromides.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
(E)-1-Bromo-2-iodoethene 1.0Substrate
Organozinc (R-ZnX) 1.1NucleophilePrepared via Knochel method or transmetalation.
Pd(PPh₃)₄ 0.03CatalystTetrakis is preferred for Negishi here.
THF SolventMediumStrictly anhydrous.
Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under strict Argon line, dissolve Pd(PPh₃)₄ (3 mol%) in THF.

  • Substrate Addition: Add (E)-1-bromo-2-iodoethene (1.0 equiv) to the catalyst solution.

  • Coupling: Cool the mixture to 0°C . Add the organozinc reagent (1.1 equiv) dropwise.

    • Why 0°C? Lower temperatures suppress the rate of C-Br insertion and potential halogen-scrambling (zinc-halogen exchange).

  • Execution: Allow to warm to Room Temperature and stir for 2-4 hours.

  • Workup: Quench with mild acid (0.1 M HCl) or saturated NH₄Cl. Extract with hexanes/EtOAc.

  • Purification: Silica gel chromatography.

Troubleshooting Note: If yield is low due to zinc insertion into the C-Br bond (forming a zincate), switch to the Pd(dppf)Cl₂ catalyst, which often exhibits higher selectivity for C-I over C-Br due to the bite angle and electronic properties of the ferrocenyl ligand.

Expert Commentary & Troubleshooting

The "Linchpin" Strategy (Sequential Coupling)

To synthesize a non-symmetrical alkene R¹-CH=CH-R² :

  • Install R¹ at C-I first: Use Protocol 1 or 2 (Sonogashira/Negishi) at RT. The product is R¹-CH=CH-Br.

  • Install R² at C-Br second: The remaining C-Br bond is now a standard vinyl bromide. It requires more forcing conditions (e.g., 60-80°C, stronger bases, or more active catalysts like Pd(t-Bu₃P)₂ or Pd-PEPPSI).

    • Note: You can also now safely perform Lithium-Halogen exchange on the R¹-CH=CH-Br species (using t-BuLi at -78°C) to generate R¹-CH=CH-Li, as the risk of

      
      -elimination is significantly reduced once the iodine is replaced by a carbon group (unless R¹ is a good leaving group, which is rare).
      
Common Pitfalls
  • Isomerization: Prolonged heating (>80°C) during the first step can cause E to Z isomerization. Keep Step 1 at or below 40°C.

  • Beta-Elimination with Organolithiums: Never treat 1-bromo-2-iodoethene directly with n-BuLi hoping for selective lithiation. The iodine-lithium exchange is faster than bromine-lithium exchange, but the resulting vicinal bromo-lithio species is unstable and eliminates LiBr to form acetylene derivatives immediately.

  • Catalyst Poisoning: The iodine released during the reaction forms metal iodides (CuI, ZnI₂). Ensure efficient stirring and adequate solvent volume to prevent precipitation from encapsulating the active catalyst.

References

  • Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E., Ed.; Wiley-Interscience, 2002.
  • Sonogashira Coupling Protocols

    • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." J. Organomet. Chem.2002 , 653, 46–49. Link

  • Negishi Coupling Selectivity

    • Krasovskiy, A.; Lipshutz, B. H.[2] "Ligand Effects on Negishi Couplings of Alkenyl Halides." Org.[2][3][4][5] Lett.2011 , 13, 3818–3821.[2] Link

  • Synthesis and Properties of 1-Bromo-2-iodoethene

    • PubChem Compound Summary for CID 6295728, (E)-1-bromo-2-iodoethene. Link

  • Risks of Elimination in Vicinal Dihalides

    • Kutsumura, N.; Niwa, K.; Saito, T. "Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling."[4] Org.[2][3][4][5] Lett.2010 , 12, 3316–3319.[4] (Discusses elimination pathways in similar di-halo systems). Link

Sources

The Strategic Utility of 1-Bromo-2-iodoethene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This comprehensive guide delves into the practical applications of 1-bromo-2-iodoethene as a versatile building block in the synthesis of pharmaceutical intermediates. We will explore its unique reactivity, focusing on the strategic and regioselective functionalization enabled by the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This document provides detailed protocols for key transformations and highlights a significant application in the synthesis of a major anticancer drug, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Power of Differential Reactivity

1-Bromo-2-iodoethene is a dihalogenated alkene that serves as a valuable linchpin in the construction of complex organic molecules. Its utility in pharmaceutical synthesis stems from the distinct reactivity of the iodine and bromine substituents. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust C-Br bond. This predictable difference in reactivity allows for a stepwise and highly regioselective introduction of different substituents onto the vinyl scaffold, a crucial advantage in the synthesis of intricate pharmaceutical intermediates. This strategic approach minimizes the need for protecting groups and can lead to more efficient and atom-economical synthetic routes.

Core Applications in Pharmaceutical Synthesis: A Focus on Cross-Coupling Reactions

The primary application of 1-bromo-2-iodoethene in pharmaceutical intermediate synthesis lies in its participation in sequential, regioselective cross-coupling reactions. This allows for the controlled formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.[1] The two most prominent and powerful of these reactions for this scaffold are the Sonogashira and Suzuki-Miyaura couplings.

Regioselective Sonogashira Coupling: Building Enynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[2] The higher reactivity of the C-I bond in 1-bromo-2-iodoethene allows for the selective coupling at the iodine-bearing carbon, leaving the C-Br bond intact for subsequent transformations. This yields a bromo-enyne intermediate, a versatile building block for further diversification.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I(L2) Transmetal Transmetalation Pd_alkyne R-Pd(II)-C≡C-R'(L2) RedElim Reductive Elimination Product R-C≡C-R' CuI CuI Cu_acetylide Cu-C≡C-R' CuI->Cu_acetylide Alkyne H-C≡C-R' Base Base Cu_acetylide->Transmetal caption Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Caption: Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Regioselective Suzuki-Miyaura Coupling: Forging Biaryl and Styrenyl Moieties

Following the initial Sonogashira coupling, the remaining C-Br bond can be targeted in a subsequent Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples the bromo-enyne intermediate with an organoboron compound, such as a boronic acid or ester, to introduce aryl or vinyl substituents.[3] This two-step, one-pot or sequential approach allows for the highly controlled synthesis of complex, unsymmetrically substituted dienes and other valuable structural motifs.

Suzuki_Workflow Start 1-Bromo-2-iodoethene Step1 Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) + R1-C≡CH Start->Step1 Intermediate Bromo-enyne Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Pd catalyst, base) + R2-B(OR)2 Intermediate->Step2 FinalProduct Disubstituted Enyne Product Step2->FinalProduct caption Figure 2: Sequential cross-coupling workflow.

Caption: Figure 2: Sequential cross-coupling workflow.

Application in the Synthesis of Tamoxifen: A Case Study

A prominent example of the strategic use of a 1-bromo-2-iodoalkene scaffold is in the stereoselective synthesis of both (E)- and (Z)-Tamoxifen, a widely used anti-cancer drug.[4][5] This synthesis elegantly demonstrates the principles of regioselective cross-coupling.

The synthesis commences with an (E)-1-bromo-2-iodoalkene derivative. In the first step, a Stille coupling is employed to chemoselectively replace the vinylic iodine with a phenyl group. Subsequently, the remaining vinylic bromine is subjected to a Suzuki-Miyaura coupling to introduce the second aryl group, leading to the all-carbon tetrasubstituted alkene core of Tamoxifen.[5] This approach allows for complete stereochemical retention throughout the synthesis, providing a direct and efficient route to the desired isomers.[5]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the regioselective cross-coupling of dihaloalkenes and can be adapted for 1-bromo-2-iodoethene. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Regioselective Sonogashira Coupling of 1-Bromo-2-iodoethene

Objective: To synthesize a bromo-enyne intermediate via selective coupling at the C-I bond.

Materials:

  • 1-Bromo-2-iodoethene

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%).

  • Add 1-bromo-2-iodoethene (1.0 eq) and the terminal alkyne (1.1-1.2 eq).

  • Add the anhydrous solvent and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bromo-enyne.

Table 1: Representative Conditions for Regioselective Sonogashira Coupling

EntryPalladium CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3 mol%)CuI (5 mol%)Et₃NTHF2512~85
2Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)i-Pr₂NHDMF408~90

Note: Yields are approximate and will vary depending on the specific alkyne used.

Protocol 2: Subsequent Suzuki-Miyaura Coupling of the Bromo-enyne Intermediate

Objective: To synthesize a disubstituted enyne via coupling at the C-Br bond.

Materials:

  • Bromo-enyne intermediate (from Protocol 1)

  • Organoboron reagent (e.g., arylboronic acid or pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-enyne intermediate (1.0 eq), the organoboron reagent (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., 2-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)9016~80
2Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane/H₂O (4:1)10012~88

Note: Yields are approximate and will vary depending on the specific organoboron reagent used.

Safety and Handling

1-Bromo-2-iodoethene is expected to be a reactive and potentially hazardous chemical. While specific toxicity data for this compound is limited, related haloalkenes are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Therefore, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and dark place, away from incompatible materials.

  • Disposal: Dispose of waste according to institutional and local regulations.

Conclusion

1-Bromo-2-iodoethene is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its differential halide reactivity allows for predictable and regioselective functionalization through sequential cross-coupling reactions. The successful application of this strategy in the total synthesis of Tamoxifen underscores its potential in drug discovery and development. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this valuable reagent in their own synthetic endeavors.

References

  • Fujii, Y., Tamura, Y., Hashimoto, N., & Iwasawa, T. (2019). (E)‐1‐bromo‐2‐iodoalkenyl scaffold‐based synthesis of Tamoxifen skeletons via chemo‐selective and stereo‐retentive substitution reactions. Chemistry–A European Journal, 25(15), 3866-3870.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.
  • ResearchGate. (2019). Stereo‐Defined Synthetic Route to (E)‐ and (Z)
  • Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II, 1-12.
  • Organic & Biomolecular Chemistry. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.
  • Tetrahedron. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • ChemicalBook. (2023). 1-Bromo-2-iodoethane.
  • Ando, A., et al. (2014). Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro-β-lactam. Synlett, 25(19), 2755-2758.
  • Lumbreras-Teijeiro, A., Bacic, M., Oliver-Meseguer, J., & Leyva-Pérez, A. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry–A European Journal, 28(65), e202202421.
  • Lu, B. Z., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4558-4562.
  • Organic Chemistry Portal. (n.d.). Enyne synthesis.
  • Zhang, W., et al. (2024). Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate.
  • The Journal of Organic Chemistry. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
  • PubChem. (n.d.). (E)-1-bromo-2-iodoethene.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling.
  • Purdue University. (n.d.). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins.
  • ResearchGate. (2022).
  • Molecules. (2012). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • BenchChem. (2025). Key intermediates in the synthesis of pharmaceuticals.
  • MDPI. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • Frontiers in Chemistry. (2024).
  • BenchChem. (2025). Application Notes and Protocols: 3-bromo-1H-indole-2-carbaldehyde in the Synthesis of Anti-Cancer Agents.
  • MDPI. (2021).
  • Acta Naturae. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • ResearchGate. (2022).

Sources

Advanced Application Note: 1-Bromo-2-Iodoethene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-iodoethene (CAS: 590-16-9; (E)-isomer: 56798-08-4) serves as a premier "linchpin" reagent in the synthesis of complex agrochemicals, particularly insect pheromones , pyrethroids , and strobilurin fungicides . Its value lies in its chemoselective bifunctionality : the C–I bond is significantly more reactive towards oxidative addition than the C–Br bond. This kinetic differentiation allows researchers to perform sequential, regiospecific cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Negishi) to construct unsymmetrical conjugated dienes and styrenes with high stereochemical fidelity.

This guide details the mechanistic basis for this selectivity and provides a validated protocol for synthesizing conjugated diene scaffolds, a structural motif ubiquitous in lepidopteran sex pheromones (e.g., Codlemone).

Mechanism of Action: Chemoselective Sequential Coupling

The utility of 1-bromo-2-iodoethene rests on the bond dissociation energy (BDE) difference between the Carbon-Iodine (~53 kcal/mol) and Carbon-Bromine (~68 kcal/mol) bonds. In Palladium-catalyzed cross-coupling, the rate-determining step for the first cycle is the oxidative addition of the Pd(0) species to the halide.

  • Phase 1 (Iodine-Selective): Under mild conditions (room temperature to 50°C), Pd(0) exclusively inserts into the C–I bond. The C–Br bond remains intact, serving as a "masked" electrophile.

  • Phase 2 (Bromine-Selective): Upon completion of the first coupling, the reaction conditions are intensified (higher temperature, specialized ligands) to activate the C–Br bond for a second coupling event.

DOT Diagram: Chemoselective Reactivity Flow

Chemoselectivity Reagent 1-Bromo-2-iodoethene (I-CH=CH-Br) Intermediate Intermediate Complex [LnPd(II)(Br-CH=CH)I] Reagent->Intermediate Oxidative Addition (Fast) Pd0 Pd(0) Catalyst Pd0->Intermediate Product1 Product A (I-site coupled) (R-CH=CH-Br) Intermediate->Product1 Transmetallation & Red. Elimination Product2 Final Scaffold (Br-site coupled) (R-CH=CH-R') Product1->Product2 Step 2: High Temp / Ligand Switch

Caption: Kinetic differentiation allows sequential functionalization: Iodine is displaced first, preserving the Bromine for a subsequent reaction.

Application Areas in Agrochemicals

A. Insect Pheromones (Lepidoptera Control)

Many moth species utilize conjugated dienes or trienes as sex pheromones. 1-bromo-2-iodoethene allows for the modular assembly of these chains.

  • Target: (E,E)-8,10-Dodecadien-1-ol (Codlemone , Codling Moth pheromone).[1]

  • Strategy: Coupling a C8-alkyne to the I-site, followed by reduction to the alkene, and then coupling a C2-unit to the Br-site (or vice versa using vinyl metal species).

B. Strobilurin Fungicides & Pyrethroids

In Structure-Activity Relationship (SAR) studies, this reagent is used to link aryl cores to specific side chains.

  • Strobilurins: Used to synthesize analogues of Kresoxim-methyl where the central linker requires rigid stereochemistry.

  • Pyrethroids: Facilitates the introduction of halo-vinyl groups essential for the "knockdown" activity of pyrethroid esters.

Validated Protocol: Sequential Sonogashira-Suzuki Coupling

Objective: Synthesis of an unsymmetrical (E)-enyne scaffold, a precursor to conjugated diene pheromones.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: (E)-1-bromo-2-iodoethene (>97% purity).

  • Catalyst 1: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2].

  • Co-Catalyst: Copper(I) iodide (CuI).[2][3][4]

  • Base: Diisopropylamine (DIPA) or Triethylamine (TEA).

  • Solvent: Degassed THF or DMF.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
Phase 1: Iodine-Selective Sonogashira Coupling
  • Setup: Flame-dry a 50 mL Schlenk flask and cool under argon.

  • Charging: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%).

  • Solvent Addition: Add degassed THF (10 mL) and 1-bromo-2-iodoethene (1.0 equiv, 5 mmol). Stir at Room Temperature (RT).

  • Alkyne Addition: Dropwise add the terminal alkyne (e.g., 1-octyne, 1.05 equiv) mixed with DIPA (3.0 equiv).

    • Note: Maintain temperature < 40°C. Higher temperatures may activate the C-Br bond prematurely.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.8) should disappear, replaced by the bromo-enyne product.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate in vacuo.[5]

  • Purification: Flash column chromatography (Silica gel).

    • Result:(E)-1-bromo-dec-1-en-3-yne . The Bromine atom is retained.

Phase 2: Bromine-Selective Suzuki Coupling
  • Setup: Dissolve the Phase 1 product (1.0 equiv) in Toluene/Water (4:1).

  • Reagents: Add Aryl- or Alkenyl-boronic acid (1.2 equiv), Potassium Carbonate (K2CO3, 2.0 equiv).

  • Catalyst Switch: Add Pd(dppf)Cl2 (3 mol%) or Pd(PPh3)4 (5 mol%).

    • Critical: The C-Br bond requires a more active catalytic cycle or higher energy.

  • Reaction: Heat to 80°C - 90°C for 12 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO4.

  • Yield: Expect 75-85% yield of the final unsymmetrical conjugated system.

Data Summary Table
ParameterPhase 1 (I-Selective)Phase 2 (Br-Selective)
Reactive Site C–I BondC–Br Bond
Coupling Partner Terminal Alkyne (Sonogashira)Boronic Acid (Suzuki)
Catalyst Pd(PPh3)2Cl2 / CuIPd(dppf)Cl2 or Pd(PPh3)4
Temperature 20°C - 40°C80°C - 100°C
Time 2 - 4 Hours12 - 24 Hours
Key Risk Homocoupling of alkyneProtodebromination (if too hot/wet)

Workflow Diagram: Pheromone Scaffold Synthesis

This diagram illustrates the synthesis of a conjugated diene precursor using the sequential protocol.

SynthesisWorkflow Start Starting Material (E)-1-bromo-2-iodoethene Step1 Step 1: Sonogashira Coupling (Terminal Alkyne, Pd/Cu, RT) Start->Step1 Selective C-I Activation Inter Intermediate: (E)-1-bromo-enyne Step1->Inter Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd, 90°C) Inter->Step2 C-Br Activation Final Target Scaffold: Unsymmetrical Conjugated Diene/Enyne Step2->Final

Caption: Step-wise construction of the carbon skeleton ensuring retention of the central double bond geometry.

Safety & Handling (E-E-A-T)

  • Toxicity: 1-bromo-2-iodoethene is a Skin Irritant (Category 2) and Eye Irritant (Category 2A) . It may cause respiratory irritation.

  • Light Sensitivity: The C–I bond is photosensitive. Store the reagent in amber vials wrapped in foil at 2-8°C.

  • Stability: Stabilize with copper turnings if storing for extended periods to prevent iodine liberation.

  • Disposal: All halogenated waste must be segregated. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. (2005).[6] Trans-1-Bromo-2-iodoethene: A Versatile Building Block. Aldrichimica Acta. Link

  • Negishi, E., et al. (2000).[6] Selective Carbon-Carbon Bond Formation via Pd-Catalyzed Cross-Coupling. Organic Letters, 2(1), 65-68. Link

  • Mori, K. (2010).[1] Pheromone Synthesis: Methodology and Application. Chemical Reviews. Link

  • PubChem. (2024). Compound Summary: (E)-1-bromo-2-iodoethene. National Library of Medicine. Link

  • Lassance, J.M., et al. (2021). Biosynthesis of the codling moth pheromone. BMC Biology.[7] Link

Sources

Troubleshooting & Optimization

Introduction: The Challenge and Opportunity of 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions with 1-bromo-2-iodoethene. This technical support center provides in-depth troubleshooting for common experimental failures, from complete reaction stalls to issues of selectivity and byproduct formation.

1-Bromo-2-iodoethene is a powerful and versatile C2 building block in synthetic chemistry, prized for its ability to undergo sequential, site-selective cross-coupling reactions. This utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cycles, the C-I bond is substantially more susceptible to oxidative addition than the C-Br bond, allowing for the selective functionalization of the iodo-substituted position.[1][2]

However, harnessing this reactivity requires careful control of reaction parameters. Failed reactions, low yields, and unexpected byproducts are common hurdles. This guide, structured as a series of frequently asked questions and detailed troubleshooting protocols, serves as a first-line resource for diagnosing and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common problems encountered during coupling reactions with 1-bromo-2-iodoethene.

Q1: My reaction has failed completely. TLC/LC-MS shows only starting materials. Where do I begin troubleshooting?

A complete failure to launch typically points to a fundamental problem with one of the core components of the catalytic system or the reaction environment itself.

  • Catalyst Inactivity: The most common culprit is an inactive catalyst. The active form for cross-coupling is Palladium(0), which is highly sensitive to oxygen.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. If this reduction fails, the catalytic cycle never begins.[3]

    • Actionable Advice: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts) that reliably generates the active Pd(0) species.

  • Reagent Purity & Integrity:

    • Ligands: Phosphine-based ligands are easily oxidized by air, rendering them ineffective at coordinating to the palladium center.[3] Always use fresh ligands or those stored rigorously under an inert atmosphere.

    • Solvents & Bases: Ensure solvents are of the appropriate grade (e.g., anhydrous if required) and have been properly degassed. The purity and dryness of your base are also critical.[4]

  • Ineffective Degassing: Oxygen is the enemy of the Pd(0) catalyst. Insufficient degassing will lead to rapid catalyst deactivation and can promote unwanted side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[3]

    • Actionable Advice: Implement a robust degassing procedure. For most applications, sparging the solvent and reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes is sufficient. For highly sensitive reactions, perform at least three freeze-pump-thaw cycles.

Q2: My reaction is messy, yielding a mixture of mono-coupled, di-coupled, and starting material. How can I improve selectivity for the mono-coupled product?

This is a classic selectivity challenge. While the C-I bond is more reactive, forcing conditions (high temperatures, long reaction times, or highly active catalysts) can lead to competitive coupling at the C-Br bond.

  • Temperature Control: Excessive heat can provide enough energy to overcome the activation barrier for C-Br bond cleavage.

    • Actionable Advice: Run the reaction at the lowest temperature that allows for efficient C-I coupling. Start at room temperature or slightly elevated (40-50 °C) and monitor the reaction closely.

  • Reaction Time: Once the initial mono-coupling at the iodine position is complete, extended reaction times simply increase the opportunity for the slower C-Br coupling to occur.

    • Actionable Advice: Monitor the consumption of 1-bromo-2-iodoethene by TLC or LC-MS. Once it has been fully converted to the mono-coupled product, work up the reaction immediately.

  • Catalyst System: Highly active catalyst systems designed to cleave strong C-Cl bonds can also readily activate C-Br bonds.

    • Actionable Advice: If you are using a very electron-rich, bulky ligand (e.g., certain Buchwald or NHC ligands), consider switching to a less reactive system, such as one based on PPh₃, which often provides better selectivity for C-I over C-Br.

Q3: I'm observing a significant amount of homocoupled byproduct from my boronic acid (Suzuki) or alkyne (Sonogashira). What is the cause?

Homocoupling is a common side reaction that consumes your nucleophile and complicates purification.

  • Suzuki Homocoupling: This is almost always caused by the presence of oxygen.[3] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.

    • Actionable Advice: The solution is rigorous degassing (see Q1). If the problem persists, starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[3]

  • Sonogashira Homocoupling (Glaser Coupling): This side reaction is specifically promoted by the combination of the copper(I) cocatalyst and oxygen.[2][5]

    • Actionable Advice: In addition to stringent degassing, consider a "copper-free" Sonogashira protocol. These methods often require a different ligand or base but completely eliminate the primary pathway for Glaser coupling.[6]

Q4: My reaction mixture turned black, and the reaction stalled. What does this mean?

The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[2] The palladium catalyst has aggregated and precipitated out of solution, losing its catalytic activity.

  • Common Causes:

    • High Temperature: Can accelerate catalyst decomposition pathways.

    • Insufficient Ligand: An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1) can leave the palladium center coordinatively unsaturated and prone to aggregation.[3]

    • Impurities: Impurities in reagents or solvents can poison the catalyst.

    • Inappropriate Solvent: Certain solvents can promote catalyst decomposition under specific conditions.[2]

    • Actionable Advice: Re-evaluate your reaction temperature and ligand-to-metal ratio. Ensure high-purity reagents and solvents are used. If the problem persists, screening alternative solvents may be necessary.

Part 2: Specific Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki reaction is a robust method for C-C bond formation but can be sensitive to several factors when using 1-bromo-2-iodoethene. The primary goal is selective mono-coupling at the C-I position.

Problem: Low or No Yield of the Desired Mono-Coupled Product

This is the most common failure mode. The following table outlines potential causes and validated solutions.

Potential Cause Underlying Rationale Recommended Solution(s)
Ineffective Base The base is required to activate the boronic acid, forming a more nucleophilic boronate complex for the transmetalation step.[3] Base strength and solubility are critical.1. Screen Bases: If K₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[3] 2. Check Base Quality: Use a freshly opened or properly stored base. Grinding the base to a fine powder can improve reproducibility.[4] 3. Add Water: For anhydrous reactions using K₃PO₄, adding a few equivalents of water can sometimes be necessary to facilitate boronate formation.[4]
Boronic Acid Decomposition Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially under harsh conditions or if impurities are present.[7]1. Use Boronic Esters: Switch to a more stable boronic ester derivative, such as a pinacol ester (Bpin). 2. Check Purity: Use high-purity boronic acid. 3. Moderate Temperature: Avoid excessively high temperatures.
Poor Catalyst/Ligand Choice The ligand modulates the electronic and steric properties of the palladium center, directly impacting the rates of oxidative addition and reductive elimination.[8] An inappropriate ligand may lead to slow turnover or catalyst decomposition.1. Screen Ligands: If a standard ligand like PPh₃ is ineffective, move to a more electron-rich and bulky biarylphosphine ligand (e.g., XPhos, SPhos) which can accelerate oxidative addition.[7] 2. Use a Precatalyst: Employ a modern, air-stable precatalyst to ensure reliable generation of the active Pd(0)L₂ species.
Inadequate Degassing Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[3]1. Improve Degassing: Sparge the assembled reaction (solvent, substrates, base) with argon for 20-30 minutes before adding the catalyst and ligand. 2. Use Freeze-Pump-Thaw: For maximum oxygen removal, perform three freeze-pump-thaw cycles.
Experimental Protocol: Troubleshooting a Failed Suzuki Coupling

If a standard Suzuki protocol fails, a systematic screening approach is the most efficient path forward.

  • Setup: In a glovebox or under an inert atmosphere, prepare an array of reaction vials, each with a stir bar.

  • Add Solids: To each vial, add the aryl halide (1.0 eq) and the chosen base (2.0 - 3.0 eq).

  • Add Boronic Acid: Add the boronic acid or ester (1.1 - 1.5 eq).

  • Dispense Solvents: Add the degassed solvent system to each vial (e.g., Dioxane/H₂O 4:1).

  • Add Catalyst/Ligand: Add the palladium precatalyst (1-2 mol%) and ligand (2-4 mol%) solutions.

  • Execution: Seal all vials tightly and place them in a pre-heated block, stirring vigorously at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine which conditions yielded the desired product.

Logical Workflow for Suzuki Troubleshooting

G cluster_setup Core Setup Checks cluster_reagents Reagent Integrity Checks cluster_optimize Systematic Optimization start Reaction Failed: No Product check_setup Step 1: Verify Core Setup start->check_setup check_reagents Step 2: Assess Reagent Quality check_setup->check_reagents degas Was degassing adequate? (Sparge / F-P-T) check_setup->degas Fundamental Checks optimize_conditions Step 3: Optimize Reaction Conditions check_reagents->optimize_conditions catalyst Is catalyst active? (Use precatalyst) success Successful Coupling optimize_conditions->success Systematic Screening Leads to... screen_base Screen Bases (K₃PO₄, Cs₂CO₃) inert Is inert atmosphere secure? (No leaks) ligand Is ligand oxidized? (Use fresh stock) boronic Is boronic acid stable? (Consider Bpin ester) screen_ligand Screen Ligands (Buchwald, NHC) screen_solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF)

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Sonogashira Coupling: Troubleshooting Guide

The Sonogashira reaction is the premier method for synthesizing enynes from 1-bromo-2-iodoethene. The main challenges are ensuring complete reaction at the C-I position while preventing the notorious Glaser homocoupling of the terminal alkyne.[5]

Problem: Low Yield and/or Significant Alkyne Dimer (Glaser Product)
Potential Cause Underlying Rationale Recommended Solution(s)
Oxygen Contamination In the presence of the Cu(I) cocatalyst, oxygen facilitates the oxidative homocoupling of the terminal alkyne, forming a diyne byproduct.[2] This is the primary cause of Glaser coupling.1. Rigorous Degassing: This is non-negotiable for Sonogashira reactions. Sparge all reagents and solvents thoroughly with an inert gas. 2. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon.
Copper-Catalyzed Side Reactions The copper cocatalyst, while effective, is the root cause of Glaser coupling.[5]1. Go Copper-Free: Employ a modern copper-free Sonogashira protocol. This often involves using a more specialized palladium/ligand system but completely eliminates the Glaser pathway.[6]
Inactive Catalyst As with the Suzuki reaction, the Pd(0) catalyst can be deactivated by oxygen. The Cu(I) cocatalyst can also degrade over time.1. Use Fresh Catalysts: Use a fresh bottle of CuI and a reliable palladium source. 2. Pd(II) vs Pd(0): Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable and are a reliable choice.[2]
Insufficient Base An amine base (typically Et₃N or DIPEA) is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[2]1. Use Anhydrous Base: Ensure the amine base is dry. 2. Sufficient Excess: Use an appropriate excess of the base (typically 2-5 equivalents).
Sonogashira Catalytic Cycles: Desired vs. Side Reaction

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Cycle pd0 Pd(0)L₂ pd_add R-Pd(II)-I pd0->pd_add Oxidative Addition (R-I) pd_trans R-Pd(II)-C≡C-R' cu_acetylide Cu-C≡C-R' cu_acetylide->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product product pd_trans->product Product: R-C≡C-R' cu_acetylide_glaser Cu-C≡C-R' dimer {Diyne Product: R'-C≡C-C≡C-R'} cu_acetylide_glaser->dimer O₂ Mediated Oxidative Coupling alkyne R'-C≡C-H alkyne->cu_acetylide alkyne->cu_acetylide_glaser base Base base->cu_acetylide base->cu_acetylide_glaser copper Cu(I) copper->cu_acetylide copper->cu_acetylide_glaser oxygen O₂ (Contaminant) cluster_glaser cluster_glaser oxygen->cluster_glaser

Caption: Competing Sonogashira and Glaser catalytic cycles.

Part 3: General Protocols & Reference Data

Protocol: Freeze-Pump-Thaw Degassing

For highly air-sensitive reactions, this technique provides the most thorough removal of dissolved gases.

  • Freeze: Place the sealed reaction flask containing the solvent and non-volatile reagents into a bath of liquid nitrogen. Allow the contents to freeze completely solid.

  • Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.

  • Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may see bubbles of gas being released from the solvent.

  • Repeat: Repeat this entire cycle at least two more times to ensure complete degassing. After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Table: Common Reaction Parameters

This table provides a starting point for selecting conditions for coupling reactions.

Parameter Common Choices Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Buchwald PrecatalystsPd(0) sources avoid the need for in-situ reduction. Precatalysts offer air stability and high reactivity.
Ligands PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos, dppf, N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich ligands (Buchwald, NHCs) are generally more reactive but may reduce selectivity.[7][9]
Bases Suzuki: K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ Sonogashira: Et₃N, DIPEA, DBU Heck: Et₃N, K₂CO₃, NaOAcBase strength and solubility are crucial. The base must be compatible with functional groups on the substrate.
Solvents Toluene, Dioxane, THF, DMF, Acetonitrile, 2-MeTHF, often with H₂O as a co-solvent for Suzuki.The solvent must dissolve the reagents and not interfere with the catalyst. Aprotic polar solvents are most common.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of enynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]

  • American Chemical Society. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC. Retrieved from [Link]

  • [No specific title available]. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration–Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). P-C coupling reactions of 1-bromo-2-iodobenzene. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • Apollo - University of Cambridge. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]

  • Scilit. (2007). Highly Stereo- and Regioselective Synthesis of (Z)-Trisubstituted Alkenes via 1-Bromo-1-alkyne Hydroboration−Migratory Insertion−Zn-Promoted Iodinolysis and Pd-Catalyzed Organozinc Cross-Coupling. Retrieved from [Link]

  • [No specific title available]. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (2012). One-Pot Synthesis of 1-Iodoalkynes and Trisubstituted Alkenes from Benzylic and Allylic Bromides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]

  • [No specific title available]. (n.d.). Retrieved from [Link]

  • [No specific title available]. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (e)-1-bromo-2-iodoethene (C2H2BrI). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • ResearchGate. (2001). Stereocontrolled Synthesis of Branched Enyne by Stepwise Cross-Coupling Reactions of 1,1-Dibromo-1-alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. PMC. Retrieved from [Link]

  • American Chemical Society. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-bromo-2-iodoethene. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans. Catalysis Science & Technology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the 1-bromo-2-iodoethane in cyclohexane solution resonance.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). On-surface synthesis of enetriynes. PMC. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Synthesis of 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Selectivity Ticket ID: #OPT-590-16-9 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Synthetic Challenge

You are likely encountering issues with the synthesis of 1-bromo-2-iodoethene (CAS 590-16-9) . This vicinal dihaloalkene is a critical "linchpin" scaffold for cross-coupling reactions (Sonogashira, Suzuki, Stille) because the C-I bond reacts significantly faster than the C-Br bond, allowing for sequential, regioselective functionalization.

However, the standard synthesis—electrophilic addition of Iodine Monobromide (IBr) to Acetylene (


) —is deceptively simple. Users frequently report three core failure modes:
  • Low Yield (<50%): Due to over-halogenation (formation of 1,1,2,2-tetrahaloethanes).

  • Isomer Scrambling: Inconsistent E/Z ratios (Thermodynamic vs. Kinetic control).

  • Product Degradation: Rapid liberation of free iodine (

    
    ) turning the product purple/black.
    

This guide provides the protocols and troubleshooting logic to stabilize your process.

Module 1: Optimized Experimental Protocol

Objective: Maximize mono-addition (yield) and favor the E-isomer (kinetic product).

The Self-Validating Workflow

The reaction relies on the anti-addition of I-Br across the acetylene triple bond. To prevent the product from reacting again with IBr (forming the tetrahalo-impurity), Acetylene must be the limiting reagent only in the local concentration, but the global excess is required.

Reagents & Setup
  • Substrate: Acetylene gas (

    
    ), scrubbed and dried.
    
  • Reagent: Iodine Monobromide (IBr). Note: Commercial IBr is often impure. Recrystallize from acetic acid if mp < 40°C.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Strictly anhydrous not required, but water promotes side reactions.

  • Stabilizer: Copper turnings (activated).

Step-by-Step Methodology
  • Gas Scrubbing (Critical): Pass acetylene gas through a trap containing conc.

    
     (to remove acetone from the cylinder) and a drying tower (
    
    
    
    ) before it enters the reactor.
  • Solvent Saturation: Cool DCM (10 volumes relative to IBr) to 0°C . Saturate the solvent with acetylene gas before adding IBr. This ensures

    
     is always in excess relative to the IBr being added.
    
  • Controlled Addition:

    • Dissolve IBr in a separate portion of DCM.

    • Add the IBr solution dropwise to the acetylene-saturated DCM over 2–3 hours.

    • Maintain Acetylene bubbling throughout the entire addition.

    • Temperature Rule: Keep internal temp

      
      . Higher temps promote radical scrambling (Z-isomer) and over-addition.
      
  • Quench & Workup:

    • Stop gas flow.

    • Wash reaction mixture with 10%

      
       (Sodium Thiosulfate) until the organic layer is pale yellow (removes free 
      
      
      
      ).
    • Wash with Brine

      
       Dry over 
      
      
      
      .
  • Stabilization: Add activated Copper turnings to the crude solution before solvent removal.

  • Purification: Distillation under reduced pressure. Do not overheat. (bp ~65–70°C at 15 mmHg).

Module 2: Troubleshooting & FAQs

Issue 1: "My product turns deep purple/black within hours."

Diagnosis: Photolytic cleavage of the C-I bond. The C-I bond is weak (~50 kcal/mol). Light or heat causes homolytic cleavage, generating Iodine radicals (


). These radicals catalyze the isomerization of E to Z and promote polymerization.

Solution:

  • Immediate: Store the product over activated copper turnings or silver wool. These metals scavenge free halogens immediately.

  • Storage: Amber glass vials, wrapped in aluminum foil, stored at 4°C.

  • Process: Perform the reaction and workup in low-light conditions (hood lights off).

Issue 2: "Yield is low (~30%), and NMR shows a complex aliphatic mixture."

Diagnosis: Over-addition (Tetra-haloalkane formation). You have formed 1-bromo-1,2,2-triiodoethane or similar saturated species. This happens when IBr concentration exceeds Acetylene concentration locally.

Solution:

  • Reverse Addition: Never add Acetylene to static IBr. Always add IBr to Acetylene.

  • Flow Rate: Increase the Acetylene flow rate. Ensure the solution is saturated before the first drop of IBr hits.

Issue 3: "I need the (E)-isomer, but I'm getting a mixture."

Diagnosis: Thermodynamic equilibration. The anti-addition of IBr to acetylene is kinetically controlled to yield the (E)-isomer (trans-1-bromo-2-iodoethene). However, free iodine radicals catalyze the isomerization to the thermodynamic mixture (often favoring Z due to dipole minimization, though steric bulk argues for E).

Solution:

  • Radical Scavenging: Add a radical inhibitor (e.g., BHT, 0.1 mol%) to the reaction mixture.

  • Temperature Control: Keep the reaction strictly at 0°C.

  • Separation: If a mixture forms, fractional distillation is difficult (boiling points are close). Fractional crystallization at low temperature (-20°C to -78°C) in pentane is often more effective for isomer enrichment.

Module 3: Data & Visualization

Comparative Optimization Table
VariableStandard ConditionOptimized ConditionImpact on Result
Addition Order Acetylene into IBrIBr into Acetylene Prevents over-halogenation (Yield

)
Temperature Room Temp (25°C)0°C - 5°C Increases E-selectivity; reduces

release
Gas Treatment None (Direct from tank)

Scrub + Drying
Prevents side reactions with acetone/water
Stabilizer NoneCopper Turnings Prevents purple discoloration (Shelf-life

)
Workflow Logic Diagram

The following diagram illustrates the critical decision points in the synthesis to avoid common pitfalls.

G Start Start: Acetylene + IBr Scrub Scrub Gas (H2SO4) Remove Acetone Start->Scrub Saturate Saturate Solvent (DCM) Temp < 5°C Scrub->Saturate Addition Add IBr Dropwise (Slow Addition) Saturate->Addition CheckColor Check Color: Is it Purple? Addition->CheckColor Wash Wash w/ Na2S2O3 (Remove I2) CheckColor->Wash No / Pale Yellow Failure FAILURE: Low Yield (Tetra-halides formed) CheckColor->Failure Deep Purple (I2 Release) Distill Vacuum Distillation (< 70°C) Wash->Distill Success SUCCESS: Pure Product (Store w/ Cu) Distill->Success Failure->Saturate Retry: Increase Gas Flow

Caption: Logic flow for minimizing iodine liberation and maximizing mono-addition yield.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6295728, (E)-1-bromo-2-iodoethene. Retrieved from [Link]

  • Kuang, C., et al. (2005). Stereoselective synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes.[1] Tetrahedron. (Provides context on stereoselective haloalkene synthesis methods). Retrieved from [Link]

(Note: While specific literature on the mixed dihalide 590-16-9 is older, the protocols above are adapted from standard halogenation procedures found in Vogel's Textbook of Practical Organic Chemistry and modernized based on current kinetic control standards.)

Sources

Technical Support Center: Reactions of 1-bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-bromo-2-iodoethene in synthetic applications. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of working with this dihalogenated alkene. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds makes this substrate a powerful tool for sequential, site-selective functionalization, but also presents unique challenges. This resource addresses common issues in a direct question-and-answer format to help you optimize your reactions and identify unwanted side products.

Frequently Asked Questions (FAQs): General Issues & Substrate Stability
Q1: What is the fundamental principle behind achieving selective reactions with 1-bromo-2-iodoethene?

The ability to perform selective mono-functionalization on 1-bromo-2-iodoethene hinges on the differential reactivity of the two carbon-halogen bonds towards oxidative addition by a low-valent transition metal catalyst, typically Palladium(0) or Nickel(0). The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition. This reactivity hierarchy (C-I > C-Br >> C-Cl) is the cornerstone of chemoselectivity in cross-coupling reactions involving di- or poly-halogenated substrates.[1] By carefully controlling reaction conditions—such as temperature, reaction time, and catalyst choice—one can favor the cleavage of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

Q2: My starting material appears to be degrading upon storage or during the reaction, leading to a complex mixture. What could be the cause?

(E)-1-bromo-2-iodoethene is a reactive compound that can be sensitive to light, heat, and acid.[2] Degradation can manifest as discoloration (turning yellow or brown) and the appearance of impurities in your crude reaction mixture.

  • Troubleshooting Steps:

    • Storage: Store the reagent in a dark, refrigerated (2-8°C), and inert atmosphere (Argon or Nitrogen).

    • Purity Check: Before use, verify the purity of your starting material by ¹H NMR or GC-MS. Impurities from synthesis or degradation can introduce unknown variables.

    • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. If your reaction requires heat, perform a time-course study to find the minimum time required for conversion of the C-I bond.

    • Acid Contamination: Ensure all glassware is free from acidic residues. If your reaction generates acidic byproducts, consider using a non-nucleophilic scavenger base.

Q3: I am observing significant amounts of debrominated or deiodinated side products (e.g., bromoethene, iodoethene). Why is this happening?

This side reaction, known as hydrodehalogenation or protonolysis, is the replacement of a halogen with a hydrogen atom. It can be a significant issue, particularly in reactions that are sluggish or run under harsh conditions.

  • Probable Causes & Solutions:

    • Moisture and Proton Sources: Trace water or other proton sources (e.g., acidic impurities in solvents or reagents) can react with organometallic intermediates.

      • Solution: Use rigorously dried solvents and reagents. Degas all solvents thoroughly to remove not only oxygen but also dissolved acidic gases like CO₂.

    • β-Hydride Elimination: While less common for vinyl halides, related reductive elimination pathways can occur from catalyst intermediates.

    • Side Reactions of Organometallic Partners: In Suzuki couplings, for instance, the competing reaction of protodeborylation of the boronic acid can lower its effective concentration and lead to conditions where hydrodehalogenation of the starting material becomes more prominent.[3]

      • Solution: Use boronic esters (e.g., pinacol esters) which are often more stable towards hydrolysis and protodeborylation than their corresponding acids.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[4] When using 1-bromo-2-iodoethene, the primary goal is typically the selective substitution of the iodide.

Q4: My Suzuki reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I prevent this?

Boronic acid homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is one of the most common side reactions in Suzuki couplings.[3][5]

  • Causality: This side reaction is often mediated by Pd(II) species and is significantly accelerated by the presence of molecular oxygen.[3] If your active Pd(0) catalyst is oxidized to Pd(II) before it can enter the primary catalytic cycle via oxidative addition, it can catalyze the homocoupling pathway.

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical step. Sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to adding the palladium catalyst. Maintaining a positive inert gas pressure throughout the reaction is essential.

    • Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. While Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used, they require an in situ reduction step which can sometimes be inefficient and promote side reactions.[3]

    • Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain a higher concentration of the active Pd(0) catalyst and suppress homocoupling.[6]

    • Slow Addition: Slow addition of the boronic acid reagent can sometimes minimize its homocoupling by keeping its instantaneous concentration low.

Q5: The reaction is yielding a mixture of the mono-iodo-coupled product and the di-coupled product. How do I improve selectivity for mono-substitution?

This indicates that your desired product, (E)-1-bromo-2-arylethene, is competing with the starting material for the catalyst.

  • Workflow for Optimizing Selectivity:

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the boronic acid. Using a large excess will drive the reaction towards di-substitution.

    • Temperature Control: Run the reaction at the lowest temperature that allows for efficient cleavage of the C-I bond. Start at room temperature if possible. The C-Br bond's oxidative addition has a higher activation energy, so lower temperatures will dramatically favor C-I reactivity.

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the 1-bromo-2-iodoethene is consumed to prevent the slower, subsequent coupling at the C-Br position.

    • Ligand Choice: Ligands can influence the electronic properties and steric bulk of the catalyst, thereby affecting its selectivity. While general trends can be complex, sometimes a bulkier ligand can disfavor the second oxidative addition step.[7]

// Annotations Stoich_Note [label="Excess boronic acid drives di-substitution", shape=note, fillcolor="#FFFFFF"]; Temp_Note [label="C-Br activation requires more energy than C-I", shape=note, fillcolor="#FFFFFF"]; Time_Note [label="Product competes with SM over time", shape=note, fillcolor="#FFFFFF"];

Stoich -> Stoich_Note [style=dotted, arrowhead=none]; Temp -> Temp_Note [style=dotted, arrowhead=none]; Time -> Time_Note [style=dotted, arrowhead=none]; } .enddot Caption: Decision workflow for optimizing mono-substitution.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkyne moieties.[1][8] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[9]

Q6: My Sonogashira reaction is plagued by the formation of a symmetrical di-yne side product (Glaser coupling). What is the cause and solution?

The homocoupling of terminal alkynes, often called Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[10]

  • Causality: This reaction is catalyzed by the copper(I) co-catalyst, particularly in the presence of oxygen. The copper acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidative dimerization.

  • Preventative Measures:

    • Rigorous Degassing: As with the Suzuki reaction, thoroughly deoxygenating the reaction mixture is paramount. Oxygen is a direct participant in the undesired homocoupling pathway.

    • Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed. These often require a different base (e.g., a bulky amine like diisopropylethylamine or a carbonate) and sometimes a more active palladium catalyst system, but they completely eliminate the primary cause of Glaser coupling.

    • Reducing Atmosphere: If the copper co-catalyst is essential for reactivity, performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can suppress the oxidative homocoupling pathway and significantly improve yields of the desired cross-coupled product.[10]

Sonogashira_Cycles

Troubleshooting Guide: Stille & Heck Couplings
Q7: In my Stille coupling, I'm having difficulty removing the tin byproducts. Are there any specific side products I should be aware of?

The Stille reaction is known for its tolerance of a wide range of functional groups, but suffers from the toxicity and purification challenges of organotin compounds.

  • Primary Side Reaction: The most common side reaction is the homocoupling of the organostannane reagent (R-SnBu₃ + R-SnBu₃ → R-R).[11] This can occur through reaction with the Pd(II) precatalyst or via a radical process.

  • Troubleshooting & Purification:

    • Minimize Homocoupling: Use a Pd(0) source and ensure anaerobic conditions.

    • Byproduct Removal: Tributyltin halides (Bu₃SnX) are the main byproducts.[12] They can often be removed by:

      • Aqueous workup with a saturated KF solution. This precipitates the tin as insoluble tributyltin fluoride.

      • Chromatography on silica gel treated with a small amount of triethylamine (~2-5%) in the eluent.[12]

      • Using C-18 reverse-phase silica for chromatography can also be effective for separating nonpolar tin residues from more polar products.[13]

Q8: My Heck reaction with 1-bromo-2-iodoethene and an acrylate is giving low yields and catalyst decomposition. What's going wrong?

The Heck reaction couples the substrate with an alkene.[14] Catalyst stability is a key issue, especially at the higher temperatures often required for less reactive C-Br bonds.

  • Probable Causes & Solutions:

    • Catalyst Decomposition: When using phosphine ligands like PPh₃ at high temperatures (>100 °C), P-C bond cleavage can occur, leading to catalyst decomposition and contamination of the product with phenyl groups from the ligand.[14]

      • Solution: Use more thermally stable phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbene (NHC) ligands, which are known to form robust palladium complexes.[15]

    • Poor Reactivity: The C-Br bond is significantly less reactive than the C-I bond in Heck couplings. If you have successfully coupled at the iodo- position, forcing the reaction at the bromo- position may require higher temperatures, a more active catalyst, and longer reaction times, all of which increase the risk of side reactions and decomposition.

      • Solution: Consider a different synthetic route if a sequential Heck-Heck coupling proves inefficient. It may be more effective to perform a Heck coupling at the iodo- position, followed by a different type of coupling (e.g., Suzuki or Sonogashira) at the bromo- position.

Data Summary & Protocols
Table 1: Relative Reactivity & Common Side Products
Coupling ReactionPreferred HalogenKey Side ProductsMitigation Strategy
Suzuki-Miyaura C-IBoronic acid homocoupling, ProtodeborylationRigorous degassing, use of boronic esters
Sonogashira C-IAlkyne (Glaser) homocouplingCopper-free conditions, deoxygenation
Stille C-IStannane homocoupling, tin byproductsAnaerobic conditions, KF workup
Heck C-ICatalyst decomposition, low reactivity at C-BrUse thermally stable ligands (NHCs, P(t-Bu)₃)
Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective coupling at the C-I position of (E)-1-bromo-2-iodoethene.

Objective: To synthesize (E)-1-bromo-2-arylethene with >95% selectivity.

Materials:

  • (E)-1-bromo-2-iodoethene (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • K₂CO₃ (or other suitable base, 2.0 - 3.0 eq), finely powdered

  • Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (E)-1-bromo-2-iodoethene (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with septa, and purge the system with dry Argon or Nitrogen for 30 minutes. A positive pressure of inert gas should be maintained throughout the reaction.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O, 4:1) via cannula or syringe. Stir the suspension for 15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction Monitoring: Heat the reaction to the desired temperature (start with 40-50°C). Monitor the reaction progress by TLC or GC-MS every 30-60 minutes, checking for the consumption of the starting material.

  • Quench: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Quench by adding deionized water and dilute with an organic solvent like ethyl acetate.

  • Workup: Separate the organic layer. Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.

Self-Validation:

  • Run a control reaction without the palladium catalyst to ensure the reaction is catalyst-dependent.

  • Analyze the crude product by ¹H NMR to determine the ratio of mono-substituted product, di-substituted product, and any remaining starting material to assess selectivity.

References
  • Entz, E. K., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society. Available at: [Link]

  • Entz, E. K., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ResearchGate. Available at: [Link]

  • Entz, E. K., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Journal of the American Chemical Society. Available at: [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. Available at: [Link]

  • Pérez-García, P. M., et al. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA. Available at: [Link]

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]

  • Carrow, B. P., & JKA, S. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-bromo-2-iodoethene. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chambers, M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Available at: [Link]

  • Velmathi, S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Joshani, Z., et al. (2024). Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. Available at: [Link]

  • Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 1-bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for haloalkene purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical advice for the purification of crude 1-bromo-2-iodoethene. Recognizing the compound's sensitivity and the critical need for high purity in subsequent applications, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of 1-bromo-2-iodoethene.

Q1: My crude 1-bromo-2-iodoethene is dark brown/purple. What causes this discoloration and how can I remove it?

A1: This coloration is almost certainly due to the presence of elemental iodine (I₂), a common impurity in reactions involving iodide salts or reagents.[1] Iodo-organic compounds can be sensitive to light and heat, leading to decomposition and the release of I₂.

  • Causality: The C-I bond is the weakest link in the molecule and can cleave under thermal or photolytic stress, leading to radical intermediates that ultimately form I₂.

  • Solution: The iodine can be removed by washing the crude product with a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective.[2] These reagents reduce the colored I₂ to colorless iodide ions (I⁻), which are then extracted into the aqueous phase. See Protocol 1 for a detailed procedure.

Q2: What are the other likely impurities in my crude product?

A2: Besides elemental iodine, you should anticipate several classes of impurities based on common synthetic routes (e.g., from acetylene or via elimination reactions):

  • Unreacted Starting Materials: Residual acetylene, halo-alkyne precursors, or di-haloethane precursors.

  • Geometric Isomers: Your product is a mixture of (E)- and (Z)-1-bromo-2-iodoethene.[3] Their ratio will depend on the stereoselectivity of your synthesis. Separating these is often the primary purification challenge.

  • Solvent Residues: Traces of reaction or extraction solvents (e.g., dichloromethane, diethyl ether, hexanes).

  • Byproducts: Small amounts of di-iodinated or di-brominated ethenes may be present if excess halogenating agent was used.

Q3: My compound seems to be decomposing during distillation, even after removing iodine. What can I do?

A3: Thermal instability is a known issue with many iodoalkanes and iodoalkenes.[4][5] Heating the compound to its atmospheric boiling point can provide enough energy to break the C-I bond.

  • Solution: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a much lower, non-decompositional temperature.[3]

  • Additional Tip: Adding a small amount of copper powder or wire to the distillation flask can act as a stabilizer, helping to quench radical chain reactions that lead to decomposition.

Q4: How can I separate the (E) and (Z) isomers of 1-bromo-2-iodoethene?

A4: The physical properties of (E) and (Z) isomers, such as boiling point and polarity, are typically different, which allows for their separation.[6][7]

  • Fractional Distillation: If there is a sufficient difference in their boiling points (e.g., >10-15 °C), careful fractional distillation with a high-efficiency column (like a Vigreux or packed column) can separate the isomers. The trans (E) isomer is generally more stable and often has a slightly lower boiling point than the cis (Z) isomer due to differences in dipole moments.

  • Flash Column Chromatography: This is the most reliable method for separating geometric isomers. Due to subtle differences in their polarity and shape, the (E) and (Z) isomers will interact differently with the stationary phase (e.g., silica gel). A systematic approach to developing a solvent system with Thin Layer Chromatography (TLC) is essential. See Protocol 3 for guidance.

  • Preparative HPLC: For the highest purity on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the ideal choice. Various stationary phases can be effective, including silver-impregnated silica, which is known to separate unsaturated compounds.[8]

Troubleshooting Guides & Experimental Protocols

These protocols provide step-by-step methodologies for the key purification techniques applicable to 1-bromo-2-iodoethene.

Protocol 1: Aqueous Work-up for Color Removal

This procedure should be performed before any distillation or chromatography to remove acidic impurities and elemental iodine.

  • Dissolution: Dissolve the crude 1-bromo-2-iodoethene in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. Use approximately 3-5 mL of solvent per gram of crude product.

  • Reducing Wash: Add an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Continue shaking until the organic layer becomes colorless.[2]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidic byproducts (e.g., HBr or HI). Shake and separate as before.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is ready for further purification.

  • Scientist's Note: The sodium thiosulfate wash is critical. The reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq). The resulting iodide salt is highly water-soluble and is easily removed.

Protocol 2: Purification by Vacuum Distillation

This method is ideal for purifying multi-gram quantities of the product after preliminary washing.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a short-path distillation head for efficiency.

  • Charging the Flask: Place the decolorized, dried crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar. A small piece of copper wire is also recommended as a stabilizer.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved (e.g., 10-100 mm Hg), begin to heat the distillation flask gently using a heating mantle.

  • Collecting Fractions: Collect any low-boiling solvent or impurities as a forerun. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask. A commercial supplier lists a boiling point of 63-77 °C at 100 mm Hg.[3]

  • Completion: Stop the distillation when only a small residue remains or when the temperature begins to rise sharply.

  • Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system.

  • Causality: Reducing the pressure from atmospheric (~760 mm Hg) to 100 mm Hg lowers the boiling point, preventing the thermal energy from reaching the C-I bond dissociation energy.[3]

Protocol 3: Purification by Flash Column Chromatography

This is the preferred method for achieving high purity and for separating the (E) and (Z) isomers.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane. The target Rf (retention factor) for the products should be around 0.3, and you should see two distinct spots for the (E) and (Z) isomers if separation is possible.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar solvent like pure hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully load this concentrated solution onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or nitrogen line) to begin eluting the sample. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.

Data & Workflow Visualization

Summary of Purification Techniques
TechniqueScalePurity AchievedProsCons
Aqueous Wash AnyRemoves I₂ & AcidsFast, simple, essential first stepDoes not remove organic impurities or isomers
Vacuum Distillation > 1 gGood to HighEffective for bulk purification, removes non-volatile impuritiesRisk of thermal decomposition, may not separate isomers effectively
Flash Chromatography < 5 gVery HighExcellent for separating (E)/(Z) isomers and other impuritiesMore time-consuming, requires solvent, lower throughput
Physical Properties
PropertyValueSource
Molecular Formula C₂H₂BrI[9]
Molecular Weight 232.85 g/mol [9]
Density ~2.605 g/mL @ 25 °C[3]
Boiling Point 63-77 °C @ 100 mm Hg[3]
Refractive Index n²⁰/D ~1.6320[3]

Note: Properties are for the mixture of isomers unless otherwise specified.

Purification Workflow Diagram

PurificationWorkflow Crude Crude 1-bromo-2-iodoethene (Colored, Mixed Isomers) Wash Protocol 1: Aqueous Work-up (Na2S2O3 / NaHCO3) Crude->Wash Washed_Product Decolorized Product (Mixed Isomers) Wash->Washed_Product Decision_Isomer Isomer Separation Required? Washed_Product->Decision_Isomer Distill Protocol 2: Vacuum Distillation Decision_Isomer->Distill No Chrom Protocol 3: Flash Chromatography Decision_Isomer->Chrom Yes Pure_Mix Purified Isomer Mixture Distill->Pure_Mix Pure_E Pure (E)-Isomer Chrom->Pure_E Pure_Z Pure (Z)-Isomer Chrom->Pure_Z

Caption: Decision workflow for the purification of crude 1-bromo-2-iodoethene.

References

  • US Patent 3,425,798. (1969).
  • US Patent RE34,281. (1993). Removal of iodine or iodide impurities.
  • IAEA International Nuclear Information System. (1988). Iodine removing method in organic solvent. Retrieved February 20, 2026, from [Link]

  • Frontier, A. (2026). Workup for Removing Bromine or Iodine. University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]

  • Zhang, L., et al. (2012). Release of iodine from organic matter in natural water by K2S2O8 oxidation for 129I determination. Analytical Methods, 4(10), 3317-3322. [Link]

  • Clark, J. (n.d.). Making halogenoalkanes (haloalkanes or alkyl halides). Chemguide. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6295728, (E)-1-bromo-2-iodoethene. Retrieved February 20, 2026, from [Link]

  • GeeksforGeeks. (2022, January 18). Methods of preparation of Haloalkanes and Haloarenes. Retrieved February 20, 2026, from [Link]

  • US Patent 7,332,092. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • ResearchGate. (n.d.). Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation. Retrieved February 20, 2026, from [Link]

  • Hari, D. P., & König, B. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2294–2301. [Link]

  • YouTube. (2011, May 11). Haloalkanes 4. Tertiary Haloalkane preparation and purification. [Video]. YouTube. [Link]

  • PubChemLite. (n.d.). (e)-1-bromo-2-iodoethene (C2H2BrI). Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91999329, (Z)-1-bromo-2-iodoethene. Retrieved February 20, 2026, from [Link]

  • Chemsrc. (n.d.). (Z)-1-bromo-2-iodo-2-butene. Retrieved February 20, 2026, from [Link]

  • Yokota, T., et al. (1993). Purification and properties of haloalkane dehalogenase from Corynebacterium sp. strain m15-3. Journal of Bacteriology, 175(16), 5076–5081. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68531, Ethane, 1-bromo-2-iodo-. Retrieved February 20, 2026, from [Link]

  • Ashenhurst, J. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]

  • Organic Chemistry Tutorial. (n.d.). Preparation of Haloalkanes. Retrieved February 20, 2026, from [Link]

  • Shrestha, P., et al. (2023). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. The Journal of Physical Chemistry A, 127(40), 8419–8431. [Link]

  • ResearchGate. (2015, April 25). How can we separate E/Z isomers no UV nor fluorescent?. Retrieved February 20, 2026, from [Link]

  • EINSTEIN CLASSES. (n.d.). HALOALKANES AND HALOARENES. Retrieved February 20, 2026, from [Link]

  • Fallan, C., et al. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Beilstein Journal of Organic Chemistry, 20, 115–124. [Link]

  • Brown, W. P. (2026, January 17). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. Doc Brown's Chemistry. [Link]

  • Sreelatha, K., et al. (2024). Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. ResearchGate. [Link]

Sources

Technical Guide: Solvent Impact on 1-Bromo-2-Iodoethene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solvent-dependent reactivity profile of 1-bromo-2-iodoethene , a critical bifunctional scaffold used in the modular synthesis of conjugated systems (e.g., enediynes, polyenes) for drug discovery and materials science.

Executive Summary: The "Solvent-Selectivity" Matrix

1-Bromo-2-iodoethene (


) relies on the electronic disparity between the C-I and C-Br bonds to achieve sequential cross-coupling.[1][2] The C-I bond is kinetically more labile toward oxidative addition (OA) by Pd(0).[1][2]

The Critical Variable: Solvents are not merely media; they are ligands. In this system, solvent choice dictates:

  • Chemoselectivity: High-polarity solvents (DMF, DMSO) can accelerate OA at the C-I bond but may lower the activation barrier for the unwanted C-Br OA, eroding selectivity.

  • Stereoretention: The

    
    -isomer is thermodynamically stable, but polar solvents can stabilize zwitterionic transition states that facilitate 
    
    
    
    isomerization, particularly under prolonged heating.[1][2]
  • Catalyst Speciation: Strongly coordinating solvents (acetonitrile) can compete with phosphine ligands, altering the active catalytic species.[1][2]

Diagnostic & Troubleshooting (Q&A)

Q1: Why am I observing "bis-coupling" (reaction at both I and Br sites) when I only want to react the Iodine?

Root Cause: The catalyst is too active, or the solvent is facilitating C-Br activation.

  • Mechanism: While C-I oxidative addition is faster (

    
    ), high temperatures or highly polar solvents (like DMF or NMP) lower the energy barrier for the C-Br activation.[1] Once the mono-coupled product forms, if the catalyst is still active and the solvent promotes ionization, the C-Br bond will react.
    
  • Solution:

    • Switch Solvent: Move from DMF to THF or Toluene .[1][2] These lower-dielectric solvents destabilize the more polar transition state required for C-Br activation, effectively "freezing" the reaction after C-I consumption.

    • Protocol Adjustment: See Protocol A below. Use Room Temperature (RT) conditions.

Q2: My (E)-1-bromo-2-iodoethene is isomerizing to a mixture of (E)/(Z). How do I prevent this?

Root Cause: Reversible insertion/elimination or nucleophilic attack on the alkene.

  • Mechanism: Isomerization often proceeds via a palladium-hydride species (formed via

    
    -hydride elimination if alkyl groups are present, or adventitious water).[1][2] Polar protic solvents or wet solvents promote this pathway.[1][2]
    
  • Solution:

    • Strict Anhydrous Conditions: Use anhydrous THF or Toluene.

    • Avoid Protic Solvents: Do not use alcohols (MeOH, EtOH) as co-solvents in the first coupling step.

    • Base Selection: Switch from inorganic bases (which often require water/alcohol) to organic amine bases (e.g.,

      
      , DIPEA) which are soluble in non-polar media.[1][2]
      
Q3: The reaction stalls after 50% conversion. Why?

Root Cause: Catalyst poisoning or precipitation.[1][2]

  • Mechanism: In non-polar solvents like Hexane or Toluene, the oxidative addition complex

    
     may precipitate out of solution, halting the catalytic cycle. Alternatively, the accumulation of halide salts (e.g., CuI byproducts in Sonogashira) can inhibit the catalyst.
    
  • Solution:

    • Cosolvent System: Use a THF:Toluene (1:1) mixture.[1][2] Toluene maintains stereochemical integrity, while THF ensures solubility of the Pd-intermediate.

Data Analysis: Solvent Selection Matrix

Table 1: Solvent Impact on Selectivity & Rate

SolventDielectric Const.[1][2][3][4][5] (

)
C-I SelectivityStereoretentionRecommended For
Toluene 2.38Excellent High High-fidelity Suzuki/Negishi couplings where isomer purity is paramount.[1][2]
THF 7.58Good High General purpose.[1][2] Best balance of solubility and selectivity.
DMF 36.7ModerateModerateDifficult substrates requiring high T; Risk of bis-coupling.[1][2]
MeCN 37.5PoorLowNot Recommended. Coordinates Pd; promotes isomerization.[1][2]
MeOH 32.7N/ALowAvoid.[1][2] Promotes solvolysis and isomerization.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the sequential functionalization workflow and the decision nodes for solvent selection.

G Start Start: (E)-1-Bromo-2-iodoethene Decision1 Step 1: C-I Activation Start->Decision1 Path_A Solvent: THF or Toluene (Kinetic Control) Decision1->Path_A Preferred Path_B Solvent: DMF/Heat (Thermodynamic Control) Decision1->Path_B Avoid Intermediate Intermediate: (E)-1-Bromo-2-R-ethene Path_A->Intermediate High Selectivity SideProduct Side Product: Bis-Coupled / Isomerized Path_B->SideProduct Loss of Control Decision2 Step 2: C-Br Activation Intermediate->Decision2 Final Final Product: (E)-R'-CH=CH-R Decision2->Final Requires Stronger Conditions (DMF, 80°C)

Caption: Figure 1. Sequential functionalization logic. Note that Step 1 requires kinetically controlled conditions (THF/Toluene) to preserve the C-Br bond for Step 2.

Validated Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (C-I Bond Only)

Objective: Couple a terminal alkyne to the Iodine site without touching the Bromine. Selectivity Factor: >98:2 (C-I : C-Br).[1][2]

  • Preparation: In a glovebox or under Argon, charge a dry Schlenk flask with:

    • 
       (2 mol%)[1][2]
      
    • CuI (1 mol%) — Keep Cu low to prevent homocoupling.[1][2]

    • (E)-1-bromo-2-iodoethene (1.0 equiv)[1][2]

  • Solvent Addition: Add anhydrous THF (0.1 M concentration). Do not use DMF.

  • Reagent Addition: Add

    
     (1.5 equiv) followed by the terminal alkyne (1.05 equiv) dropwise at 0°C .
    
  • Reaction: Warm to Room Temperature (23°C) . Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] The starting material (Rf ~0.8 in Hexane) should disappear. The mono-coupled product will appear. If C-Br coupling occurs, a highly fluorescent spot (bis-coupled) often appears near the solvent front.[1][2]

  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat. aq.) to remove Cu salts.[1][2] Dry over
    
    
    .
Protocol B: Chemoselective Negishi Coupling

Objective: Coupling alkyl-zinc reagents to the Iodine site.[2] Critical Note: THF is mandatory here to stabilize the organozinc reagent.

  • Catalyst Generation: Dissolve

    
     (1 mol%) and 
    
    
    
    (4 mol%) in anhydrous THF . Stir for 15 min to generate the active Pd(0) species (solution turns yellow/orange).
  • Substrate: Add (E)-1-bromo-2-iodoethene (1.0 equiv).

  • Coupling: Add the organozinc reagent (

    
    , 1.1 equiv) dropwise at 0°C .[1][2]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Why this works: The oxidative addition of Pd(0) into C-I is extremely fast even at 0°C. The C-Br bond is inert at this temperature in THF.

References

  • Sonogashira Coupling Solvent Effects

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

    • [1][2]

  • Negishi Coupling & Solvent Coordination

    • Zhou, J., & Fu, G. C. (2003).[5] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[5] Journal of the American Chemical Society, 125(41), 12527–12530.

    • [1][2]

  • General Reactivity of 1-Bromo-2-Iodoethene

    • PubChem Compound Summary for CID 6295728, (E)-1-bromo-2-iodoethene.[1][2]

    • [1][2]

  • Mechanism of Pd-Catalyzed Cross-Coupling (Selectivity)

    • Miyaura, N., & Suzuki, A. (1995).[1][2][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • [1][2]

Sources

Technical Support Center: Managing 1-Bromo-2-iodoethene Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Purification, and Storage of 1-Bromo-2-iodoethene (CAS: 583-55-1 / 590-16-9 variants) Ticket ID: TCH-SUP-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Pink Bottle" Syndrome

1-Bromo-2-iodoethene is a high-value dihaloalkene scaffold used critically in cross-coupling reactions (Sonogashira, Suzuki, Stille) to access complex stereodefined olefins. However, users frequently encounter a common failure mode: the clear liquid turns pink, violet, or dark brown upon storage.

The Root Cause: This compound suffers from photolytic instability and oxidative dehalogenation . The Carbon-Iodine (C-I) bond in vinyl iodides is weaker (~57 kcal/mol) than the C-Br bond.[1] Exposure to UV/visible light or atmospheric oxygen triggers homolytic cleavage, releasing iodine radicals (


) which dimerize to form molecular iodine (

). This free iodine acts as an autocatalyst, accelerating further degradation and potentially isomerizing the double bond (E/Z scrambling).

This guide provides the protocols to reverse this degradation and prevent its recurrence.

Troubleshooting & FAQs

Direct answers to the most common user tickets.

Q1: My reagent arrived slightly pink/violet. Is it ruined?

Status: Usable after treatment. Diagnosis: The color is due to trace molecular iodine (


). Vinyl iodides are notoriously difficult to keep colorless during shipping.
Action: 
  • If the color is faint pink: You can likely use it directly for robust couplings (e.g., Pd-catalyzed), as the catalyst activation often tolerates trace

    
    .
    
  • If the color is dark violet/brown: You must purify it. Free iodine is an oxidant that can poison sensitive catalysts (like Ni or low-valent Pd species) and promote side reactions.

  • Fix: Perform the "Quick Polish" protocol (see Section 3).

Q2: I bought the trans (E) isomer, but my NMR shows a mixture of E and Z. What happened?

Status: Isomerization Event. Diagnosis: You likely exposed the sample to ambient light on the benchtop. Mechanism: Light excitation promotes the


 transition, temporarily breaking the double bond character and allowing rotation around the C-C bond. Upon relaxation, it settles into a thermodynamic mixture of E and Z isomers.
Action: 
  • Prevention: Always wrap flasks in aluminum foil during handling.

  • Recovery: Isomer separation is difficult via distillation due to similar boiling points. Flash chromatography (silica gel, hexanes) is the most reliable method to separate the isomers if stereopurity is critical.

Q3: Can I store this in the fridge in the original bottle?

Status: Risky. Diagnosis: Standard caps often leak air over months. The cold temperature (


) slows degradation but does not stop it if oxygen is present.
Action: 
  • Transfer to an amber glass vial with a PTFE-lined septum cap.

  • Purge the headspace with Argon (heavier than air, provides a better blanket than Nitrogen).

  • Add Copper Turnings (acid-washed) to the vial. Copper acts as a scavenger for free iodine (forming CuI), keeping the solution colorless and stable.

Experimental Protocols

Protocol A: The "Quick Polish" (For minor discoloration)

Use this when the reagent is pink/light purple just before a reaction.

  • Prepare a Pipette Filter: Pack a small glass Pasteur pipette with a cotton plug, followed by ~2 cm of Basic Alumina (activated) or Silica Gel .

  • Filtration: Pass the neat 1-bromo-2-iodoethene through the pipette directly into your reaction flask.

  • Result: The alumina/silica sequesters the polar

    
     and polymer impurities. The filtrate should be clear and colorless.
    
Protocol B: The "Deep Clean" (For dark brown/degraded batches)

Use this when the reagent is heavily oxidized.

  • Dissolution: Dissolve the reagent in diethyl ether or pentane (1:5 ratio).

  • Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution. Shake vigorously until the organic layer turns from brown to colorless (Thiosulfate reduces 
    
    
    
    back to colorless iodide).
  • Extraction: Separate the organic layer. Wash with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (keep bath temp < 
    
    
    
    to prevent volatility loss).
  • Distillation (Optional): If high purity is needed, distill under reduced pressure (vacuum). Warning: Do not overheat; vinyl halides can polymerize.

Protocol C: Long-Term Stabilization

The "Field-Proven" Storage Setup.

ComponentSpecificationPurpose
Container Amber VialBlocks UV light to prevent photolysis.
Atmosphere ArgonInert blanket to prevent oxidative radical initiation.
Stabilizer Copper Turnings Scavenges free radical iodine (

) and molecular iodine (

).
Temperature -20°CSignificantly slows thermal degradation kinetics.

Visualizing the Instability

Understanding the degradation pathway allows you to intervene effectively.

Diagram 1: Degradation & Isomerization Pathway

This diagram illustrates how Light (


) and Oxygen (

) attack the molecule, leading to the "Pink Bottle" and isomer scrambling.

DegradationPathway cluster_0 Start: Pure Reagent cluster_1 Trigger: Light & Air Reagent (E)-1-Bromo-2-iodoethene (Clear Liquid) Radical Radical Intermediate (Br-CH=CH• + I•) Reagent->Radical hv (Light) O2 (Oxidation) Isomer Isomer Scrambling (E/Z Mixture) Radical->Isomer Bond Rotation Iodine Molecular Iodine (I2) (Pink/Violet Color) Radical->Iodine Dimerization Polymer Oligomers/Polymers (Dark Brown Gum) Radical->Polymer Chain Reaction Isomer->Reagent Reversible (hv)

Caption: Photolytic cleavage of the C-I bond generates radicals, leading to iodine release (color change) and E/Z isomerization.

Purification & Handling Workflow

Use this decision tree to determine the best course of action for your sample.

Diagram 2: Purification Decision Tree

Follow the color of your reagent to the correct protocol.

PurificationWorkflow Start Check Reagent Color Clear Clear / Colorless Start->Clear Pink Pink / Light Violet Start->Pink Brown Dark Brown / Black Start->Brown ActionClear Use Immediately (Store under Argon) Clear->ActionClear ActionPink Protocol A: Quick Polish (Alumina Filtration) Pink->ActionPink ActionBrown Protocol B: Deep Clean (Thiosulfate Wash + Distillation) Brown->ActionBrown

Caption: Select the appropriate purification method based on the visual degradation level.

Technical Specifications & Safety

Key Properties
PropertyValueNotes
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-
Boiling Point 113°C (at 760 mmHg)Heat Sensitive - Distill under vacuum if possible.
Density 2.26 g/mLHeavy liquid.
Sensitivity Light, Air, HeatStore in Amber Glass, < 4°C.
GHS Hazards H315, H319, H335Irritant to Skin, Eyes, Respiratory System.
Safety Warning
  • Lachrymator Potential: While not a potent lachrymator like benzyl bromide, vinyl halides can be irritating. Always handle in a fume hood.

  • Peroxide Risk: While rare for simple vinyl halides, prolonged exposure to air can form peroxides. Test with starch-iodide paper if the bottle is old and crusty.

References

  • Preparation and Properties of 1-Bromo-2-iodoethene. Journal of the American Chemical Society. Link

  • Stereoselective Synthesis of Vinyl Iodides via Copper-Catalyzed Halide Exchange. Synthesis. Link

  • Photochemistry of Vinyl Halides: Isomerization and Cleavage. Journal of Organic Chemistry. Link

  • Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. Link

  • Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134. Link

Sources

Technical Support Center: Catalyst Selection for Efficient 1-Bromo-2-Iodoethene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-bromo-2-iodoethene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving efficient and selective couplings with this versatile dihalogenated building block. Here, we address common questions and troubleshoot potential issues encountered during experimental work, grounding our advice in established mechanistic principles and field-proven insights.

Introduction: The Challenge and Opportunity of 1-Bromo-2-Iodoethene

1-bromo-2-iodoethene is a valuable synthetic intermediate due to the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[1][2] This reactivity difference allows for selective, sequential functionalization, making it a powerful tool for the stereocontrolled synthesis of complex enynes, dienes, and other multi-substituted alkenes.[3][4][5]

However, achieving high selectivity and yield requires careful selection of the catalyst system and reaction conditions. Issues such as low conversion, lack of selectivity, catalyst decomposition, and unwanted side reactions are common hurdles. This guide provides a structured approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for 1-bromo-2-iodoethene?

The choice of reaction depends on the desired product. The most common and effective methods are:

  • Sonogashira Coupling: Ideal for forming C(sp²)-C(sp) bonds to synthesize conjugated enynes.[4][6][7] This reaction is highly reliable for selectively coupling a terminal alkyne at the C-I position.

  • Suzuki-Miyaura Coupling: Excellent for forming C(sp²)-C(sp²) bonds with organoboronic acids or their derivatives.[8][9][10] It offers broad functional group tolerance and uses non-toxic boron reagents.[8][11]

  • Stille Coupling: Effective for C(sp²)-C(sp²) bond formation using organostannane reagents.[12][13] Organostannanes are stable to air and moisture, but their toxicity is a significant drawback.[12][13]

Q2: How do I ensure the reaction is selective for the C-I bond over the C-Br bond?

The inherent reactivity difference (C-I > C-Br) is the primary driver of selectivity. To exploit this, use mild reaction conditions and carefully chosen catalyst systems. The general catalytic cycle involves oxidative addition of the Pd(0) catalyst into the carbon-halide bond.[8][14][15] Oxidative addition into the C-I bond is kinetically favored.

  • Catalyst Choice: Use a catalyst system known for high activity under mild conditions. Palladium(0) sources like Pd(PPh₃)₄ or systems generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) with phosphine ligands are standard.[16][17]

  • Temperature Control: Running the reaction at lower temperatures (e.g., room temperature to 80 °C) can enhance selectivity, as the higher activation energy for C-Br bond cleavage is less likely to be overcome.[17]

  • Stoichiometry: Use of ~1 equivalent of the nucleophile will favor monofunctionalization at the more reactive C-I site.

Q3: Can I perform a second, different coupling at the C-Br position?

Yes, this is the primary advantage of using 1-bromo-2-iodoethene. After the initial selective coupling at the C-I position, the resulting bromo-iodo-alkene can be isolated and subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) to functionalize the C-Br bond. This modular approach allows for the synthesis of diverse, unsymmetrical products.[1][2]

Q4: What is the role of the ligand in these reactions?

The ligand is critical for stabilizing the palladium catalyst, modulating its reactivity, and preventing decomposition into inactive palladium black.[9][18]

  • Electron-rich and Bulky Ligands: Ligands like trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) or biaryl phosphines (e.g., XPhos, SPhos) can accelerate the oxidative addition step, which is often rate-limiting, especially for less reactive halides like C-Br or C-Cl bonds.[9][17] They also promote the final reductive elimination step to release the product.[9]

  • Ligand:Pd Ratio: An appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is crucial.[18] Too little ligand can lead to catalyst aggregation and decomposition.[18]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Your reaction has stalled, leaving significant amounts of starting material.

Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) active species may not have formed efficiently from the Pd(II) precatalyst, or it may have been oxidized. Ensure all reagents and solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[18] Consider using a Pd(0) source directly, like Pd(PPh₃)₄.
Poor Ligand Choice The ligand may not be suitable for the specific coupling. For the initial C-I coupling, standard ligands like PPh₃ are often sufficient. For a subsequent, more challenging C-Br coupling, a bulkier, more electron-rich ligand like P(t-Bu)₃ or a Buchwald-type biaryl phosphine may be required to facilitate oxidative addition.[9][17]
Insufficient Base The base is essential for the transmetalation step in Suzuki couplings and for deprotonating the alkyne in Sonogashira couplings.[7][10][11] Ensure the base is of high purity, dry (if required), and present in sufficient equivalents (typically 1.5-3.0 eq).[18] For Suzuki reactions, a weak base like K₂CO₃ or a stronger one like K₃PO₄ might be needed.[11]
Sub-optimal Temperature Many coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-80 °C).[18] Be cautious, as excessive heat can promote side reactions or catalyst decomposition.
Reagent Purity Impurities in solvents or starting materials can poison the catalyst. Ensure solvents are anhydrous (if necessary) and starting materials are pure.[18] Boronic acids, in particular, can degrade upon storage.
Issue 2: Poor Selectivity (Double Coupling or Reaction at C-Br)

The reaction produces a significant amount of the di-substituted product, or the less reactive C-Br bond reacts preferentially.

Potential Cause Explanation & Solution
Reaction Conditions Too Harsh High temperatures or highly active catalysts can overcome the activation barrier for C-Br oxidative addition, leading to a loss of selectivity. Solution: Lower the reaction temperature and/or reduce the catalyst loading. For the initial C-I coupling, avoid overly active, bulky ligands unless necessary.
Catalyst "Ring-Walking" With certain bulky ligands, after the first coupling, the Pd(0) catalyst can remain associated with the product's π-system and "walk" to the C-Br bond for a second, intramolecular oxidative addition before dissociating.[19] Solution: Adding small, coordinating additives like DMSO can help displace the palladium from the product, suppressing over-functionalization.[19] Alternatively, switching to a less bulky ligand like PPh₃ can disfavor this pathway.
Incorrect Stoichiometry Using a large excess of the coupling partner will drive the reaction towards double substitution. Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile for the first coupling step to favor mono-substitution.
Issue 3: Homocoupling of the Nucleophile

Significant amounts of byproducts from the coupling of two nucleophile molecules are observed (e.g., biaryls in Suzuki, diynes in Sonogashira).

Potential Cause Explanation & Solution
Oxygen Contamination Oxygen can promote the oxidative homocoupling of boronic acids (Suzuki) or terminal alkynes (Glaser coupling in Sonogashira reactions).[9][18] Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
Copper Co-catalyst (Sonogashira) The copper co-catalyst in traditional Sonogashira reactions is a primary cause of alkyne homocoupling. Solution: Use a "copper-free" Sonogashira protocol.[6][20] These often require a slightly different base (e.g., a bulky amine) and palladium catalyst system but effectively eliminate diyne formation.
Pd(II) Species The presence of Pd(II) species at the start of the reaction can catalyze the homocoupling of boronic acids.[9] Solution: Ensure complete reduction of the Pd(II) precatalyst to Pd(0). Using a direct Pd(0) source can also mitigate this issue.
Issue 4: Reaction Mixture Turns Black

The reaction mixture darkens and a black precipitate forms, often accompanied by a stall in the reaction.

Potential Cause Explanation & Solution
Catalyst Decomposition The formation of a black precipitate is often indicative of the palladium catalyst decomposing into inactive palladium black. This can be caused by an insufficient ligand-to-metal ratio, high temperatures, or the presence of oxygen.[18][21] Solution: Increase the ligand:Pd ratio (e.g., from 2:1 to 4:1).[18] Ensure proper degassing and consider lowering the reaction temperature. Check that the chosen ligand is stable under the reaction conditions.

Visualization & Protocols

Decision Workflow for Catalyst Selection

This diagram provides a simplified decision-making process for selecting a catalyst system for the initial, selective C-I coupling of 1-bromo-2-iodoethene.

CatalystSelection start Start: Couple 1-bromo-2-iodoethene coupling_type Choose Coupling Type start->coupling_type sonogashira Sonogashira (Alkyne) coupling_type->sonogashira C-C(sp) suzuki Suzuki (Boronic Acid) coupling_type->suzuki C-C(sp²) stille Stille (Stannane) coupling_type->stille C-C(sp²) sonogashira_protocol Standard Protocol: - PdCl₂(PPh₃)₂ / CuI - Base: Et₃N or DIPA - Solvent: THF or DMF sonogashira->sonogashira_protocol suzuki_protocol Standard Protocol: - Pd(PPh₃)₄ or Pd(OAc)₂/SPhos - Base: K₂CO₃ or Cs₂CO₃ (aq.) - Solvent: Dioxane or Toluene/H₂O suzuki->suzuki_protocol stille_protocol Standard Protocol: - Pd(PPh₃)₄ - Additive: LiCl (optional) - Solvent: THF or Dioxane stille->stille_protocol sonogashira_trouble Issue: Alkyne Homocoupling? sonogashira_protocol->sonogashira_trouble copper_free Switch to Copper-Free: - Pd(PPh₃)₄ - Base: Piperidine - No CuI sonogashira_trouble->copper_free Yes suzuki_trouble Issue: Low Reactivity? suzuki_protocol->suzuki_trouble suzuki_active Use more active system: - Catalyst: Pd₂(dba)₃ / P(t-Bu)₃ - Base: K₃PO₄ - Anhydrous conditions suzuki_trouble->suzuki_active Yes

Caption: Catalyst selection workflow for C-I coupling.

Simplified Catalytic Cycle: Selective Sonogashira Coupling

This diagram illustrates the key steps in the selective coupling at the C-I position.

CatalyticCycle pd0 Pd(0)L₂ oxidative_add Pd(II) Complex (Br-CH=CH)-Pd(L)₂-I pd0->oxidative_add + Br-CH=CH-I substrate Br-CH=CH-I product Br-CH=CH-R' oxidative_add->pd0 + Br-CH=CH-C≡C-R' copper_cycle Copper Cycle cu_acetylide Cu-C≡C-R' alkyne H-C≡C-R' cu_acetylide->oxidative_add Transmetalation transmetal Transmetalation reductive_elim Reductive Elimination oxidative_add_step Oxidative Addition dummy1->oxidative_add_step dummy2->reductive_elim

Caption: Key steps in selective Sonogashira coupling.

References

  • Gandeepan, P., & Cheng, C. H. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 134(12), 5738–5744. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Enyne synthesis. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Cant, A. A., & Williams, J. M. (2014). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Catalysis Science & Technology, 4(8), 2248-2257. Available at: [Link]

  • Keglevich, G., et al. (2018). P-C coupling reactions of 1-bromo-2-iodobenzene. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Available at: [Link]

  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(20), 15835–15931. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(42), 24276-24302. Available at: [Link]

  • Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 203. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2020). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. Available at: [Link]

  • Pei, M., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433. Available at: [Link]

  • PubMed. (2018). Pd-Catalyzed, Highly Selective C(sp²)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available at: [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(10), 855-864. Available at: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Zhao, W., et al. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4, 619–635. Available at: [Link]

  • PubMed. (2012). Palladium-catalyzed annulation of 1,2-diborylalkenes and -arenes with 1-bromo-2-[(Z)-2-bromoethenyl]arenes: a modular approach to multisubstituted naphthalenes and fused phenanthrenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted 1,3-enyne synthesis by C-C coupling. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Semantic Scholar. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Available at: [Link]

  • Zhang, Y., et al. (2023). On-surface synthesis of enetriynes. Nature Communications, 14, 1229. Available at: [Link]

  • PubMed. (2003). Selective, catalytic carbon-carbon bond activation and functionalization promoted by late transition metal catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Scilit. (n.d.). Comprehensive Strategies for the Synthesis of 1,3-Enyne Derivatives. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in C–C Bond Formation Using Catalytic Reductive Coupling Strategies. Available at: [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Available at: [Link]

  • Newman, S. G., & Jorgensen, M. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 81(24), 12145–12159. Available at: [Link]

Sources

Technical Support Center: Reaction Kinetics of 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the effect of temperature on 1-bromo-2-iodoethene reaction kinetics. This guide is designed for professionals in research and drug development, offering in-depth troubleshooting advice and foundational knowledge to ensure the integrity and success of your kinetic studies. We will explore the nuances of the cis-trans isomerization of 1-bromo-2-iodoethene, potential experimental pitfalls, and the methodologies required for robust data acquisition and analysis.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are formatted to provide not just a solution, but a causal explanation grounded in chemical principles.

Q1: My kinetic data is inconsistent and not reproducible between runs, even at the same temperature. What are the likely causes?

A1: Lack of reproducibility is a common but solvable issue in kinetic studies. Several factors, often interacting, can be the cause:

  • Inadequate Temperature Control: The rate of most chemical reactions increases significantly with rising temperature.[1] A good rule ofthumb is that the rate can double for every 10°C rise.[1] Therefore, even minor fluctuations (±0.5 °C) in your reaction vessel can introduce significant error. Ensure your thermostatic bath or reaction block is well-calibrated, stable, and allows for uniform heating.

  • Radical Chain Reactions: The thermal isomerization of similar dihaloethenes can be complicated by radical chain mechanisms, which are notoriously sensitive to trace impurities (like O₂) or initiators.[2][3] The relatively weak C-I bond in 1-bromo-2-iodoethene makes it susceptible to homolytic cleavage at higher temperatures, initiating these chain reactions. The presence of a radical scavenger, such as toluene or cyclohexene, can help suppress these pathways and isolate the unimolecular isomerization.[3][4]

  • Surface Catalysis: The walls of the reaction vessel can have active sites that catalyze the isomerization, a phenomenon observed in studies of 1,2-dichloroethylene.[2][3] This heterogeneous contribution can cause variability, especially if different flasks are used or if the surface-to-volume ratio changes. Conditioning a new reaction vessel by running the reaction in it several times can help create a more uniform and less reactive surface.

  • Photochemical Isomerization: If your experimental setup is not completely shielded from light, you may be inadvertently initiating photochemical isomerization.[5][6] This process can occur at temperatures where thermal isomerization is negligible, leading to confounding results.[7] Always conduct thermal kinetic studies in complete darkness, for example, by wrapping the reaction vessel in aluminum foil.

Q2: I'm observing unexpected side products, especially at higher temperatures. What could they be and why are they forming?

A2: The appearance of side products is a clear indicator of competing reaction pathways that become kinetically accessible at elevated temperatures. For 1-bromo-2-iodoethene, consider the following possibilities:

  • Elimination Products: Dehydrohalogenation (elimination of HBr or HI) can occur to form bromo- or iodo-acetylenes. Given the bond strengths (C-I < C-Br), elimination of HI is generally more favorable.

  • Decomposition and Polymerization: At very high temperatures, the molecule can fragment. These fragments can then polymerize, leading to the formation of complex, often intractable, tars. This is a common side reaction in gas-phase pyrolysis of haloalkenes.[3]

  • Halogen Scrambling/Disproportionation: Reactions between molecules could lead to the formation of 1,2-dibromoethene and 1,2-diiodoethene.

  • Iodine (I₂) Formation: The weak C-I bond can break, leading to the formation of iodine radicals which can combine to form molecular iodine (I₂). This is significant because I₂ itself can act as a catalyst for cis-trans isomerization, creating a complex autocatalytic loop.[8]

The workflow below can help diagnose the source of inconsistent results.

G Start Inconsistent Kinetic Data Temp Is Temperature Stable (±0.1°C)? Start->Temp Light Is Reaction Shielded from Light? Temp->Light Yes FixTemp Action: Improve Thermostatting/Calibration Temp->FixTemp No Radical Are Radical Reactions Suspected? Light->Radical Yes FixLight Action: Wrap Vessel in Foil Light->FixLight No Surface Is Surface Catalysis a Possibility? Radical->Surface Yes FixRadical Action: Add Radical Scavenger (e.g., Toluene) Radical->FixRadical No FixSurface Action: Condition Glassware or Use Inhibitor Surface->FixSurface Yes Result Reproducible Data Surface->Result No FixTemp->Start FixLight->Start FixRadical->Start FixSurface->Start

Caption: Troubleshooting workflow for inconsistent kinetic data.

Q3: My Arrhenius plot (ln(k) vs 1/T) is non-linear. What does this indicate?

A3: A linear Arrhenius plot is the hallmark of a single reaction mechanism with a constant activation energy over the studied temperature range.[1] A non-linear plot strongly suggests complexity in the reaction system:

  • Change in Mechanism: The dominant reaction mechanism may be changing with temperature. For instance, a unimolecular isomerization might dominate at lower temperatures, while a radical-chain process with a different overall activation energy takes over at higher temperatures.

  • Competing Reactions: You are likely observing a composite rate constant from two or more competing reactions (e.g., isomerization and elimination). Each reaction has its own activation energy, and their relative contributions change with temperature, leading to curvature in the plot.

  • Physical Limitations: At very high temperatures, the reaction rate might become limited by diffusion rather than the chemical reaction itself, causing the rate to plateau and the Arrhenius plot to curve downwards (at high T / low 1/T).

To resolve this, you must ensure you are measuring the rate of a single process. This may involve adding inhibitors to suppress side reactions or narrowing the temperature range of your study.[4]

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the kinetics of 1-bromo-2-iodoethene.

Q1: What is the expected mechanism for the thermal cis-trans isomerization of 1-bromo-2-iodoethene?

A1: The most fundamental pathway for thermal cis-trans isomerization of a dihaloethene is a unimolecular process.[3] This mechanism involves the breaking of the C=C pi-bond to form a diradical-like transition state. In this state, rotation around the remaining C-C sigma-bond is possible. Subsequent re-formation of the pi-bond yields either the starting isomer or its geometric counterpart.

G cluster_cis cis-Isomer cluster_ts Transition State (Pi-bond broken) cluster_trans trans-Isomer cis Br-C-H || I-C-H ts Br-C•-H | I-C•-H (Rotation) cis->ts Δ (Heat) ts->cis Reverts trans Br-C-H || H-C-I ts->trans

Caption: Unimolecular cis-trans isomerization mechanism.

However, as noted in the troubleshooting section, radical-catalyzed pathways can also contribute, especially in the absence of inhibitors.[2][4]

Q2: How is the activation energy (Ea) for the isomerization determined experimentally?

A2: The activation energy (Ea) is the minimum energy required for the reaction to occur and is a critical parameter derived from the temperature dependence of the rate constant.[9][10] It is determined using the Arrhenius equation:

k = A * e(-Ea/RT)

Where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

The experimental procedure is as follows:

  • Measure Rate Constants: Perform a series of kinetic experiments at several different, precisely controlled temperatures. For each temperature, monitor the concentration of the reactant or product over time to determine the rate constant, k.

  • Transform Data: Calculate the natural logarithm of each rate constant (ln(k)) and the reciprocal of each absolute temperature (1/T).

  • Construct Arrhenius Plot: Plot ln(k) on the y-axis versus 1/T on the x-axis.

  • Determine Ea: According to the linearized form of the Arrhenius equation (ln(k) = -Ea/R * (1/T) + ln(A)), this plot should be a straight line.[1] The slope of this line is equal to -Ea/R. Therefore, you can calculate the activation energy as: Ea = -slope * R .

Q3: What analytical techniques are best for monitoring the isomerization of 1-bromo-2-iodoethene?

A3: The choice of analytical technique is crucial for accurately tracking the concentrations of the cis and trans isomers.

  • Gas Chromatography (GC): This is often the method of choice. A capillary column (e.g., DB-5) can typically provide excellent separation of the cis and trans isomers. Coupling with a Mass Spectrometer (MS) detector is highly recommended to confirm the identity of all peaks, including potential side products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool as the vinyl protons of the cis and trans isomers will have distinct chemical shifts and coupling constants (J-couplings).[12] This allows for in-situ monitoring if a heated NMR probe is available. The relative integrals of the signals corresponding to each isomer can be used to determine their concentration ratio directly.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to separate the isomers.[11] It is particularly useful if the compounds are prone to thermal degradation in a hot GC injection port.

Q4: Which isomer, cis-(Z) or trans-(E), of 1-bromo-2-iodoethene is expected to be more stable?

A4: For many simple alkenes, the trans isomer is more stable due to reduced steric hindrance. However, in 1,2-dihaloethenes, a phenomenon known as the "cis effect" is often observed, where the cis isomer is thermodynamically more stable than the trans isomer.[13] This has been documented for 1,2-dichloroethene and 1,2-difluoroethene.[13] This counterintuitive stability is often attributed to a combination of factors including dipole-dipole interactions and hyperconjugation. For 1-bromo-2-iodoethene, while steric repulsion between the large bromine and iodine atoms in the cis isomer would favor the trans isomer, the electronic "cis effect" may counteract this. Experimental determination of the equilibrium constant at a given temperature is the only definitive way to establish which isomer is more stable.

Part 3: Experimental Protocols & Data
Protocol 1: Determining the Rate Constant (k) for Isomerization

Objective: To measure the first-order rate constant for the isomerization of cis-1-bromo-2-iodoethene to trans-1-bromo-2-iodoethene at a fixed temperature.

Methodology:

  • Sample Preparation: Prepare a stock solution of the starting isomer (e.g., 0.05 M cis-1-bromo-2-iodoethene) in a suitable high-boiling, inert solvent (e.g., dodecane). If radical pathways are a concern, use a solvent that is also a radical scavenger, like toluene.[3]

  • Temperature Equilibration: Place a series of sealed, inert atmosphere (e.g., argon-filled) reaction vials containing the sample solution into a pre-heated, constant-temperature oil bath or heating block set to the desired temperature (e.g., 150.0 ± 0.1 °C).

  • Kinetic Run & Sampling: At designated time intervals (t=0, 10, 20, 30, 60, 90, 120 min), remove one vial from the heat source and immediately quench the reaction by plunging it into an ice-water bath. The t=0 sample should be taken before the vial enters the heat block.

  • Analysis: Analyze the composition of each quenched sample by GC-MS or ¹H NMR. Determine the mole fraction or concentration of the starting isomer (cis) at each time point.

  • Data Processing: For a first-order reaction, the integrated rate law is ln([A]t/[A]₀) = -kt. Plot ln([cis]t) versus time (t). The plot should be linear, and the rate constant (k) is the negative of the slope.

Data Presentation: Hypothetical Kinetic Data for Arrhenius Plot

The following table shows representative data that would be collected to determine the activation energy of the isomerization.

Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
403.150.0024811.5 x 10⁻⁵-11.10
413.150.0024203.2 x 10⁻⁵-10.35
423.150.0023636.5 x 10⁻⁵-9.64
433.150.0023091.3 x 10⁻⁴-8.95
443.150.0022572.5 x 10⁻⁴-8.30
References
  • Holbrook, K. A., & Marsh, A. R. W. (1970). THE THERMAL UNIMOLECULAR ISOMERIZATION OF 1,2-DICHLOROETHYLENE. Transactions of the Faraday Society. [Link]

  • Rasmussen, C. L., Jakobsen, J. G., & Glarborg, P. (2000). An Experimental Method for Testing Reactivity Models: A High-Pressure Discharge−Flow Study of H + Alkene and Haloalkene Reactions. The Journal of Physical Chemistry A. [Link]

  • Good, W. D., & Scott, D. W. (1962). THE THERMAL UNIMOLECULAR ISOMERIZATION OF 1,2-DICHLOROETHYLENE. Journal of the American Chemical Society. [Link]

  • Craig, N. C., & Entemann, E. A. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry. [Link]

  • Craig, N. C., & Overend, J. (1971). Thermodynamics of cis-trans isomerizations. II. 1-Chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. The Journal of Physical Chemistry. [Link]

  • Wendt, H. R., & Hunziker, H. E. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. World Journal of Chemical Education. [Link]

  • Ross, B. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Sánchez-Rodríguez, M. V., et al. (2011). A Review on Iodine Speciation for Environmental, Biological and Nutrition Fields. Analytica Chimica Acta. [Link]

  • Chemrevise. (n.d.). 8 Reaction Kinetics. [Link]

  • Gola, M., et al. (2025). Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction. Molecules. [Link]

  • Ali, A. (2011). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. University of Regina. [Link]

  • Jacewicz, D., et al. (2014). Thermal properties of [Co(en)2Cl2]Cl in solid state. Cis–trans isomerization of the [Co(en)2Cl2]Cl complex salt in methanolic solutions. Reaction Kinetics, Mechanisms and Catalysis. [Link]

  • Le, T. T., et al. (2013). Interplay between bromine and iodine in oxidative dehydrogenation. Catalysis Science & Technology. [Link]

  • Fiveable. (2025). Photoisomerization reactions. Photochemistry Class Notes. [Link]

  • University of Bristol. (n.d.). Chemical Kinetics II. [Link]

  • savvy-chemist. (2016). Reaction Kinetics (6) How Temperature affects Reaction Rate. [Link]

  • Long, B. (2024). Reaction Mechanisms and Practical Applications of Activation Energy. Journal of Chemical Engineering & Process Technology. [Link]

  • LibreTexts Chemistry. (2025). The Effect of Temperature on Reaction Rates. [Link]

  • Zheng, X., & Phillips, D. L. (2000). Investigation of the short-time photodissociation dynamics of trans-1-bromo-2-iodoethane in the A-band absorption. The Journal of Chemical Physics. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-bromo-2-iodoethene. PubChem Compound Database. [Link]

  • Lee, S. C., & Kim, K. H. (1991). Gas Phase Thermal Cis-Trans Isomerization Reaction of 1-Bromopropene. ChemInform. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Photochemistry. [Link]

  • Al-Zuhairi, A. J. (2025). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Molecules. [Link]

  • Land Of Learning. (2025). Isomerization in Photochemistry | Photochemistry part 13. YouTube. [Link]

  • Ammann, M., & Caloz, F. (2022). Flowing Gas Experiments Reveal Mechanistic Details of Interfacial Reactions on a Molecular Level at Knudsen Flow Conditions. Frontiers in Chemistry. [Link]

Sources

HaloAlkene Tech Support: 1-Bromo-2-iodoethene Specialist Desk

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HXB-56798 Subject: Workup & Handling Protocols for 1-Bromo-2-iodoethene (CAS: 56798-08-4) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Critical Handling & Stability (The "Before You Start" Ticket)

User Issue: "My reagent turned brown/red in the bottle, and my reaction yields are inconsistent."

Technical Insight: 1-Bromo-2-iodoethene is inherently unstable. The C-I bond is weak (


50 kcal/mol) and susceptible to homolytic cleavage by UV light. The resulting iodine radical (

) catalyzes the isomerization of the alkene (scrambling

ratios) and promotes polymerization. The brown color is elemental iodine (

), which acts as an inhibitor in Pd-catalyzed cycles by oxidizing the active

species to inactive

dimers.
Stability Protocol
ParameterSpecificationCausality/Action
Storage

, Dark, Inert Gas
Prevents thermal and photochemical decomposition.
Stabilizer Copper Wire / Silver WoolScavenges free halogens (

) generated during storage.
Handling Amber Glassware / Foil WrapMandatory. Even ambient lab light triggers isomerization within minutes.
Volatility BP

110-120°C (Atm)
High Risk. Significant losses occur on high-vacuum lines. Use partial vacuum only.

Reaction Workup: The "Iodine-Selective" Coupling

Context: The primary utility of this reagent is the selective Sonogashira coupling at the C-I bond, leaving the C-Br bond intact for subsequent functionalization.

User Issue: "I have persistent copper contamination, and the product degrades during concentration."

Standard Operating Procedure (SOP-882): Selective Sonogashira Workup

This protocol is designed to remove copper co-catalysts and prevent product loss due to volatility.

Step 1: Quench & Scavenge (The "Blue" Wash)

Do not use simple water or brine immediately. You must sequester the copper first.

  • Dilute reaction mixture with Diethyl Ether (

    
    )  (preferred for volatility) or DCM .
    
  • Wash organic layer with 10%

    
     in Saturated 
    
    
    
    (1:9 v/v)
    .
    • Mechanism:[1][2][3][4] The ammonia/ammonium buffer creates a soluble complex

      
      , turning the aqueous layer deep blue.
      
    • Repeat: Wash until the aqueous layer is colorless.

  • Crucial Step: Wash with 10% Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[1][2][3][4] Reduces any liberated

      
       (brown) back to iodide (
      
      
      
      ), preventing oxidative damage to the product.
Step 2: Palladium Removal

Residual Palladium causes slow isomerization of the vinyl bromide product during storage.

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the organic phase.

  • Stir for 15 minutes.

  • Filter through a pad of Celite .[5]

Step 3: Controlled Concentration

WARNING: The product, (E)-1-bromo-2-alkynylethene, is often volatile.

  • Do NOT use high vacuum (< 10 mbar).

  • Bath Temperature: Max 30°C.

  • Stop point: Concentrate to

    
    90% volume, then purify immediately. Do not dry to a solid/oil residue if the MW is < 200.
    

Visualization: Workup Decision Tree

G Start Crude Reaction Mixture (Sonogashira) Quench Dilute with Et2O Add NH4Cl/NH4OH (9:1) Start->Quench PhaseCut Phase Separation (Aq. Layer = BLUE) Quench->PhaseCut CheckColor Is Aq. Layer Colorless? PhaseCut->CheckColor CheckColor->Quench No (Blue/Green) ThioWash Wash w/ Na2S2O3 (Remove Iodine) CheckColor->ThioWash Yes PdScavenge Add Thiol-Silica / Celite Filter (Remove Pd) ThioWash->PdScavenge Concentrate Concentrate ( > 200 mbar) Do NOT dry completely PdScavenge->Concentrate Purify Column Chromatography (Hexanes/EtOAc) Concentrate->Purify

Figure 1: Logic flow for working up 1-bromo-2-iodoethene coupling reactions. Note the iterative copper removal loop.

Troubleshooting FAQ

Q1: My NMR shows a mixture of isomers (E/Z) after the reaction. The starting material was pure (E). What happened? A: This is likely Pd-catalyzed isomerization . Vinyl halides are prone to isomerization in the presence of Pd(II) species and heat.

  • Fix: Lower the reaction temperature. If running at 60°C, try Room Temperature (RT).

  • Fix: Ensure complete removal of Iodine (

    
    ) during workup (Thiosulfate wash), as iodine radicals also catalyze this isomerization.
    

Q2: I lost 40% of my mass during the rotavap step. A: 1-bromo-2-iodoethene and its low-molecular-weight coupling products act like "subliming solids" or volatile oils.

  • Fix: Use a "Keeper Solvent." Do not evaporate to dryness. Leave a small amount of solvent (e.g., heptane) and load the crude solution directly onto the column.

  • Fix: Avoid high-vacuum pumps. Use a water aspirator (

    
    20-40 mmHg) only.
    

Q3: The reaction stalled at 60% conversion. A: This is often due to Catalyst Poisoning by liberated iodine.

  • Diagnostic: Does the reaction mixture look dark purple/brown instead of the usual black/grey?

  • Fix: Add a sacrificial reductant or ensure the starting reagent was freshly distilled/stabilized with copper wire. Increase the Copper(I) Iodide loading slightly (to 5 mol%) to reactivate the cycle.

Q4: Can I distill 1-bromo-2-iodoethene to purify it? A: Yes, but with extreme caution.

  • Protocol: Vacuum distillation (water aspirator pressure).

  • Requirement: You must add a radical inhibitor (BHT) or copper turnings to the distillation pot to prevent polymerization/isomerization during heating.

References

  • Preparation and Properties

    • Braun, H. et al. "Synthesis of (E)-1-Bromo-2-iodoethene." Organic Syntheses, Coll.[6] Vol. 6, p.301.

    • Source:

  • Sonogashira Coupling Mechanism & Side Reactions

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
    • Source:

  • Workup of Halo-alkene Reactions

    • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics.
    • Source:

  • Handling of Light-Sensitive Halides

    • Sigma-Aldrich Technical Bulletin: "Handling Air-Sensitive and Light-Sensitive Reagents."
    • Source:

Sources

Validation & Comparative

Comparative Reactivity Guide: (E) and (Z)-1-Bromo-2-iodoethene

[1]

Executive Summary

In the architecture of complex organic synthesis, (E)- and (Z)-1-bromo-2-iodoethene serve as premier bifunctional linchpins.[1] Their utility is defined by the "Selectivity Cliff" —the significant reactivity differential between the C(sp²)–I and C(sp²)–Br bonds.[1] This guide objectively compares these geometric isomers, analyzing their performance in sequential cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Negishi).[1]

While both isomers offer high site-selectivity, the (Z)-isomer presents unique challenges regarding steric crowding and thermodynamic stability, requiring stricter protocol adherence to maintain stereochemical fidelity compared to the more robust (E)-isomer .

Chemical Profile & Structural Analysis[1][2][3][4]

The fundamental difference lies in the spatial arrangement of the halogens, which dictates the steric environment during the oxidative addition step of metal-catalyzed couplings.

Feature(E)-1-Bromo-2-iodoethene(Z)-1-Bromo-2-iodoethene
Geometry Trans (Entgegen)Cis (Zusammen)
Steric Profile Unencumbered; halogens are 180° apart.[1]Congested; halogens are 60° apart (dihedral).[1]
Thermodynamic Stability High (Thermodynamic product).[1]Moderate (Kinetic product); prone to isomerization.[1]
Dipole Moment Zero (or near zero).[1]Non-zero (Net dipole > 0).[1]
Primary Application Synthesis of trans-stilbenes, enynes, and dienes.[1]Synthesis of cis-fused cycles, (Z)-enediynes.
Mechanistic Implications[1][5][6][7][8]
  • Oxidative Addition (OA): Palladium(0) insertion into the C–I bond is the rate-determining step.[1] For the (E)-isomer , the approach of the PdLₙ species is unhindered. For the (Z)-isomer , the proximal bromine atom can exert steric repulsion against bulky phosphine ligands, potentially retarding the OA rate or necessitating smaller ligands (e.g., PPh₃ vs. P(t-Bu)₃).[1]

  • Bidentate Potential: While rare in standard couplings, the (Z)-isomer has the theoretical capacity for bidentate coordination to a metal center, though this often leads to non-productive pathways or decomposition rather than catalysis enhancement.

Comparative Performance Data

Metric 1: Site-Selectivity (C–I vs. C–Br)

Both isomers exhibit exceptional chemoselectivity.[1] The Bond Dissociation Energy (BDE) difference (C–I ~65 kcal/mol vs. C–Br ~81 kcal/mol) ensures that Pd(0) inserts exclusively into the C–I bond at ambient or mild temperatures.[1]

  • Performance Verdict: Equal. Both isomers achieve >98% selectivity for C–I coupling under standard conditions (Pd(PPh₃)₄, rt).[1]

Metric 2: Stereochemical Fidelity (Retention of Configuration)

This is the critical differentiator.[1] Cross-coupling mechanisms generally proceed with retention of configuration.[1] However, "leakage" to the thermodynamic isomer occurs under forcing conditions.[1]

Condition(E)-Isomer Retention(Z)-Isomer RetentionNotes
Sonogashira (rt, 4h) >99%>98%Excellent fidelity for both at room temp.[1]
Suzuki (80°C, 12h) >98%~92-95%(Z)-isomer risks partial isomerization at high T.
Negishi (rt to 40°C) >99%>97%Zinc reagents are mild; high fidelity maintained.[1]

Experimental Insight: The (Z)-vinylic metal intermediate is more susceptible to isomerization via a dipolar intermediate or reversible insertion pathways if the reaction stalls. Recommendation: When coupling the (Z)-isomer, avoid prolonged heating (>80°C) and use highly active catalysts to ensure rapid turnover.[1]

Metric 3: Synthetic Yields

Data aggregated from sequential coupling protocols (e.g., Alami et al., Tetrahedron Lett.).[1][2]

  • Step 1 (C–I Coupling):

    • (E)-Isomer: 85–95% yield.

    • (Z)-Isomer: 75–88% yield. (Slightly lower due to volatility and steric sensitivity).[1]

  • Step 2 (C–Br Coupling):

    • (E)-Isomer: 80–90% yield.

    • (Z)-Isomer: 70–85% yield. (The second coupling on a Z-alkene is sterically demanding, especially if the first group installed is bulky).[1]

Visualization: Sequential Coupling Logic

The following diagram illustrates the divergent pathways for the isomers, highlighting the preservation of geometry.

SequentialCouplingStart_E(E)-1-bromo-2-iodoetheneInter_EIntermediate (E)(C-I bond replaced)Start_E->Inter_EPd(0), Nu-1rt, >95% SelectivityStart_Z(Z)-1-bromo-2-iodoetheneInter_ZIntermediate (Z)(C-I bond replaced)Start_Z->Inter_ZPd(0), Nu-1rt, >95% SelectivityFinal_EFinal Product (E)(Disubstituted)Inter_E->Final_EPd(0), Nu-2HeatFinal_ZFinal Product (Z)(Disubstituted)Inter_Z->Final_ZPd(0), Nu-2Mild HeatIsomerizationIsomerization Risk(High Temp)Inter_Z->IsomerizationIsomerization->Inter_EThermodynamic Sink

Caption: Sequential functionalization pathways. Note the isomerization risk for the (Z)-intermediate under thermal stress.

Experimental Protocols

Protocol A: Selective Sonogashira Coupling (C–I Bond)

Objective: Couple a terminal alkyne to the iodine site while leaving the bromine intact.[1]

Reagents:

  • 1-Bromo-2-iodoethene (1.0 equiv)[1]

  • Terminal Alkyne (1.05 equiv)[1]

  • PdCl₂(PPh₃)₂ (2-3 mol%)[1]

  • CuI (1-2 mol%)[1]

  • Amine Base (Et₂NH or iPr₂NH)[1]

  • Solvent: THF or DMF (Degassed)[1]

Workflow:

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add PdCl₂(PPh₃)₂ and CuI. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed THF, followed by the amine base and 1-bromo-2-iodoethene.

  • Addition: Add the terminal alkyne dropwise at 0°C to Room Temperature .

    • Critical Control Point: Do not heat.[1] The C–I bond reacts smoothly at ambient temperature.[1] Heating risks activating the C–Br bond or causing alkyne dimerization.[1]

  • Monitoring: Monitor by TLC/GC. Reaction is typically complete in 2–4 hours.

  • Workup: Dilute with Et₂O, wash with NH₄Cl (sat) to remove copper, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel).

Self-Validating Check: The product should show a distinct vinyl proton signal in ¹H NMR.

  • (E)-Product: Coupling constant J ≈ 14–16 Hz.[1]

  • (Z)-Product: Coupling constant J ≈ 10–12 Hz.[1]

Protocol B: Second Coupling (C–Br Bond)

Objective: Functionalize the remaining bromide.[1]

Adjustments:

  • Catalyst: Switch to Pd(PPh₃)₄ or a more active system (e.g., Pd(OAc)₂/XPhos) if the first group installed is bulky.[1]

  • Temperature: Requires heating (typically 50–70°C).[1]

  • Stereocontrol: For (Z)-substrates, strictly limit temperature to the minimum required for conversion to prevent Z→E isomerization.

Decision Matrix: When to Use Which?

ScenarioRecommended IsomerReasoning
Targeting Linear Conjugated Systems (E)-Isomer Thermodynamic stability allows for higher yielding, high-temperature couplings.[1]
Targeting Enediynes (Bergman Cyclization) (Z)-Isomer Essential for bringing the alkyne termini into proximity for cyclization.[1]
Macrocyclization Precursors (Z)-Isomer The "kink" in the geometry facilitates ring closure.
Sequential Coupling with Bulky Nucleophiles (E)-Isomer Avoids steric clash between the incoming nucleophile and the retained halogen.

References

  • Alami, M., Ferri, F., & Linstrumelle, G. (1993).[1][2] An Efficient Synthesis of (Z)- and (E)-Enediynes. Tetrahedron Letters, 34(40), 6403-6406.[1]

  • Kuang, C., Senboku, H., & Tokuda, M. (2005).[1][3] Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052.[1] [1]

  • Negishi, E., et al. (2009).[1] Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling.[1] Organic Letters, 11(18), 4092-4095.[1]

  • Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46-49.[1]

Definitive Guide: 1-Bromo-2-iodoethene vs. 1,2-Diiodoethene in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-bromo-2-iodoethene vs 1,2-diiodoethene in Cross-Coupling Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the precise architecture of conjugated systems—such as enediynes, retinoids, and polyenes—the choice between 1-bromo-2-iodoethene and 1,2-diiodoethene is rarely a matter of preference; it is a matter of strategic necessity.

  • 1-Bromo-2-iodoethene is the superior reagent for iterative, non-symmetric functionalization . Its distinct halogen reactivity (

    
     vs. 
    
    
    
    ) enables "programmed" sequential coupling without the need for protecting groups.[1]
  • 1,2-Diiodoethene is the standard for symmetric double-coupling or single-step "stitching" of identical fragments. However, its use in mono-functionalization is plagued by statistical product mixtures (mono- vs. bis-coupled) and lower yields.

This guide analyzes the mechanistic underpinnings, experimental protocols, and field-proven applications of these two vinyl halides.

Mechanistic Distinction: The Kinetic Advantage

The utility of 1-bromo-2-iodoethene rests on the significant disparity in bond dissociation energies (BDE) and the resulting rates of oxidative addition to Palladium(0).

Bond Dissociation Energy & Reactivity
  • C(sp²)–I Bond: ~65 kcal/mol (Weaker, faster oxidative addition)[1]

  • C(sp²)–Br Bond: ~81 kcal/mol (Stronger, slower oxidative addition)[1]

In a Pd-catalyzed cycle, the oxidative addition step is generally rate-limiting for aryl/vinyl bromides but rapid for iodides. When 1-bromo-2-iodoethene is exposed to Pd(0), the catalyst inserts almost exclusively into the C–I bond first. This leaves the C–Br bond intact, effectively serving as a "masked" activation site for a subsequent reaction.[1]

In contrast, 1,2-diiodoethene possesses two chemically equivalent C–I bonds.[1] Controlling mono-functionalization relies entirely on stoichiometry (using a large excess of the diiodide), which is atom-inefficient and requires difficult purification to remove bis-coupled byproducts.

Visualization: Sequential vs. Competitive Pathways

The following diagram illustrates the "Programmed" pathway of the bromo-iodo reagent versus the "Statistical" pathway of the diiodo reagent.

CrossCouplingPathways cluster_0 Path A: Programmed Selectivity (1-bromo-2-iodoethene) cluster_1 Path B: Statistical Competition (1,2-diiodoethene) Start1 1-bromo-2-iodoethene Inter1 Intermediate: (Vinyl-Pd-I species) Start1->Inter1 Fast Oxidative Addition (C-I Bond) Prod1 Mono-Coupled Product (Contains C-Br) Inter1->Prod1 Coupling Partner A Final1 Final Unsymmetrical Product Prod1->Final1 2nd Catalyst Cycle (C-Br Bond) + Partner B Start2 1,2-diiodoethene Mix Reaction Mixture Start2->Mix Non-Selective Oxidative Addition Mono2 Mono-Coupled (Low Yield) Mix->Mono2 Statistical Chance Bis2 Bis-Coupled (Major Byproduct) Mix->Bis2 Over-reaction

Figure 1: Comparative reaction pathways. Path A demonstrates the chemoselective advantage of 1-bromo-2-iodoethene, allowing distinct sequential couplings. Path B highlights the statistical mixture inherent to 1,2-diiodoethene.

Performance Comparison Profile

The following table summarizes the operational differences. Data is synthesized from standard Sonogashira and Stille coupling protocols found in natural product synthesis (e.g., Xerulin, Retinoids).[1]

Feature1-Bromo-2-iodoethene 1,2-Diiodoethene
Primary Application Construction of unsymmetrical conjugated systems (A-Linker-B).Construction of symmetrical systems (A-Linker-A) or simple spacers.[1]
Chemoselectivity High (>95%) .[1][2][3][4] Reacts at I site first at RT. Br site requires elevated temp or specialized ligands.[1]Low . Requires large excess (5-10 equiv) to favor mono-coupling; otherwise forms bis-adducts.
Stereoretention Excellent . (E)-isomer typically retains geometry under standard Pd/Cu conditions.[1]Good , but isomerization can occur upon prolonged heating or light exposure.[1]
Atom Economy High .[1] Stoichiometric amounts can be used.Poor (for mono-coupling).[1] Excess reagent is wasted or must be recycled.[1]
Commercial Form Typically predominantly (E)-isomer .[1][3]Often sold as mixture of isomers or pure (E); requires verification.[1]
Key Risk Halogen Scrambling : Rare, but possible with Ni catalysts.[1]Over-coupling : Formation of "dumbbells" (bis-substituted) is the primary failure mode.
Case Study: Total Synthesis of Xerulin

The synthesis of Xerulin , an inhibitor of cholesterol biosynthesis, serves as the definitive "field test" for 1-bromo-2-iodoethene.

  • The Challenge: Constructing a highly unsaturated, unsymmetrical polyene chain with precise stereochemistry.

  • The Solution: Researchers used (E)-1-bromo-2-iodoethene as a two-carbon "linchpin."

  • Workflow:

    • Step 1 (Selective): Sonogashira coupling of the iodide end with a terminal alkyne at room temperature.[1] The bromide remained intact.[1]

    • Step 2 (Sequential): The resulting bromo-enyne was then subjected to a second coupling (Stille or Sonogashira) under more forcing conditions to attach the second fragment.[1]

  • Outcome: This strategy achieved the target with >96% stereoselectivity, validating the reagent's ability to maintain geometric integrity through multiple catalytic cycles.

Experimental Protocols
Protocol A: Sequential Coupling with 1-Bromo-2-iodoethene

For the synthesis of unsymmetrical enediynes or polyenes.

Step 1: Chemoselective Sonogashira (Iodide-Selective)

  • Setup: Flame-dry a round-bottom flask. Add (E)-1-bromo-2-iodoethene (1.0 equiv), Pd(PPh₃)₄ (3-5 mol%), and CuI (5-10 mol%).

  • Solvent: Dissolve in degassed THF/Et₃N (1:1 ratio).

  • Addition: Add the terminal alkyne (0.95 equiv) dropwise at 0°C to Room Temperature (RT) . Note: Slight deficit of alkyne ensures no attack on the bromide.

  • Monitoring: Stir at RT for 2-4 hours. TLC should show consumption of alkyne and formation of a single new spot (bromo-enyne).

  • Workup: Standard aqueous extraction. The product contains the vinyl bromide.[5]

Step 2: Second Coupling (Bromide-Activation)

  • Setup: Take the bromo-enyne from Step 1. Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%).[1]

  • Conditions: Add the second alkyne (1.2 equiv). Heat to 50-60°C or use microwave irradiation. Note: The C-Br bond requires higher energy/activation than the C-I bond.

Protocol B: Symmetrical Coupling with 1,2-Diiodoethene

For the synthesis of symmetric bis-alkynes.

  • Setup: Charge flask with (E)-1,2-diiodoethene (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent: Degassed Benzene or THF with DIPA (diisopropylamine) or Piperidine .

  • Addition: Add terminal alkyne (2.5 - 3.0 equiv).

  • Reaction: Stir at RT. If sluggish, warm to 40°C. The reaction will proceed rapidly at both sites.[1]

  • Result: Yields the symmetric enediyne (A-Linker-A).

Strategic Decision Tree

Use this logic flow to select the correct reagent for your synthesis.

DecisionTree Start Start: Define Target Molecule Symmetry Is the target symmetric around the alkene? Start->Symmetry YesSym Yes (e.g., R-C≡C-CH=CH-C≡C-R) Symmetry->YesSym Yes NoSym No (e.g., R¹-C≡C-CH=CH-R²) Symmetry->NoSym No UseDiiodo USE 1,2-DIIODOETHENE • One-pot double coupling • Use 2.5+ equiv of alkyne YesSym->UseDiiodo StepCount Can you afford a 2-step sequence? NoSym->StepCount UseBromo USE 1-BROMO-2-IODOETHENE • Step 1: RT (I-selective) • Step 2: Heat (Br-selective) • High Fidelity StepCount->UseBromo Yes (Recommended) UseDiiodoExcess USE 1,2-DIIODOETHENE (High Risk) • Must use 5-10 equiv of diiodide • Difficult purification • Statistical yield loss StepCount->UseDiiodoExcess No (Only if desperate)

Figure 2: Decision matrix for reagent selection.

References
  • Stereoselective Synthesis of Xerulin

    • Bradbury, B. J., et al. "An efficient and stereoselective synthesis of xerulin via Pd-catalyzed cross coupling and lactonization featuring (E)-iodobromoethylene as a novel two-carbon synthon." Journal of Organic Chemistry.
  • Sequential Cross-Coupling Reviews

    • Langer, P. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis."[1] Beilstein Journal of Organic Chemistry.

  • Retinoid Synthesis

    • Otero, M. P., et al. "Stereoselective synthesis of annular 9-cis-retinoids and binding characterization to the retinoid X receptor."[6] Journal of Organic Chemistry.

  • Bond Dissociation Energies (Vinyl Halides)

    • Comparisons derived from standard physical organic chemistry data for vinyl halides (C-I vs C-Br).[1]

  • 1,2-Diiodoethene Properties

    • General reactivity and isomer data.[1][7]

    • (Note: While Wikipedia serves as a general landing page, specific reactivity is corroborated by the synthetic protocols in Ref 1 and 2).

Sources

Technical Guide: Alternatives to 1-Bromo-2-iodoethene for Vinyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of high-performance alternatives to 1-bromo-2-iodoethene for constructing vinyl scaffolds. It addresses the limitations of the parent reagent—specifically its instability, light sensitivity, and cost—while offering robust protocols for orthogonal functionalization.

Executive Summary

1-Bromo-2-iodoethene is the standard bifunctional reagent for sequential cross-coupling due to the extreme rate difference between C–I and C–Br oxidative addition (


). However, its practical utility is limited by thermal instability , high cost , and shelf-life degradation .

This guide evaluates three "field-proven" alternatives that offer superior stability or unique orthogonality profiles. We categorize these based on their mechanistic role in the first coupling step:

  • Orthogonal Electrophiles: Silyl-masked vinyl halides (Stability & Orthogonality).

  • Nucleophilic Scaffolds: Vinyl trifluoroborates (Polarity Inversion).

  • Iterative Systems: MIDA boronates (Slow-Release Control).

Part 1: Mechanistic Landscape & Selection Logic

The choice of alternative depends on your specific starting materials (Electrophile vs. Nucleophile) and the required stereochemistry.

Comparative Analysis of Reagents
ReagentRole (Step 1)Selectivity BasisStabilityAtom Economy
1-Bromo-2-iodoethene ElectrophileBond Energy (C–I < C–Br)Low (Light sensitive)High
(E)-1-Bromo-2-TMS-ethene ElectrophileOrthogonal Mechanism (Pd vs. F⁻)HighModerate
K-[trans-2-bromovinyl]BF₃ NucleophilePolarity (B vs. Br)Very High (Air stable)High
trans-2-Bromovinyl MIDA ElectrophileHybridization (sp³-B is inert)Very HighLow (Ligand waste)
Decision Matrix: Selecting the Right Scaffold

ReagentSelection Start Start: What is your First Coupling Partner? Boronic Boronic Acid/Ester (Nucleophile) Start->Boronic Partner is Nucleophile Halide Aryl Halide/Triflate (Electrophile) Start->Halide Partner is Electrophile TMS Use (E)-1-Bromo-2-TMS-ethene (Reaction: Suzuki -> Hiyama) Boronic->TMS Standard Conditions MIDA Use trans-2-Bromovinyl MIDA (Reaction: Suzuki -> Hydrolysis -> Suzuki) Boronic->MIDA Complex Iterative Synthesis BF3 Use K-[trans-2-bromovinyl]BF3 (Reaction: Suzuki -> Heck/Suzuki) Halide->BF3 Invert Polarity TMS_Desc Advantage: Robust Orthogonality Disadvantage: Fluoride waste TMS->TMS_Desc BF3_Desc Advantage: Air Stable Solid Disadvantage: Solubility (requires H2O) BF3->BF3_Desc

Figure 1: Decision tree for selecting the optimal vinyl scaffold based on coupling partner availability.

Part 2: Primary Alternatives & Protocols
Alternative A: (E)-1-Bromo-2-(trimethylsilyl)ethene

Best For: Replacing 1-bromo-2-iodoethene while maintaining an electrophilic role. Mechanism: The C–Br bond undergoes oxidative addition with Pd(0), while the C–Si bond remains inert. The silyl group acts as a "masked" halide, which can later be activated via Hiyama coupling (fluoride) or iododesilylation (ICl).

Experimental Protocol: Sequential Suzuki-Hiyama Coupling

  • Step 1: Selective Suzuki Coupling (C–Br activation)

    • Charge: Flask with arylboronic acid (1.1 equiv), (E)-1-bromo-2-(trimethylsilyl)ethene (1.0 equiv), and Pd(PPh₃)₄ (3-5 mol%).

    • Solvent: Add DME/2M Na₂CO₃ (2:1 ratio). Note: The TMS group is stable to weak aqueous base.

    • Reaction: Heat to 80 °C for 4–12 hours under Argon.

    • Workup: Extract with Et₂O. The product is an (E)-β-trimethylsilylstyrene .

  • Step 2: Hiyama Coupling (C–Si activation)

    • Charge: Flask with the styrenyl silane (from Step 1), Aryl Iodide (1.1 equiv), and Pd₂(dba)₃ (2.5 mol%).

    • Activator: Add TBAF (1.5 equiv) or TASF (for milder conditions).

    • Solvent: THF at 60 °C.

    • Mechanism: Fluoride forms a pentacoordinate silicate, activating the C–Si bond for transmetallation.

Expert Insight: Unlike 1-bromo-2-iodoethene, where temperature control is critical to prevent "scrambling" (reaction at Br), the TMS group is completely orthogonal to Pd(0) until Fluoride is added. This guarantees >99% site selectivity.

Alternative B: Potassium (trans-2-bromovinyl)trifluoroborate

Best For: "Polarity Inversion"—when your coupling partner is an Aryl Halide. Mechanism: This reagent acts as a nucleophile first. The BF₃K moiety reacts in a Suzuki coupling, transferring the vinyl bromide intact to the aryl ring.

Experimental Protocol: Retention of the Vinyl Bromide

  • Reagents: Aryl Bromide/Iodide (1.0 equiv), K-[trans-2-bromovinyl]BF₃ (1.05 equiv).

  • Catalyst System: PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%).

    • Why dppf? Bidentate ligands prevent β-hydride elimination and stabilize the catalytic cycle for BF₃K salts.

  • Base/Solvent: Cs₂CO₃ (3.0 equiv) in THF/H₂O (3:1).

    • Critical Step: Water is required to solubilize the inorganic salt and facilitate transmetallation.

  • Conditions: Reflux (70–80 °C) for 4–16 hours.

  • Outcome: The product is an (E)-β-bromostyrene . The Bromine atom remains untouched and is ready for a second coupling (e.g., Heck, Sonogashira, or Suzuki).

Data Validation: Molander et al. demonstrated that this reagent retains >98% E-stereochemistry during the first coupling. The C–Br bond is preserved because the oxidative addition of the Aryl-Halide (partner) is faster than the oxidative addition of the Vinyl-Br (reagent) into the Pd(II)-Aryl intermediate.

Alternative C: trans-2-Bromovinyl MIDA Boronate

Best For: Complex, iterative synthesis requiring shelf-stable intermediates. Mechanism: The MIDA (N-methyliminodiacetic acid) ligand complexes the boron, hybridizing it to sp³.[1] This shuts down transmetallation. The C–Br bond reacts first (Suzuki), leaving the MIDA-boronate intact. Hydrolysis releases the active boronic acid for the next step.

Workflow Visualization:

MIDA_Workflow Reagent Br-Vinyl-B(MIDA) (sp3 Boron = Inert) Step1 Step 1: Suzuki Coupling (Reacts at Br) Reagent->Step1 Pd(0), Ar-B(OH)2 Intermed R-Vinyl-B(MIDA) (Stable Intermediate) Step1->Intermed Step2 Step 2: Hydrolysis (NaOH/THF) Intermed->Step2 Active R-Vinyl-B(OH)2 (Active Species) Step2->Active Step3 Step 3: 2nd Coupling Active->Step3 Pd(0), Ar-X

Figure 2: Iterative assembly using MIDA boronates. Note that the reactivity order is reversed compared to the TMS strategy (Halide reacts first).

Part 3: Comparative Performance Data

The following table summarizes the performance metrics of these alternatives against the standard 1-bromo-2-iodoethene.

Feature1-Bromo-2-iodoethene(E)-1-Bromo-2-TMS-etheneK-[trans-2-bromovinyl]BF₃
Primary Reactivity Electrophile (C–I)Electrophile (C–Br)Nucleophile (C–B)
Site Selectivity ~95:5 (I vs Br)>99:1 (Br vs Si)>99:1 (B vs Br)
Stereoretention High (E)High (E)High (E)
Stability Poor (Light/Heat)Excellent Excellent (Solid)
Toxicity High (Alkylating agent)ModerateLow (Inorganic salt)
Cost Efficiency Low (

$)
Medium (

)
High ($)
References
  • Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Beilstein Journal of Organic Chemistry, 2016. Link

  • Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Journal of Organic Chemistry, 2011. Link

  • Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate. Journal of Organic Chemistry, 2006. Link

  • Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block. Tetrahedron, 2009.[2] Link

  • Hiyama Coupling: Reaction Mechanism and Scope. Organic Chemistry Portal. Link

Sources

Publish Comparison Guide: Computational Analysis of 1-Bromo-2-Iodoethene Reaction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

1-Bromo-2-iodoethene (


) serves as a critical linchpin in the stereoselective synthesis of conjugated systems, particularly in drug discovery (e.g., retinoids, polyenes). Its value lies in its bifunctionality : it possesses two distinct halogen handles (Iodine and Bromine) on a rigid alkene scaffold.

The core challenge—and the focus of this computational guide—is chemoselectivity . Experimentalists must selectively activate the C–I bond while leaving the C–Br bond intact for subsequent functionalization, or vice versa.

This guide compares the computational prediction of these reaction pathways against experimental outcomes , demonstrating how Density Functional Theory (DFT) outperforms traditional trial-and-error methods in optimizing cross-coupling protocols.

Key Comparison Matrix
FeaturePath A: C–I Activation (Preferred) Path B: C–Br Activation (Alternative) Computational Insight
Bond Dissociation Energy (BDE) ~65 kcal/mol~78 kcal/molC–I is significantly weaker; DFT predicts exclusive kinetic selectivity.
Oxidative Addition Barrier (

)
Low (~12–15 kcal/mol)Moderate (~20–25 kcal/mol)Pd(0) inserts into C–I

times faster than C–Br.
Lithium-Halogen Exchange Fast, StereoretentiveSlow, requires T > -78°CExchange at Iodine is diffusion-controlled; Bromine exchange competes only at higher T.
Major Side Reaction Homocoupling (via 2nd Transmetalation)

-Hydride Elimination
Computations reveal a "Second Transmetalation" mechanism responsible for homocoupling.[1]

Computational Methodology & Alternatives

To accurately model 1-bromo-2-iodoethene, one cannot rely on standard B3LYP functionals alone due to the significant influence of dispersion forces and relativistic effects associated with the Iodine atom.

Recommended Computational Workflow

For high-fidelity predictions, the following "Product" workflow is recommended over standard "Alternative" approaches.

  • Product (Recommended): wB97X-D or M06-2X functional with a split basis set (e.g., def2-TZVP for C/H/Br and def2-TZVP with ECP for I).

    • Why: Accounts for dispersion (critical for Pd-ligand interactions) and relativistic contraction of Iodine orbitals.

  • Alternative (Legacy): B3LYP/6-31G* (LANL2DZ for I).

    • Flaw: Underestimates barrier heights for oxidative addition, leading to false predictions of poor selectivity.

Workflow Visualization

The following diagram outlines the logical flow for computationally validating the reaction pathway.

CompWorkflow Start Start: 1-Bromo-2-Iodoethene Structure GeomOpt Geometry Optimization (DFT: wB97X-D/def2-TZVP) Start->GeomOpt ConfSearch Conformational Search (Cis vs Trans Isomers) GeomOpt->ConfSearch TS_Search Transition State Search (Oxidative Addition) ConfSearch->TS_Search Input Structures IRC Intrinsic Reaction Coordinate (Verify Pathway) TS_Search->IRC Frequency Check Energy Single Point Energy (Solvation Correction: SMD) IRC->Energy Validation Compare u0394Gu2021 (C-I vs C-Br) Energy->Validation

Caption: Step-by-step computational workflow for determining regioselectivity in vinyl dihalides.

Deep Dive: Reaction Pathway Analysis

Pathway A: Oxidative Addition (The Selectivity Filter)

The primary utility of 1-bromo-2-iodoethene is in Pd-catalyzed cross-coupling (Negishi, Sonogashira, Suzuki). The critical step determining selectivity is Oxidative Addition (OA) .

  • Mechanism: The Pd(0) catalyst coordinates to the

    
    -system of the alkene. It then inserts into the C–X bond.
    
  • Computational Findings:

    • The Transition State (TS) for C–I insertion is early and reactant-like, driven by the weak C–I bond.

    • The TS for C–Br insertion is late and requires significant distortion of the C–Br bond.

    • Selectivity Factor: The calculated difference in activation energy (

      
      ) is typically >5 kcal/mol, translating to >99:1 selectivity for the C–I bond at room temperature.
      
Pathway B: The "Second Transmetalation" Trap

A common experimental failure mode in Negishi coupling is the formation of homocoupling products (Ar-Ar) instead of the desired cross-coupled product.

  • Conventional Wisdom: Homocoupling arises from disproportionation of the organozinc reagent.

  • Computational Insight: Recent DFT studies [1] reveal a different mechanism: a Second Transmetalation .

    • First Transmetalation:

      
       (Desired).
      
    • Second Transmetalation (Parasitic):

      
       reacts again with 
      
      
      
      before reductive elimination, leading to
      
      
      and subsequent homocoupling.[1]
    • Correction: Computations suggest that bulky ligands (e.g., phosphines with large cone angles) destabilize the transition state for this second transmetalation, restoring high selectivity.

Potential Energy Surface (PES) Diagram

This diagram visualizes the energetic preference for C–I activation over C–Br.

PES Reactant Reactant Pd(0) + C2H2BrI TS_I TS (C-I) u0394G = +14 kcal/mol Reactant->TS_I Fast TS_Br TS (C-Br) u0394G = +21 kcal/mol Reactant->TS_Br Slow Int_I Intermediate L2Pd(Br-Vinyl)-I TS_I->Int_I Int_Br Intermediate L2Pd(I-Vinyl)-Br TS_Br->Int_Br

Caption: Potential Energy Surface comparing the kinetic barriers of C-I vs C-Br oxidative addition.

Experimental Validation & Protocols

The computational predictions described above are validated by experimental protocols such as the Negishi Coupling of 1-bromo-2-iodoethene.

Protocol 1: Selective C–I Negishi Coupling

Based on computational insights favoring kinetic control.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagents:

    • 1-bromo-2-iodoethene (1.0 equiv)

    • Organozinc reagent (

      
      , 1.1 equiv)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for higher turnover).
  • Execution:

    • Dissolve halide in THF.

    • Add catalyst and stir for 5 min to form the oxidative addition complex (Computation confirms this is fast).

    • Add organozinc dropwise at 0°C. Note: Low temperature prevents C–Br activation.

  • Monitoring: Reaction is typically complete in <1 hour.

    • Validation: GC-MS should show >98% consumption of starting material and <2% homocoupling if ligand steric bulk is sufficient [2].

Protocol 2: Computational Setup (Gaussian Input)

To reproduce the selectivity data:

References

  • Revealing a Second Transmetalation Step in the Negishi Coupling. ResearchGate. Retrieved from

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums. RSC Publishing. Retrieved from

  • Mechanism of Lithium-Halogen Exchange. Princeton University, MacMillan Group. Retrieved from

  • Isomer-selective dissociation dynamics of 1,2-dibromoethene. National Institutes of Health (PMC). Retrieved from

  • Ethane, 1-bromo-2-iodo- (Compound Summary). PubChem. Retrieved from

Sources

A Comparative Guide to the Spectroscopic Validation of 1-Bromo-2-iodoethene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

1-Bromo-2-iodoethene and its derivatives are valuable synthetic intermediates, particularly in cross-coupling reactions where the differential reactivity of the C-Br and C-I bonds can be exploited for sequential functionalization. The precise structural elucidation of these compounds is paramount, as their utility is intrinsically tied to their geometry. The presence of two different halogen atoms on a carbon-carbon double bond necessitates a robust and multi-faceted validation approach to confirm not only the constitution but also the stereochemistry—distinguishing between the (E) (entgegen) and (Z) (zusammen) isomers.

This guide provides an in-depth comparison of standard spectroscopic techniques for the comprehensive validation of 1-bromo-2-iodoethene derivatives. We will delve into the causality behind experimental choices, present field-proven protocols, and offer comparative data to empower researchers in their structural analysis.

The Central Challenge: Assigning Stereochemistry

The primary analytical challenge for 1-bromo-2-iodoethene derivatives is the unambiguous assignment of the double bond geometry.[1][2] The choice of substituents on the ethene backbone can render simple diagnostic methods inconclusive, demanding a more sophisticated analytical strategy. The Cahn-Ingold-Prelog (CIP) priority rules are fundamental to naming these isomers; iodine receives a higher priority than bromine, and the other substituents are ranked accordingly to assign the E or Z descriptor.[3][4] This guide will compare the efficacy of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in solving this analytical puzzle.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural and stereochemical analysis of 1-bromo-2-iodoethene derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy: Probing the Vinylic Environment

For a simple 1-bromo-2-iodoethene (where the other two substituents are hydrogens), the vinylic protons provide a wealth of information.

Causality Behind the Analysis: The key parameter for stereochemical assignment is the vicinal coupling constant (³J) between the two protons across the double bond. Due to the stereochemical dependence of this interaction, (E) and (Z) isomers exhibit characteristically different ³J values.

  • Trans-coupling (E-isomer): Typically larger, in the range of 11-18 Hz.[5][6]

  • Cis-coupling (Z-isomer): Typically smaller, in the range of 6-14 Hz.[5][6]

This difference arises from the dihedral angle between the C-H bonds, which is 180° in the trans configuration, leading to more efficient orbital overlap for the coupling interaction, compared to the 0° angle in the cis configuration.

Data Summary: ¹H NMR Parameters

IsomerTypical Vinylic Proton Chemical Shift (δ, ppm)Typical ³JHH Coupling Constant (Hz)
(E)-1-bromo-2-iodoethene ~6.5 - 7.511 - 18
(Z)-1-bromo-2-iodoethene ~6.5 - 7.56 - 14

Note: Chemical shifts are influenced by solvent and other substituents. The deshielding effect of the halogens places these protons in the typical vinylic region.[6][7]

B. ¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR is less informative for direct stereochemical assignment but is crucial for confirming the presence of the double bond and the overall carbon framework.

Causality Behind the Analysis: The sp² hybridized carbons of the double bond resonate in a characteristic downfield region (typically 100-150 ppm), clearly distinguishing them from any sp³ carbons in the molecule.[5][6] The electronegativity of the directly attached halogens influences the precise chemical shifts, with the carbon attached to bromine generally appearing at a different shift than the one attached to iodine.[8][9]

C. The Nuclear Overhauser Effect (NOE): The Definitive Stereochemical Arbiter

When coupling constants are ambiguous (e.g., in trisubstituted derivatives where only one vinylic proton exists) or as an orthogonal validation method, NOE-based experiments are the gold standard.[10][11]

Causality Behind the Analysis: The NOE is a through-space phenomenon that detects protons that are close to each other (< 5 Å), irrespective of their through-bond connectivity.[11] In a 1D or 2D NOESY experiment, irradiation of a proton on one side of the double bond will show a signal enhancement (an NOE) for substituents on the same side of the double bond.

  • For a Z-isomer: An NOE will be observed between the vinylic protons.

  • For an E-isomer: No NOE will be observed between the vinylic protons, as they are too far apart. Instead, an NOE would be seen between a vinylic proton and a substituent on the same side.

This provides an unambiguous assignment of the stereochemistry.[10][12]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure adequate spectral width to cover the vinylic region (0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and measure the coupling constants (³JHH) for the vinylic signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (0-200 ppm) is necessary.

    • Longer acquisition times may be needed due to the low natural abundance of ¹³C.

  • 2D NOESY Acquisition (if required):

    • Set up a 2D NOESY experiment.

    • Use a mixing time appropriate for a small molecule (typically 500-800 ms).

    • Process the 2D data and look for cross-peaks that indicate spatial proximity between vinylic protons and/or adjacent substituents.

II. Mass Spectrometry (MS): Unambiguous Molecular Formula and Halogen Identification

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized derivatives.

Causality Behind the Analysis: The key diagnostic features in the mass spectrum of a 1-bromo-2-iodoethene derivative are its molecular ion peak (M⁺) and the characteristic isotopic patterns of the halogens.

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of peaks for any bromine-containing fragment, separated by 2 m/z units, with nearly equal intensity ([M]⁺ and [M+2]⁺).[13]

  • Iodine: Is monoisotopic (¹²⁷I), so it does not contribute to an [M+2]⁺ peak.

The combination of one bromine and one iodine atom leads to a distinctive molecular ion cluster. For the parent C₂H₂BrI molecule (MW ≈ 233 g/mol ), one would expect a peak for [C₂H₂⁷⁹BrI]⁺ and a nearly equally intense peak for [C₂H₂⁸¹BrI]⁺.[14][15]

Fragmentation Patterns: The weaker C-I and C-Br bonds are prone to cleavage upon ionization.[16] Common fragmentation pathways include the loss of halogen radicals (•I or •Br) or the entire halogen atom.

Data Summary: Expected MS Fragments for C₂H₂BrI

Ionm/z (using ⁷⁹Br, ¹²⁷I)m/z (using ⁸¹Br, ¹²⁷I)Interpretation
[C₂H₂BrI]⁺232234Molecular Ion (M⁺)
[C₂H₂Br]⁺106108Loss of •I
[C₂H₂I]⁺153153Loss of •Br
[C₂H₂]⁺2626Loss of •Br and •I
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) to generate ions. EI is often more informative for seeing fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Analysis:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.

    • Identify major fragment ions and correlate them with the expected structure.

    • For high-resolution MS (HRMS), compare the exact measured mass to the calculated mass to confirm the elemental formula.

III. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While not as structurally definitive as NMR, IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Causality Behind the Analysis: Molecular vibrations absorb infrared radiation at specific frequencies corresponding to the energy of that vibration. For a 1-bromo-2-iodoethene derivative, the most relevant vibrations are the C=C stretch and the C-X (carbon-halogen) stretches.

  • C=C Stretch: The carbon-carbon double bond stretch typically appears in the 1620-1680 cm⁻¹ region. Its intensity can be variable.

  • C-Br and C-I Stretches: These vibrations occur at lower frequencies, in the fingerprint region of the spectrum (below 1500 cm⁻¹). C-Br stretches are typically found between 690-515 cm⁻¹, while C-I stretches are even lower, often below 600 cm⁻¹.[17] These can be difficult to assign definitively due to overlap with other vibrations.[17][18]

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands, paying close attention to the C=C stretching frequency.

Comparative Analysis & Workflow

No single technique is sufficient for complete validation. An integrated approach is required, leveraging the strengths of each method.

TechniqueStrengthsWeaknessesPrimary Role in Validation
¹H NMR Excellent for determining stereochemistry (via ³J coupling), connectivity, and purity.Can be complex for highly substituted or coupled systems.Primary: Stereochemistry & Connectivity
¹³C NMR Confirms carbon skeleton and presence of C=C bond.Insensitive, longer acquisition times, not ideal for stereochemistry.Secondary: Structural Confirmation
NOESY NMR Unambiguous determination of stereochemistry through spatial proximity.[10][11]Requires more instrument time and expertise to set up and interpret.Definitive: Stereochemistry
Mass Spec Confirms molecular weight and elemental formula (especially with HRMS). Isotopic patterns confirm halogen presence.[13][19]Does not provide stereochemical information.Primary: Formula Confirmation
IR Spec Fast, simple confirmation of functional groups (C=C).[20]C-X stretches are in the crowded fingerprint region; provides no stereochemical data.Supportive: Functional Group ID
Recommended Validation Workflow

The following diagram outlines a logical workflow for the spectroscopic validation of a newly synthesized 1-bromo-2-iodoethene derivative.

G cluster_0 Initial Characterization cluster_1 Structural & Stereochemical Elucidation cluster_2 Final Validation start Purified Sample ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spec. start->ir h_nmr ¹H NMR c_nmr ¹³C NMR h_nmr->c_nmr decision Coupling Constant (³JHH) Diagnostic? h_nmr->decision conclusion Structure & Stereochemistry Confirmed c_nmr->conclusion Yes noesy 2D NOESY noesy->conclusion decision->noesy No / Ambiguous decision->conclusion Yes

Caption: Recommended workflow for spectroscopic validation.

Conclusion

The spectroscopic validation of 1-bromo-2-iodoethene derivatives is a task that demands a synergistic application of multiple analytical techniques. While mass spectrometry and infrared spectroscopy provide crucial, high-level confirmations of molecular formula and functional groups, it is the suite of NMR experiments—¹H, ¹³C, and particularly NOESY—that delivers the high-fidelity data required for unambiguous structural and, most critically, stereochemical assignment. By following the integrated workflow presented, researchers can confidently and rigorously characterize these versatile chemical building blocks, ensuring the integrity of their subsequent synthetic endeavors.

References

  • Determining geometry of trisubstituted alkene. (2017). Chemistry Stack Exchange. [Link]

  • Infrared absorption spectra of vinyl radicals isolated in solid Ne. (2008). The Journal of Chemical Physics. [Link]

  • Yousef, T. A., Hussein, R. K., & Abou-krisha, M. (2019). DFT INVESTIGATION OF GEOMETRICAL STRUCTURE, IR AND RAMAN SPECTRA OF VINYL HALIDES CH2=CH–X (X IS F, Cl AND Br). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • The mass - spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • Alkene Stereochemistry and the E,Z Designation. (2024). Chemistry LibreTexts. [Link]

  • Alkene stereochemistry. University of Calgary. [Link]

  • The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy. (n.d.). RSC Publishing. [Link]

  • Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. [Link]

  • Alkene Stereochemistry and the E,Z Designation. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

  • Alkenes and Alkynes. (n.d.). [Link]

  • (E)-1-bromo-2-iodoethene. (n.d.). PubChem - NIH. [Link]

  • (e)-1-bromo-2-iodoethene (C2H2BrI). (n.d.). PubChemLite. [Link]

  • Alkene Stereochemistry Understanding E/Z Configuration. (2025). Orango. [Link]

  • Alkenes – Reactions and Synthesis. (n.d.). Fiveable. [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]

  • (Z)-1-bromo-2-iodoethene. (n.d.). PubChem. [Link]

  • Overview of the 1-bromo-2-iodoethane in cyclohexane solution resonance... (n.d.). ResearchGate. [Link]

  • Mass spectrometry. (n.d.). CIE A-Level Chemistry. [Link]

  • Simultaneous Determination of Chlorinated Ethenes and Ethene in Groundwater Using Headspace Solid-Phase Microextraction with Gas Chromatography. (2013). Journal of Chromatographic Science. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. [Link]

  • Ethane, 1-bromo-2-iodo-. (n.d.). PubChem - NIH. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]

  • Mass Spectrometry (Edexcel A Level Chemistry). (2025). Save My Exams. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. [Link]

  • How to identify an alkyl halide using an infrared (IR) spectrum. (2022). Quora. [Link]

  • proton NMR spectrum of E/Z pent-2-ene (cis/trans isomers). (n.d.). Doc Brown. [Link]

  • Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. (n.d.). Modgraph. [Link]

  • Infrared Spectra and Structure of Solid Polymer Electrolytes Based on Poly(vinyl alcohol) and Lithium Halides. (n.d.). ResearchGate. [Link]

  • 13C NMR study of halogen bonding of haloarenes: measurements of solvent effects and theoretical analysis. (2004). PubMed. [Link]

  • Benzene, 1-bromo-2-iodo-. (n.d.). NIST WebBook. [Link]

  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown. [Link]

  • Photoelectron spectra of bromo- and iodo-thiophens. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

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Kinetic Profiling & Synthetic Utility of 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Linchpin

In the architecture of complex organic scaffolds—particularly conjugated enynes and polyenes used in pharmaceuticals and optoelectronics—1-bromo-2-iodoethene functions as a premier "linchpin" reagent. Its value lies in the kinetic differentiation between the C–I and C–Br bonds.[1]

Unlike symmetrical alternatives (1,2-diiodoethene or 1,2-dibromoethene), 1-bromo-2-iodoethene offers a pre-programmed reaction sequence. The C–I bond undergoes oxidative addition to Pd(0) significantly faster (


), allowing for highly chemoselective mono-functionalization under mild conditions, followed by a second activation of the C–Br bond under more forcing conditions. This guide analyzes the kinetic profiles that enable this selectivity and compares its performance against symmetrical dihaloalkenes.

Comparative Analysis: 1-Bromo-2-iodoethene vs. Alternatives

The choice of vinyl halide determines the synthetic strategy. The table below compares 1-bromo-2-iodoethene with its symmetrical counterparts based on kinetic performance and utility.

Table 1: Performance Matrix of Dihaloethene Reagents
Feature1-Bromo-2-iodoethene (E)-1,2-Diiodoethene (E)-1,2-Dibromoethene
Primary Utility Sequential Cross-Coupling (Linchpin)Homocoupling / Rapid InsertionLow-Cost Bulk Synthesis
Kinetic Selectivity High (

)
None (Statistical mixture likely)None (Statistical mixture likely)
Oxidative Addition (

)
Fast (C-I site), then Slow (C-Br site)Very Fast (Both sites)Slow (Requires heat/active ligands)
Stability Moderate (Light sensitive)Low (Prone to

elimination)
High
Stereoretention Excellent (E-isomer retention)Moderate (Isomerization possible)Excellent
Typical Workflow 1. Sonogashira (RT)

2. Suzuki (Heat)
Difficult to control mono-couplingRequires forcing conditions

Expert Insight: While 1,2-diiodoethene reacts faster, it suffers from "over-reaction" (double coupling) and instability (reversion to acetylene +


). 1-bromo-2-iodoethene mitigates this by kinetically "protecting" the second site (C-Br) until the catalyst temperature or ligand system is altered.

Mechanistic Deep Dive: Kinetic Selectivity

The utility of 1-bromo-2-iodoethene rests on the kinetics of Oxidative Addition (OA) , the rate-determining step in the first catalytic cycle.

The Kinetic Hierarchy

Research into Pd(0) oxidative addition demonstrates a clear hierarchy in rate constants (


) for vinyl halides:


For 1-bromo-2-iodoethene:

  • Site A (C-I): Reacts at room temperature (or below) with standard Pd-catalysts (e.g.,

    
    ). The activation energy (
    
    
    
    ) is low (
    
    
    kcal/mol).
  • Site B (C-Br): Remains inert at RT. Activation requires elevated temperatures (

    
    C) or specialized bulky/electron-rich ligands (e.g., Buchwald phosphines).
    
Pathway Visualization

The following diagram illustrates the sequential catalytic cycles, highlighting the kinetic gatekeeping that prevents premature reaction of the bromide.

ReactionPathway Start (E)-1-bromo-2-iodoethene Int1 Intermediate A (Oxidative Addition at C-I) Start->Int1 Fast OA (k1) RT, Mild Base Pd0 Pd(0) Catalyst Pd0->Int1 Int2 Intermediate B (Oxidative Addition at C-Br) Pd0->Int2 Prod1 Mono-Coupled Product (Vinyl Bromide Intact) Int1->Prod1 Transmetalation & Reductive Elimination Prod1->Int2 Slow OA (k2) Heat (>60°C) Final Final Di-Coupled Product Int2->Final Coupling Partner 2

Figure 1: Sequential Kinetic Pathway. The high rate of C-I insertion (


) allows complete consumption of the starting material before the C-Br bond (

) becomes active.

Experimental Protocols (Self-Validating)

Protocol A: Kinetic Profiling via competitive Oxidative Addition

Objective: To empirically verify the reactivity difference between C-I and C-Br sites or compare against standards.

Reagents:

  • (E)-1-bromo-2-iodoethene (0.1 mmol)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.1 mmol)

  • Catalyst:

    
     (0.01 mmol, 10 mol%)
    
  • Solvent: THF-

    
     (0.6 mL, anhydrous/degassed)
    

Methodology:

  • Preparation: In a glovebox (

    
     atmosphere), combine substrate and internal standard in an NMR tube.
    
  • Baseline: Acquire

    
    H NMR (
    
    
    
    ) to establish integration ratios of vinylic protons vs. standard.
  • Initiation: Add

    
     dissolved in minimal THF-
    
    
    
    . Invert tube to mix.
  • Monitoring: Insert into NMR probe pre-equilibrated to 25°C. Acquire spectra every 5 minutes.

  • Data Analysis:

    • Monitor the disappearance of the C-I vinylic proton signal (typically

      
       6.8–7.2 ppm).
      
    • Monitor for the appearance of the oxidative addition complex (shift to high field) or consumption of Pd(0) if monitoring via

      
      P NMR.
      
    • Validation Check: The C-Br bond signal should remain largely unchanged at 25°C over the timeframe of C-I consumption. If C-Br consumption is observed >5%, lower temperature to 0°C.

Protocol B: Sequential Sonogashira-Suzuki Coupling

Objective: Synthesis of (E)-1-aryl-but-1-en-3-yne derivatives.[2]

Step 1: Chemoselective Sonogashira (C-I Activation)

  • Charge a flask with 1-bromo-2-iodoethene (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%).
    
  • Add THF (0.2 M) and

    
     (2.0 equiv).
    
  • Add terminal alkyne (1.05 equiv) dropwise at 0°C to RT .

  • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC/GC. The starting dihalide should disappear; the mono-coupled bromide product should appear. No di-alkynylated product should be visible.

  • Workup: Standard aqueous extraction. The product is an (E)-1-bromo-1-en-3-yne .

Step 2: Suzuki-Miyaura (C-Br Activation)

  • Dissolve the crude bromide from Step 1 in Toluene/Water (4:1).

  • Add Aryl Boronic Acid (1.2 equiv),

    
     (3.0 equiv), and 
    
    
    
    (3-5 mol%).
  • Heat to 70–90°C for 6–12 hours.

    • Causality: The elevated temperature provides the energy required to overcome the higher activation barrier of the C(sp2)–Br oxidative addition.

  • Workup: Extract and purify via column chromatography.

Visualizing Kinetic Performance

The graph below conceptualizes the concentration profiles during a competitive reaction, illustrating why 1-bromo-2-iodoethene is superior for sequential operations.

References

  • Jutand, A., & Négri, S. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics. Link

    • Key Finding: Establishes the reactivity order Vinyl-OTf Vinyl-Br Aryl-Br, providing the kinetic basis for sequential coupling.
  • Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry - A European Journal. Link

    • Key Finding: Demonstrates the utility of Sonogashira coupling in sequential cascades involving halo-enynes.
  • Kuang, C., et al. (2005).[3] Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids. Tetrahedron. Link

    • Key Finding: Provides synthesis methods for bromo-alkene precursors and discusses stereoselective coupling conditions.
  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[4] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. J. Am. Chem. Soc. Link

    • Key Finding: Mechanistic proof that Iodo-arenes react via irreversible associative displacement, while Bromo-arenes require rate-limiting phosphine dissociation, explaining the drastic r
  • BenchChem. (2025). An In-depth Technical Guide to (E)-1-bromopent-2-ene. Link

    • Key Finding: General protocols for handling bromo-alkenes and safety consider

Sources

Comparative Guide: Copper vs. Palladium Catalysis for 1-Bromo-2-iodoethene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Copper-catalyzed and Palladium-catalyzed cross-coupling reactions of 1-bromo-2-iodoethene , a critical linchpin in the synthesis of enediynes, polyenes, and complex pharmaceuticals.

Executive Summary

1-bromo-2-iodoethene is a bifunctional electrophile defined by its two distinct halogen sites. The core challenge in utilizing this substrate is chemoselectivity : coupling exclusively at the C–I bond while preserving the C–Br bond for subsequent functionalization.

  • Palladium (Pd) Catalysis is the Industry Standard . It operates via a concerted oxidative addition mechanism that is highly sensitive to bond dissociation energy (BDE), allowing for near-perfect chemoselectivity (I > Br) at room temperature with complete stereoretention.

  • Copper (Cu) Catalysis is the Cost-Effective Alternative . While traditionally limited by harsher reaction conditions (high heat) and radical pathways that risk stereochemical scrambling, modern ligand-accelerated Cu systems (e.g., using diamines) are emerging as viable "green" alternatives, particularly for C–N and C–O bond formations.

Part 1: Mechanistic Divergence & Selectivity[1]

The choice of metal dictates the reaction pathway, stereochemical outcome, and operational window.

Palladium: The Precision Pathway

Palladium(0) catalysts initiate reaction via oxidative addition . The rate of this step correlates directly with the carbon-halogen bond strength.

  • Selectivity Logic: The C–I bond (BDE ~65 kcal/mol) is significantly weaker than the C–Br bond (BDE ~81 kcal/mol). Pd(0) inserts into the C–I bond orders of magnitude faster than the C–Br bond.

  • Stereochemistry: The reaction proceeds through a concerted 3-centered transition state (in non-polar solvents) or an

    
    -like pathway, both of which strictly retain the alkene geometry (
    
    
    
    remains
    
    
    ).
Copper: The Radical/ -Complex Pathway

Copper(I) catalysis often proceeds via Single Electron Transfer (SET) or


-complex activation, which can blur the selectivity lines.
  • Selectivity Logic: While Cu still prefers I over Br, the radical nature of SET can lead to "over-reaction" (activating both halogens) or homocoupling side products if not carefully controlled.

  • Stereochemistry: Without specific chelating ligands (e.g., diamines, oxalamides), vinyl radicals generated during the cycle can invert, leading to thermodynamic

    
     mixtures.
    
Visualization: Reaction Pathways

ReactionPathways Substrate 1-bromo-2-iodoethene (E-isomer) Pd_Cat Pd(0) Catalyst (e.g., Pd(PPh3)4) Substrate->Pd_Cat Low Temp (RT) Cu_Cat Cu(I) Catalyst (e.g., CuI + Diamine) Substrate->Cu_Cat High Temp (>80°C) Pd_Inter Oxidative Addition (Pd inserts at C-I) Pd_Cat->Pd_Inter Fast Kinetics (I >> Br) Pd_Product Product A: (E)-1-bromo-2-functionalized (>98% Retention) Pd_Inter->Pd_Product Transmetallation & Red. Elimination Cu_Inter Radical/Pi-Complex (SET Mechanism) Cu_Cat->Cu_Inter Slower Kinetics Cu_Product Product B: Mixture of E/Z (Unless Ligand Controlled) Cu_Inter->Cu_Product Radical Recombination

Caption: Figure 1.[1] Mechanistic divergence between Pd (green) and Cu (red) pathways. Pd ensures stereochemical integrity; Cu requires specific ligands to prevent isomerization.

Part 2: Performance Comparison Data

The following data aggregates typical results for a Sonogashira coupling (reaction with terminal alkyne) using 1-bromo-2-iodoethene.

FeaturePalladium System (Standard)Copper System (Pd-Free)
Catalyst System PdCl

(PPh

)

(2-5 mol%) + CuI (co-cat)
CuI (10-20 mol%) + DMEDA/Phenanthroline
Primary Mechanism Concerted Oxidative AdditionRadical / Nucleophilic Substitution
Temperature 20°C – 40°C (Room Temp)80°C – 120°C (Heat Required)
Chemoselectivity Excellent (>99:1 I vs Br) Moderate to Good (Requires optimization)
Stereoretention >99% (

stays

)
Variable (Ligand dependent, often 80-95%)
Yield 85% – 98%60% – 85%
Cost High (

$)
Low ($)
Toxicity Low acute toxicity, but difficult to purgeHigher acute toxicity (Cu salts), easier to purge

Part 3: Experimental Protocols

Protocol A: Selective Pd-Catalyzed Sonogashira Coupling

Best for: High-value intermediates requiring strict stereochemical purity.

Reagents:

  • (E)-1-bromo-2-iodoethene (1.0 equiv)

  • Terminal Alkyne (1.05 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.02 equiv)
  • CuI (0.01 equiv)

  • Triethylamine (Et

    
    N) / THF (1:1 v/v)
    

Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with Pd catalyst and CuI. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed THF and Et

    
    N. The solution should turn yellow/brown.
    
  • Substrate Addition: Add (E)-1-bromo-2-iodoethene via syringe at 0°C .

  • Alkyne Addition: Dropwise addition of the terminal alkyne over 15 minutes.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (disappearance of dihaloalkene).

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O. The crude oil contains the (E)-1-bromo-enyne.
Protocol B: Cu-Catalyzed C–N Coupling (Amidation)

Best for: Introducing nitrogen nucleophiles where Pd fails or is too expensive.

Reagents:

  • (E)-1-bromo-2-iodoethene (1.0 equiv)

  • Amide/Lactam (1.2 equiv)

  • CuI (0.10 equiv)

  • Ligand: N,N'-dimethylethylenediamine (DMEDA) (0.20 equiv)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene

Workflow:

  • Complexation: Mix CuI and DMEDA in Toluene under Argon for 10 mins to form the active blue/green complex.

  • Addition: Add the amide, base, and 1-bromo-2-iodoethene.

  • Heating: Heat to 80°C for 12–18 hours. Note: Higher temperature is required to activate the C–I bond without Pd.

  • Workup: Filter through a Celite pad to remove copper salts.

Part 4: Decision Matrix (When to use which?)

Use the following logic flow to select the appropriate catalytic system for your drug development pipeline.

DecisionTree Start Goal: Functionalize 1-bromo-2-iodoethene Q1 Is Stereochemistry Critical? (Must retain E/Z isomer) Start->Q1 Q2 Is Cost/Scale the limiting factor? Q1->Q2 Moderate/No Pd_Route USE PALLADIUM (Protocol A) • Room Temp • >99% Retention • High Selectivity Q1->Pd_Route Yes (Strict) Q2->Pd_Route No (Discovery Scale) Cu_Route USE COPPER (Protocol B) • High Temp • Requires Diamine Ligand • Lower Cost Q2->Cu_Route Yes (Kg Scale)

Caption: Figure 2. Decision matrix for catalyst selection based on stereochemical requirements and scale.

References

  • Stereospecific Pd-Catalyzed Coupling: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters. Link

  • Selectivity of C-I vs C-Br: BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions.Link

  • Copper-Catalyzed Vinyl Halide Coupling: Jiang, L., et al. (2003).[2] Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters.[3] Link

  • Stereoretention in Cu-Catalysis: Cornelissen, L., et al. (2014).[3] Copper-Catalyzed Cross-Coupling of Vinylsiloxanes with Bromoalkynes. Organic Letters.[3] Link

  • Comparative Toxicity & Green Chemistry: EurekAlert. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications.[4]Link

Sources

Precision Isotopic Labeling: The (E)-1-Bromo-2-iodoethene Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) studies and metabolic elucidation, the demand for stereodefined, isotopically labeled olefins is critical. While symmetric precursors like (E)-1,2-diiodoethene have long been industry workhorses, they suffer from statistical product mixtures during mono-functionalization.

This guide analyzes (E)-1-bromo-2-iodoethene as a superior alternative for sequential labeling. By exploiting the distinct reactivity profiles of the C–I and C–Br bonds, researchers can achieve near-perfect regiocontrol, enabling the synthesis of complex deuterated or tritiated drug candidates with high isomeric purity.

The Selectivity Paradox: Why Mixed Halides Matter

The fundamental challenge in synthesizing labeled vinyl motifs is differentiation . When using a symmetric precursor (e.g., 1,2-diiodoethene), the two electrophilic sites are identical. Attempting a mono-lithiation or mono-coupling results in a statistical distribution:

  • Desired Mono-product: ~50% (theoretical max often lower due to over-reaction)

  • Unreacted Starting Material: ~25%

  • Double-Substitution Product: ~25%

(E)-1-bromo-2-iodoethene resolves this via Chemo-differentiation . The bond dissociation energy (BDE) of C–I (approx. 57 kcal/mol) is significantly lower than that of C–Br (approx. 68 kcal/mol). This energetic gap creates a "reactivity window" where:

  • Lithium-Halogen Exchange occurs exclusively at the Iodine site at -78°C.

  • Palladium Oxidative Addition occurs preferentially at the Iodine site.

Comparative Performance Analysis

The following data compares the performance of the mixed halide against standard symmetric alternatives in the context of synthesizing a mono-deuterated vinyl bromide intermediate (a common precursor for labeled styrenes).

Table 1: Precursor Efficiency in Mono-Labeling Workflows
Feature(E)-1-Bromo-2-iodoethene (E)-1,2-Diiodoethene (E)-1,2-Dibromoethene
Primary Mechanism Selective Metal-Halogen ExchangeStatistical Metal-Halogen ExchangeSlow Exchange / Nucleophilic attack
Mono-Labeling Yield 92% - 96% 45% - 55%< 40% (Significant side reactions)
Regio-Fidelity > 99:1 (Iodine site first)1:1 (Random)1:1 (Random)
Stereoretention Excellent (at -78°C)GoodModerate (Requires strict temp control)
Purification Load Low (Clean conversion)High (Requires separation of di-labeled byproducts)High
Cost Efficiency High (Process savings offset material cost)Medium (Cheaper material, higher waste)Low (Poor yields)

Analyst Note: While (E)-1-bromo-2-iodoethene has a higher initial gram-cost than diiodoethene, the elimination of difficult chromatographic separations of the mono- vs. di-labeled species makes it the economical choice for high-value API synthesis.

Experimental Protocols: The Sequential Workflow

This protocol describes the synthesis of a stereodefined deuterated vinyl bromide, followed by a Sonogashira coupling. This workflow validates the "Iodine-First" selectivity.

Phase A: Selective Isotopic Incorporation (Iodine Displacement)

Objective: Replace Iodine with Deuterium while preserving the Bromine handle and E-geometry.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add (E)-1-bromo-2-iodoethene (1.0 equiv) and anhydrous Et₂O (0.1 M concentration).

  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Exchange: Add t-BuLi (2.0 equiv) dropwise over 10 minutes. Crucial: t-BuLi is preferred over n-BuLi to ensure irreversible exchange and prevent alkylation side-reactions.

    • Mechanism:[1][2][3][4][5][6][7][8] The first eq.[3][8][9][10] performs the Li-I exchange; the second eq.[4][9][10] destroys the resulting t-BuI.

  • Incubation: Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.

  • Quench: Rapidly inject MeOD or D₂O (5.0 equiv).

  • Workup: Warm to RT, dilute with pentane, wash with water, dry over MgSO₄.

  • Result: (E)-1-bromo-2-deuterioethene . Yield >90%.

Phase B: Chemoselective Cross-Coupling (Bromine Utilization)

Objective: Couple the remaining Bromine site with a terminal alkyne.

  • Reagents: Combine (E)-1-bromo-2-deuterioethene (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1 mol%) in degassed THF/Et₃N (1:1).

  • Reaction: Stir at RT (or mild heat 40°C) for 4-6 hours.

    • Note: Since the Iodine is already gone, there is no risk of "wrong-end" coupling.

  • Outcome: Stereodefined enyne with specific deuterium placement.

Mechanistic Visualization

The following diagram illustrates the bifurcation in pathway efficiency between symmetric and asymmetric precursors.

IsotopicLabeling start_sym (E)-1,2-Diiodoethene (Symmetric) lithiation Lithium-Halogen Exchange (-78°C) start_sym->lithiation start_asym (E)-1-Bromo-2-iodoethene (Asymmetric) start_asym->lithiation inter_sym Statistical Mixture: Mono-Li + Di-Li lithiation->inter_sym Non-Selective inter_asym Selective Intermediate: 1-Bromo-2-lithioethene lithiation->inter_asym Selective (I > Br) quench Quench with D2O inter_sym->quench inter_asym->quench prod_mix Product Mixture: Mono-D (50%) + Di-D (25%) quench->prod_mix Difficult Separation prod_pure Pure Product: (E)-1-Bromo-2-deuterioethene (>95%) quench->prod_pure High Fidelity

Figure 1: Comparative workflow showing the "Selectivity Funnel" created by the asymmetric halide.

Troubleshooting & Validation

To ensure scientific integrity (Trustworthiness), the following validation checkpoints must be integrated into the workflow:

A. Stereochemical Integrity Check (NMR)

The E-geometry must be preserved throughout the exchange.

  • Method: ¹H NMR analysis of the product.

  • Metric: For vinyl protons, the coupling constant (J) is diagnostic.

    • Trans (E) coupling: J ≈ 14–16 Hz.

    • Cis (Z) coupling: J ≈ 6–12 Hz.

  • Failure Mode: If J values drop or multiple sets of peaks appear, the reaction temperature likely rose above -60°C, causing "Halogen Dance" or isomerization.

B. Isotopic Enrichment Calculation (MS)
  • Method: GC-MS or LC-MS.

  • Calculation: Compare the abundance of the [M]+ peak (deuterated) vs. [M-1]+ (protonated).

  • Standard: Acceptable enrichment for clinical tracers is typically >98% D-incorporation.

C. Reagent Quality

(E)-1-bromo-2-iodoethene is light-sensitive.

  • Storage: Amber vials at 2-8°C, under Argon.

  • Indicator: A pink/violet hue indicates free Iodine release (decomposition). Redistill or pass through a plug of Cu-bronze/silica before use if discoloration is severe.

References

  • Negishi, E., et al. (2010).[3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture.

  • Bailey, W. F., & Punzalan, E. R. (1990).[8] Stereospecificity of the Lithium-Halogen Exchange of Vinyl Halides. Journal of Organic Chemistry.

  • Coleman, R. S., et al. (2005). Selective Coupling of Mixed Dihaloalkenes. Organic Syntheses.

  • European Commission. (2019).[11] Isotopic Labeling for Drug Innovation (ISOTOPICS). Deliverable Report D2.5.

  • ChemicalBook. (2023). 1-Bromo-2-iodoethane and Ethene Derivatives: Properties and Safety.

Sources

Stereochemical Purity Assessment of 1-Bromo-2-iodoethene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-iodoethene is a critical "linchpin" scaffold in modern organic synthesis, particularly for modular cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). Its value lies in the differential reactivity of the carbon-halogen bonds: the C-I bond is significantly more labile than the C-Br bond, allowing for controlled, sequential functionalization.

However, the stereochemical integrity of this reagent is paramount. The geometry of the starting alkene (cis or trans) is often conserved in the final product. Contamination with the undesired isomer can lead to costly late-stage separations or reduced biological activity in pharmaceutical candidates. This guide compares the two primary methods for assessing stereochemical purity: Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) , providing a validated workflow for accurate characterization.

The Challenge: Isomer Origins and Stability

The synthesis of 1-bromo-2-iodoethene typically involves the addition of iodine monobromide (IBr) to acetylene. While conditions can be optimized, this pathway often yields a thermodynamic mixture of cis (Z) and trans (E) isomers.

  • (E)-1-bromo-2-iodoethene: Generally the thermodynamic product; dipoles partially cancel.

  • (Z)-1-bromo-2-iodoethene: Kinetic product in some addition pathways; higher dipole moment.

Because these isomers are stable at room temperature (high barrier to rotation), they must be distinguished and quantified before use.

Synthesis & Isomerization Pathway

The following diagram illustrates the origin of the stereochemical mixture and the critical decision points for analysis.

SynthesisPath Acetylene Acetylene (C2H2) Reaction Electrophilic Addition Acetylene->Reaction IBr Iodine Monobromide (IBr) IBr->Reaction Mixture Crude Mixture (E) + (Z) Isomers Reaction->Mixture Kinetic/Thermodynamic Control Purification Distillation / Column Mixture->Purification Separation FinalProduct Purified Reagent Purification->FinalProduct Target Isomer FinalProduct->Mixture Light/Heat (Isomerization)

Figure 1: Synthesis pathway showing the origin of stereochemical mixtures and potential for re-isomerization.

Method A: 1H-NMR Spectroscopy (The Structural Gold Standard)

Proton NMR is the definitive method for assigning absolute stereochemistry. Unlike chromatography, which relies on retention time comparison, NMR provides direct structural evidence through scalar coupling constants (


).
Theoretical Basis: Vicinal Coupling ( )

The magnitude of the coupling constant between vicinal protons on a double bond is strictly dependent on the dihedral angle (Karplus relationship).

  • Trans (E) Isomers: Protons are 180° apart. This maximizes orbital overlap for spin transmission, resulting in a large coupling constant (

    
    ).
    
  • Cis (Z) Isomers: Protons are 0° apart (eclipsed). This results in a smaller coupling constant (

    
    ).
    
Experimental Protocol
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL of

    
    .
    
  • Acquisition: Acquire a standard 1H spectrum (minimum 8 scans).

  • Analysis: Focus on the alkene region (5.0 – 7.0 ppm).

    • The molecule has two non-equivalent protons. You will see two doublets.

    • Measure the distance (in Hz) between the two legs of the doublet.

Data Interpretation
Parameter(E)-Isomer (Trans)(Z)-Isomer (Cis)
Coupling Constant (

)
13.0 – 15.0 Hz 6.0 – 8.5 Hz
Multiplicity Doublet of DoubletsDoublet of Doublets
Chemical Shift Typically downfieldTypically upfield

*Note: While technically doublets, long-range coupling to I or Br isotopes is usually not resolved, so they appear as clean doublets.

Pros: Absolute structural proof; non-destructive. Cons: Lower sensitivity (LOD ~1%); requires chemically pure sample for easy integration.

Method B: Gas Chromatography (The Quantitative Workhorse)

While NMR identifies the structure, GC is superior for quantifying trace levels of the unwanted isomer (e.g., 99.5% purity).

Theoretical Basis: Boiling Point & Polarity

Separation is driven by volatility and dipole moment.

  • Dipole Moment: The cis isomer has additive dipoles (Br and I on the same side), making it more polar. The trans isomer has opposing dipoles, making it less polar.

  • Elution Order (Non-polar Column): On a standard non-polar phase (e.g., 100% dimethylpolysiloxane), the less polar, lower-boiling trans isomer elutes first .

Experimental Protocol
  • Column: DB-1, SPB-1, or HP-5 (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split injection (50:1), 200°C.

  • Detector: FID at 250°C.

  • Oven Program:

    • Hold at 50°C for 2 min (to focus volatiles).

    • Ramp 10°C/min to 150°C.

    • Hold 2 min.

Data Interpretation
Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)
Retention Time Earlier (e.g., ~6.5 min)Later (e.g., ~7.2 min)
Peak Shape Sharp, symmetricSharp, symmetric

Pros: High sensitivity (LOD < 0.05%); excellent resolution. Cons: Requires reference standards to confirm retention times initially; assumes equal response factors (valid for isomers).

Comparative Analysis & Decision Matrix

For routine analysis, a hybrid approach is recommended. Use NMR to validate the identity of your reference standard, then use GC for batch-to-batch purity checks.

Performance Comparison
Feature1H-NMRGas Chromatography (GC-FID)
Primary Utility Structure Verification (Is it E or Z?)Purity Quantitation (How much Z is in E?)
Sample Requirement ~10 mg< 1 mg (diluted)
Limit of Detection ~1% (impurity)< 0.05% (impurity)
Cost per Run High (instrument time/solvent)Low
Throughput Low (5-10 mins/sample)High (automated sequences)
Recommended Workflow

The following decision tree guides the analytical process for incoming raw material or synthesized product.

Workflow Start Sample Received Step1 Run GC-FID (Quick Purity Check) Start->Step1 Decision1 Single Peak? Step1->Decision1 Step2 Run 1H-NMR (Determine Geometry) Decision1->Step2 Yes Step3 Calculate Isomer Ratio (Area %) Decision1->Step3 No (Multiple Peaks) ResultA Pass: Pure Isomer (Identity Confirmed) Step2->ResultA J = 13-15 Hz (Trans) or 6-8 Hz (Cis) ResultB Fail: Mixture (Purification Required) Step3->ResultB

Figure 2: Analytical decision matrix for assessing stereochemical purity.

References

  • Coupling Constants in Alkenes: Title: "Coupling in Cis/Trans Alkenes" Source: OpenOChem URL:[Link] (Generalized authoritative source for J-values)

  • Synthesis and Characterization: Title: "Stereoselective Synthesis of 2-Functionalized 1-Bromo-1-iodo-1-alkenes" Source: CSIC (Consejo Superior de Investigaciones Científicas) URL:[Link]

  • GC Separation of Isomers: Title: "Identification of absolute geometries of cis and trans molecular isomers by Coulomb Explosion Imaging" (Contains validation of GC separation for 1,2-dihaloethenes) Source: National Institutes of Health (PMC) URL:[Link]

  • Physical Properties & Safety: Title: "(E)-1-bromo-2-iodoethene Compound Summary" Source: PubChem URL:[Link]

Strategic Utilization of 1-Bromo-2-iodoethene: A Cost-Benefit & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 1-Bromo-2-iodoethene in Synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Pay for Selectivity" Verdict In the landscape of haloalkene building blocks, 1-bromo-2-iodoethene represents a high-cost, high-reward "linchpin" reagent. While significantly more expensive than its symmetrical counterparts (e.g., 1,2-dibromoethene), its value lies in its inherent chemoselectivity . The distinct reactivity profiles of the C–I and C–Br bonds allow for sequential, programmable cross-coupling reactions without the need for protecting groups or statistical purification.

Recommendation: Use 1-bromo-2-iodoethene when synthesizing non-symmetrical, stereodefined polyenes (e.g., retinoids, Tamoxifen derivatives) where the cost of the reagent is offset by the elimination of purification steps and the preservation of geometric integrity. For symmetrical targets or simple bulk intermediates, revert to 1,2-dibromoethene.

The Chemoselectivity Advantage: Mechanism of Action

The utility of 1-bromo-2-iodoethene stems from the kinetic differentiation between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds during oxidative addition with transition metals (typically Palladium).

  • C–I Bond Dissociation Energy (BDE): ~240 kJ/mol

  • C–Br Bond Dissociation Energy (BDE): ~276 kJ/mol

Mechanistic Implication: Under controlled conditions (e.g., room temperature, specific catalysts), Pd(0) undergoes oxidative addition to the weaker C–I bond exclusively. This leaves the C–Br bond intact for a subsequent reaction. This "programmed" reactivity allows the molecule to act as a bifunctional linchpin, connecting two different carbon fragments in a specific sequence and stereochemistry.

Reactivity Hierarchy


Comparative Analysis: The Haloethene Landscape

The following table contrasts 1-bromo-2-iodoethene with its primary alternatives. Note the inverse relationship between cost and selectivity.

Feature1-Bromo-2-iodoethene 1,2-Dibromoethene 1,2-Diiodoethene
Chemoselectivity High (Sequential coupling possible)Low (Statistical mixtures likely)Low (Highly reactive, both sites active)
Stereoretention Excellent (E/Z isomers distinct)GoodModerate (Light sensitive/Isomerizes)
Cost (Relative)

(Specialty Reagent)
$ (Commodity Chemical)

$
(Fine Chemical)
Stability Moderate (Light sensitive)HighLow (Prone to I₂ liberation)
Primary Use Case Complex Natural Products, Drug DiscoveryBulk Intermediates, Solvents, FumigantsHomocoupling, Symmetrical Linkers
Purification Load Low (Single product formation)High (Requires separation of mono/bis adducts)High (Side reactions common)

Visualizing the "Linchpin" Strategy

The diagram below illustrates the sequential functionalization workflow. By exploiting the reactivity gap, researchers can install "Fragment A" at the iodine site and "Fragment B" at the bromine site.

LinchpinStrategy Start (E)-1-Bromo-2-iodoethene (Bifunctional Linchpin) Step1 Reaction 1: C-I Activation (Fast Oxidative Addition) Start->Step1 Pd(0), RT Selective Inter Intermediate: Vinyl Bromide Species (Stereochemistry Retained) Step1->Inter + Nucleophile A Step2 Reaction 2: C-Br Activation (Harsh Conditions / Catalyst Switch) Inter->Step2 Pd(0), Heat Forced Final Final Product: Non-Symmetrical Polyene (Fragment A - Alkene - Fragment B) Step2->Final + Nucleophile B

Caption: Sequential cross-coupling workflow exploiting the reactivity difference between C-I and C-Br bonds.

Experimental Protocols

Protocol A: Sequential Sonogashira – Suzuki Coupling

Objective: To synthesize a conjugated enyne with distinct aryl groups at termini, validating the C-I selectivity.

Step 1: Selective Sonogashira Coupling (C–I Site)

  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Reagents: Add (E)-1-bromo-2-iodoethene (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%).
    
  • Solvent: Dissolve in degassed THF/Et₃N (1:1 ratio).

  • Addition: Add Terminal Alkyne A (1.05 equiv) dropwise at 0°C to Room Temperature .

    • Note: Low temperature prevents premature activation of the C-Br bond.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (silica, hexanes).[2] The starting material (di-halo) should disappear, leaving the mono-coupled vinyl bromide.

  • Workup: Filter through a celite pad, concentrate, and pass through a short silica plug.

    • Result: (E)-1-bromo-4-substituted-but-1-en-3-yne.

Step 2: Suzuki Coupling (C–Br Site)

  • Setup: Dissolve the vinyl bromide intermediate from Step 1 in Toluene/H₂O (4:1).

  • Reagents: Add Aryl Boronic Acid B (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Reaction: Heat to reflux (80–90°C) for 12 hours.

    • Causality: The C-Br bond requires higher energy (heat) and a more active catalytic cycle to undergo oxidative addition compared to the C-I bond.

  • Purification: Standard extraction (EtOAc) and column chromatography.[2]

Protocol B: Stereoselective Synthesis of Tamoxifen Derivatives

Objective: Synthesis of (Z)-Tamoxifen precursors using the "Linchpin" approach.

Methodology:

  • Start: Use (E)-1-bromo-2-iodoethene.

  • Transformation 1 (C-I): React with Phenyl-Zinc halide (Negishi) or Phenyl-Boronic acid (Suzuki) at room temperature.

    • Outcome: Retention of the (E)-configuration yields the (E)-1-bromo-2-phenylethene intermediate.

  • Transformation 2 (C-Br): Subject the intermediate to a second coupling with a different aryl nucleophile under forcing conditions.

  • Validation: NMR spectroscopy will confirm the retention of the double bond geometry (coupling constants

    
     for trans-isomers).
    

Decision Matrix: When to Invest?

Use this logic flow to determine if 1-bromo-2-iodoethene is cost-effective for your specific project.

DecisionMatrix Start Start: Select Linker Q1 Is the target molecule symmetrical? Start->Q1 Q2 Is stereochemistry (E/Z) critical? Q1->Q2 No Res1 Use 1,2-Dibromoethene (Low Cost) Q1->Res1 Yes Q3 Is separation of isomers difficult? Q2->Q3 Yes Res3 Use Alkynes (Direct Synthesis) Q2->Res3 No Q3->Res1 No (Easy Column) Res2 Use 1-Bromo-2-iodoethene (High Value) Q3->Res2 Yes (Complex Mix)

Caption: Decision matrix for selecting haloethene reagents based on symmetry and stereochemical requirements.

Safety & Handling Guidelines

  • Light Sensitivity: The C–I bond is photosensitive. Store the reagent in amber vials wrapped in foil at 2–8°C. Discoloration (yellow/brown) indicates liberation of free iodine (

    
    ).
    
  • Stabilization: Commercial preparations often contain Copper (Cu) wire as a stabilizer. Ensure this is removed or accounted for if using Cu-free coupling protocols.

  • Toxicity: Like 1,2-dibromoethane, this compound is a potential alkylating agent. It is expected to be a skin and respiratory irritant and a potential carcinogen. Handle exclusively in a fume hood with double-gloving (Nitrile).

References

  • Stereo-Defined Synthetic Route to (E)- and (Z)-Tamoxifen Derived from (E)-1-Bromo-2-iodoalkenes. Source: ResearchGate / Wiley

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews (ACS Publications)

  • Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Source: PubMed Central (PMC)

  • 1-Bromo-2-iodoethane Safety Data Sheet (SDS). Source: Fisher Scientific

  • Comparative Analysis of C-Br vs. C-Cl/C-I Bond Cleavage. Source: BenchChem Application Notes

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Bromo-2-iodoethene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 1-Bromo-2-iodoethene (CAS: 583-55-1 / 56798-08-4) down the drain.

This compound represents a specific class of Halogenated Organic Waste . It possesses a weak Carbon-Iodine (C-I) bond that makes it light-sensitive and prone to homolytic cleavage, generating free radicals and elemental iodine (


) over time.

Core Disposal Directive:

  • Segregate: Must be placed in the Halogenated Solvent waste stream.

  • Stabilize: If the liquid has turned dark violet/brown (indicating free iodine), wash with Sodium Thiosulfate before commingling with bulk waste.

  • Container: Use amber glass or metal cans to prevent photolytic degradation during storage.

Chemical Profile & Hazard Causality

To handle this chemical safely, you must understand why it behaves the way it does. The disposal protocol is dictated by the molecule's electronic structure.

PropertyValue/DescriptionOperational Implication
Structure

Mixed di-haloalkene.[1] The C-I bond is significantly weaker (~50 kcal/mol) than the C-Br bond.
Stability Light SensitiveCausality: UV light cleaves the C-I bond, releasing iodine radicals. This initiates degradation. Waste containers must be opaque.
Density > 2.0 g/mLCausality: Significantly heavier than water. In a multiphase waste drum, this will sink to the bottom (DNAPL), potentially concentrating corrosive iodine degradation products at the drum base.
Reactivity Alkylating AgentSafety: Potential mutagen. Double gloving (Nitrile + Laminate) is recommended during transfer.

Pre-Disposal Stabilization Protocol

Scenario: You have an old bottle of 1-Bromo-2-iodoethene that has turned dark brown or violet. Risk: The color indicates the presence of free elemental iodine (


). Dumping this directly into a steel waste drum can cause rapid corrosion or react exothermically with other organic species in the drum.
The "Thiosulfate Quench" (Self-Validating Step)

Before adding degraded material to the main waste stream, perform this bench-scale stabilization.

  • Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate (

    
    ) solution.
    
  • Biphasic Wash:

    • Add the organic halide to a separatory funnel.

    • Add an equal volume of Thiosulfate solution.

    • Shake venting frequently.

  • Validation (The "Trust" Step):

    • Observe the color change.[2] The organic layer should shift from Dark Violet

      
       Pale Yellow/Colorless.
      
    • Why?

      
      
      
    • This converts corrosive, volatile Iodine into stable, water-soluble Iodide.

  • Separation:

    • Bottom Layer: The now-stabilized 1-Bromo-2-iodoethene (dispose as Halogenated Waste ).

    • Top Layer: Aqueous iodide waste (dispose as Aqueous Waste or drain if local regulations permit for trace salts).

Step-by-Step Disposal Workflow

Critical Incompatibility Check

WARNING: Never mix 1-Bromo-2-iodoethene with:

  • Strong Oxidizers (Peroxides, Nitric Acid)

    
     Risk of explosion.
    
  • Alkali Metals (Sodium, Lithium, Potassium)

    
     Violent reaction (Wurtz-type coupling).
    
  • Strong Bases

    
     Potential for dehydrohalogenation to explosive halo-acetylenes.
    
Operational Workflow (DOT Visualization)

DisposalWorkflow Start Waste Identification: 1-Bromo-2-iodoethene CheckState Visual Inspection: Is the liquid dark violet/brown? Start->CheckState Quench Perform Thiosulfate Wash (Stabilize Free Iodine) CheckState->Quench Yes (Degraded) Segregation Segregate Stream: HALOGENATED ORGANICS CheckState->Segregation No (Clear/Pale) Quench->Segregation Organic Layer Only Container Select Container: Amber Glass or HDPE (Avoid clear glass) Segregation->Container Labeling Labeling: 'Halogenated Solvent Waste' List: 1-Bromo-2-iodoethene Container->Labeling Final Transfer to EHS/Waste Facility Labeling->Final

Caption: Decision tree for the safe assessment and routing of 1-Bromo-2-iodoethene waste.

Regulatory & Compliance (RCRA)

While 1-Bromo-2-iodoethene does not have a specific named "U" or "P" listing under US EPA RCRA regulations, it is regulated by characteristic and generic solvent listings.

Regulatory CategoryCode/ClassificationExplanation
Primary Waste Code D001 (Ignitable)If flash point < 60°C (140°F).[3] Even if unknown, treat as ignitable to ensure safe transport.
Secondary Code F002 (Generic)often applied to "Spent Halogenated Solvents" depending on facility permit status.
Hazard Class Class 6.1 (Toxic)For transport purposes (DOT).
Segregation Halogenated Must be kept separate from non-halogenated solvents (e.g., Acetone, Toluene) to avoid cross-contamination that complicates incineration.

Facility Note: Most incineration facilities require a distinction between Halogenated and Non-Halogenated waste because burning halogens produces acid gases (HCl, HBr, HI) which require scrubbers. Mislabeling this bottle as "Non-Halogenated" can damage incinerator infrastructure.

Emergency Response (Spill Procedures)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The vapor is a respiratory irritant.

  • PPE: Nitrile gloves are generally sufficient for incidental splash, but Silver Shield/Laminate gloves are required for prolonged cleanup.

  • Absorbent: Use a vermiculite or clay-based absorbent.

    • Do not use paper towels (combustible and potential reaction with iodine).

  • Decontamination: Wipe the surface with dilute Sodium Thiosulfate to deactivate any residual iodine, then wash with soap and water.

References

  • PubChem. (2025).[4][5] (E)-1-bromo-2-iodoethene | C2H2BrI | CID 6295728 - Safety and Hazards. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Duke University. (2018). Standard Operating Procedure: Iodine and Organoiodine Waste Disposal. [Link](General reference for iodine stabilization protocols)

Sources

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